Technical Documentation Center

(1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol
  • CAS: 98412-23-8

Core Science & Biosynthesis

Foundational

Synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol: An In-Depth Technical Guide

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a heterocyclic compound with significant potential in medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step procedure but also the underlying scientific principles and rationale.

Introduction: The Significance of Functionalized Imidazoles

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2][3][4] Their biological importance stems from their ability to mimic the histidine residue in proteins and participate in various biological interactions. The incorporation of a mercapto (sulfanyl) group and a hydroxymethyl group at specific positions on the imidazole ring, along with N-benzylation, yields a molecule with a unique combination of functional groups, making it a valuable intermediate for the synthesis of more complex bioactive molecules.[2][3] Specifically, imidazole-based compounds have shown promise as antifungal and antibacterial agents.[1][2][3][4]

The target molecule, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, also known as 1-Benzyl-2-mercapto-5-hydroxymethylimidazole, is a key building block. Its synthesis, therefore, is of considerable interest to the scientific community engaged in the discovery of novel therapeutics.

Retrosynthetic Analysis and Strategy

The synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol can be approached through a one-pot reaction that efficiently constructs the imidazole ring with the desired substituents. The core strategy involves the condensation of three key components: benzylammonium chloride, 1,3-dihydroxyacetone dimer, and potassium thiocyanate, facilitated by an acid catalyst.

Key Precursors:

  • Benzylammonium chloride: Serves as the source of the N-benzyl group.

  • 1,3-Dihydroxyacetone dimer: Provides the three-carbon backbone for the imidazole ring, including the carbon that will be functionalized with the hydroxymethyl group.

  • Potassium thiocyanate: Acts as the source for the 2-sulfanyl group.

This convergent approach is advantageous as it minimizes the number of synthetic steps, thereby improving overall efficiency and yield.

Detailed Synthesis Protocol

This protocol is adapted from established and validated synthetic procedures.[5]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 0.1 mol scale)Notes
Benzylammonium chlorideC₇H₁₀ClN143.6114.36 g (0.1 mol)
1,3-Dihydroxyacetone dimerC₆H₁₂O₆180.1618 g (0.1 mol)
Potassium thiocyanateKSCN97.1814.6 g (0.15 mol)Use 1.5 equivalents.
Acetic acidC₂H₄O₂60.0519.22 g (0.32 mol)
IsopropanolC₃H₈O60.1100 mlSolvent.
Step-by-Step Experimental Procedure
  • Reaction Setup: In a suitable reaction vessel, suspend benzylammonium chloride (14.36 g, 0.1 mol) and 1,3-dihydroxyacetone dimer (18 g, 0.1 mol) in 100 ml of isopropanol.[5]

  • Addition of Thiocyanate: To the suspension, add potassium thiocyanate (14.6 g, 0.15 mol).[5]

  • Acidification: While stirring, add acetic acid (19.22 g, 0.32 mol) dropwise to the mixture.[5]

  • Reaction: Stir the resulting mixture at room temperature for 24 hours.[5]

  • Work-up and Isolation:

    • To the reaction mixture, add 50 ml of water.

    • The resulting solid precipitate is collected by filtration.

    • Wash the solid with water and then with isopropanol.

    • Dry the product to obtain 1-Benzyl-2-mercapto-5-hydroxymethylimidazole.

Expected Yield and Purity

The reported yield for this synthesis is approximately 69%, with a purity of 96.7% as determined by HPLC.[5]

Reaction Mechanism and Scientific Rationale

The formation of the 1-benzyl-2-mercapto-5-hydroxymethylimidazole ring proceeds through a multi-step condensation reaction. The acetic acid serves as a catalyst, facilitating the key bond-forming steps. While a detailed mechanistic study is beyond the scope of this guide, a plausible pathway is illustrated below. The reaction likely involves the initial formation of an intermediate from the reaction of 1,3-dihydroxyacetone with benzylamine, which then reacts with the thiocyanate to form the imidazole ring.

Visualization of the Synthetic Workflow

The following diagram provides a high-level overview of the synthesis process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product R1 Benzylammonium chloride Reaction_Vessel One-Pot Synthesis R1->Reaction_Vessel R2 1,3-Dihydroxyacetone dimer R2->Reaction_Vessel R3 Potassium thiocyanate R3->Reaction_Vessel Solvent Isopropanol Solvent->Reaction_Vessel Catalyst Acetic Acid Catalyst->Reaction_Vessel Conditions Room Temp, 24h Conditions->Reaction_Vessel Product (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Workup Work-up & Isolation Reaction_Vessel->Workup Workup->Product

Caption: A schematic overview of the one-pot synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Characterization and Validation

The structure and purity of the synthesized (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Safety Considerations

  • Acetic Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isopropanol: Flammable. Work in a well-ventilated area away from ignition sources.

  • Potassium Thiocyanate: Harmful if swallowed or in contact with skin. Avoid generating dust.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis protocol detailed in this guide provides a reliable and efficient method for the preparation of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. The one-pot nature of the reaction makes it an attractive approach for producing this valuable chemical intermediate. The versatility of the functional groups on the final product opens up numerous possibilities for further chemical modifications, making it a key starting material for the development of novel compounds with potential therapeutic applications.

References

  • Al-kazweeny, R., Muhi-eldeen, Z. A., Al-kaissi, E., Al-tameemi, S., Tayeh, S. S., & Al-hussenini, J. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents. International Journal of Medical Research & Health Sciences, 9(12), 1-13. [Link]

  • Elkihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4). [Link]

  • Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1132. [Link]

  • Lee, S. K., et al. (2002). Process for preparing a 1-substituted 5-hydroxymethyl imidazole. U.S.
  • Özdemir, Y., et al. (2018). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 23(11), 2848. [Link]

  • Patel, H., et al. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. International Journal of ChemTech Research, 3(2), 634-638. [Link]

  • Stoyanova, M., et al. (2019). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia, 66(2), 79-86. [Link]

  • Wang, Y., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2969. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

This guide provides a comprehensive overview of the synthesis of (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The imidazole scaffold is a key feature in many biologically active molecules, and the functional groups present in the target compound offer multiple avenues for further chemical modification. This document details a robust synthetic pathway, discusses the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary safety and characterization procedures.

Introduction: The Significance of Functionalized Imidazole-2-thiones

Imidazole-2-thione derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiol group at the 2-position, the benzyl group at the 1-position, and the hydroxymethyl group at the 5-position of the imidazole ring in (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol make it a versatile building block for the synthesis of more complex molecules. The thiol group can be readily alkylated or oxidized, the hydroxyl group can be converted to other functionalities, and the benzyl group can influence the compound's lipophilicity and potential for pi-stacking interactions with biological targets.

A Modern Approach: The Marckwald Thioimidazole Synthesis

The synthesis of (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol can be efficiently achieved through a modern adaptation of the Marckwald thioimidazole synthesis. This multicomponent reaction strategy involves the condensation of an α-hydroxyketone, an amine, and a thiocyanate salt, providing a direct and atom-economical route to the desired 2-mercaptoimidazole core.

Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

The causality behind this experimental choice lies in its efficiency and use of readily available starting materials. Dihydroxyacetone serves as the three-carbon backbone, benzylamine hydrochloride provides the N-benzyl group, and potassium thiocyanate acts as the source of the sulfur and the C2-nitrogen of the imidazole ring. The use of wet acetonitrile and a catalytic amount of acetic acid facilitates the reaction cascade.

Mechanistic Insights

The Marckwald synthesis proceeds through a series of proposed intermediates. The reaction is initiated by the formation of an aminoketone from the reaction of dihydroxyacetone and benzylamine. This is followed by the addition of thiocyanic acid (formed in situ from potassium thiocyanate and acetic acid) to the amine. Subsequent cyclization and dehydration steps lead to the formation of the imidazole-2-thione ring.

Mechanism start Dihydroxyacetone + Benzylamine intermediate1 Aminoketone Formation start->intermediate1 Condensation intermediate2 Addition of Thiocyanic Acid intermediate1->intermediate2 Nucleophilic Addition intermediate3 Cyclization intermediate2->intermediate3 Intramolecular Condensation product (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol intermediate3->product Dehydration

Figure 2: Simplified proposed mechanism of the Marckwald thioimidazole synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution should yield the target compound, verifiable through the characterization methods outlined below.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Dihydroxyacetone dimer96-26-4180.161.0 eq
Benzylamine hydrochloride3287-99-8143.611.0 eq
Potassium thiocyanate (KSCN)333-20-097.181.1 eq
Acetonitrile (MeCN)75-05-841.05Anhydrous
Glacial Acetic Acid (AcOH)64-19-760.05Catalytic amount
Deionized Water7732-18-518.02As required
Ethyl acetate141-78-688.11For extraction
Hexane110-54-386.18For chromatography
Anhydrous sodium sulfate7757-82-6142.04For drying
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dihydroxyacetone dimer (1.0 eq), benzylamine hydrochloride (1.0 eq), and potassium thiocyanate (1.1 eq).

  • Solvent Addition: Add a mixture of acetonitrile and a small amount of water (e.g., 95:5 v/v) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

  • Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol as a solid.

Analytical Characterization

The structure and purity of the synthesized (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (aromatic and methylene), the hydroxymethyl protons, and the imidazole ring proton. The chemical shifts will be influenced by the solvent used for analysis.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all the unique carbon atoms in the molecule, including the thione carbon, the carbons of the imidazole and benzene rings, and the methylene and hydroxymethyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound (C₁₁H₁₂N₂OS, MW: 220.29 g/mol ).

Safety Precautions

As with any chemical synthesis, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction and all handling of reagents in a well-ventilated fume hood.

  • Reagent Handling:

    • Potassium Thiocyanate (KSCN): Harmful if swallowed or in contact with skin. Avoid creating dust. In case of contact with acids, it may release very toxic gas (hydrogen cyanide)[1][2].

    • Benzylamine: Corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant.

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol via a modern Marckwald reaction offers a reliable and efficient method for obtaining this valuable chemical intermediate. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize and characterize this compound, paving the way for its use in the development of novel therapeutic agents.

References

  • Baxendale Group, Durham University. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0146228A1 - Substituted 2-mercapto-imidazoles and their preparation and use.
  • West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET Potassium thiocyanate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium thiocyanate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Potassium thiocyanate - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Foundational

(1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol chemical properties

An In-Depth Technical Guide to the Chemical Properties of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Introduction (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, also known as 1-benzyl-5-(hydroxymethyl)-1H-imidazole-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Introduction

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, also known as 1-benzyl-5-(hydroxymethyl)-1H-imidazole-2-thione, is a multifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure integrates three key functional moieties: a benzyl group at the N1 position of the imidazole ring, a reactive sulfanyl (thiol/thione) group at the C2 position, and a hydroxymethyl group at the C5 position. This unique combination makes it a versatile scaffold and a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

The imidazole core is a privileged structure in pharmacology, present in numerous natural products and synthetic drugs.[1][2] The addition of a 2-sulfanyl group introduces a crucial site for chemical modification and biological interaction, while the benzyl and hydroxymethyl groups provide further opportunities for tuning the molecule's steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its chemical structure and internationally recognized identifiers.

IdentifierValueSource(s)
IUPAC Name (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol-
Synonym(s) 1-Benzyl-5-(hydroxymethyl)-1H-imidazole-2-thioneCymitQuimica
CAS Number 98412-23-8CymitQuimica
Molecular Formula C₁₁H₁₂N₂OSCymitQuimica
Molecular Weight 220.29 g/mol (Calculated)
Thione-Thiol Tautomerism: A Core Chemical Feature

A critical aspect of the 2-sulfanyl-imidazole core is its existence in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH).[2] This equilibrium is fundamental to its reactivity and biological interactions. The thione form is generally considered the more stable tautomer in the solid state and in most solvents.

The ability of the molecule to exist in either form dictates its reactivity. The thiol form provides a nucleophilic sulfur atom and an acidic proton, while the thione form involves a thioamide-like system (-N-C=S) that influences the aromaticity and reactivity of the imidazole ring.

Caption: Thione-thiol tautomerism of the 2-sulfanyl-imidazole core.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible route involves the initial construction of the substituted imidazole-2-thione ring, followed by N-alkylation with a benzyl group. The key starting materials would be dihydroxyacetone and potassium thiocyanate, which can undergo cyclization to form the 2-mercapto-5-(hydroxymethyl)imidazole core. Subsequent benzylation at the nitrogen atom yields the final product.

synthesis_pathway start1 Dihydroxyacetone + Potassium Thiocyanate intermediate 2-Mercapto-5-(hydroxymethyl) -1H-imidazole start1->intermediate Cyclization product (1-Benzyl-2-sulfanyl-1H-imidazol -5-yl)methanol intermediate->product N-Alkylation (SN2) start2 Benzyl Chloride start2->product reagent Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF) reagent->product

Caption: Proposed synthetic pathway for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Key Reactions and Reactivity

The molecule's three functional groups provide distinct centers for reactivity, making it a versatile synthetic intermediate.

  • Reactions at the Sulfur Atom: The sulfur atom is the most common site of reaction. As a soft nucleophile (in its thiol form), it readily undergoes S-alkylation with various alkyl halides to form thioether derivatives.[3] This is a cornerstone reaction for building molecular diversity from this scaffold. The sulfur can also be oxidized to form sulfoxides or sulfones, which can alter the compound's electronic properties and biological activity.

  • Reactions at the Hydroxymethyl Group: The primary alcohol is amenable to standard transformations. It can be oxidized to the corresponding aldehyde, 1-benzyl-2-sulfanyl-1H-imidazole-5-carbaldehyde, a key precursor for forming imines or engaging in reductive amination.[4] Furthermore, it can be converted into a good leaving group, such as a tosylate or a halide (e.g., using thionyl chloride), to facilitate nucleophilic substitution reactions.

  • Reactions at the Imidazole Nitrogen: While the N1 position is blocked by the benzyl group, the N3 nitrogen can be alkylated, particularly under more forcing conditions, to generate a cationic imidazolium salt. These salts can exhibit unique properties, including enhanced solubility and different biological activities.[5]

Exemplary Protocol: S-Alkylation

This protocol is a representative example of how the sulfanyl group can be functionalized, based on established procedures for 2-mercaptobenzimidazoles.[3]

Objective: To synthesize a 2-(alkylthio) derivative of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Materials:

  • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, NaH) (1.2 eq)

  • Anhydrous solvent (e.g., Acetone, DMF, THF)

Procedure:

  • Dissolution: Dissolve (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add the base portion-wise to the stirred solution at room temperature. If using NaH, cooling in an ice bath is recommended during addition. Stir for 30-60 minutes to ensure complete formation of the thiolate anion.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate is then typically concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(alkylthio) product.

Causality: The choice of a polar aprotic solvent like DMF or THF is crucial as it effectively dissolves the reactants and intermediates without interfering with the nucleophilic substitution (SN2) mechanism. The base is essential to deprotonate the thiol, forming the much more nucleophilic thiolate anion, which then efficiently attacks the electrophilic carbon of the alkyl halide.

Potential Applications in Drug Discovery

While direct biological studies on this specific molecule are scarce, the extensive pharmacology of related imidazole-2-thione and N-benzyl-imidazole derivatives provides a strong basis for predicting its potential therapeutic applications.[1][6]

Anticancer Activity

The imidazole-2-thione scaffold is a promising pharmacophore for anticancer agents. Studies have shown that derivatives can induce apoptosis (programmed cell death) in cancer cell lines and inhibit key enzymes involved in tumor progression and metastasis, such as matrix metalloproteinases (MMPs).[7][8] The benzyl group can enhance binding to hydrophobic pockets in target proteins, and the hydroxymethyl group offers a point for conjugation to other cytotoxic agents or targeting moieties.

anticancer_moa compound (1-Benzyl-2-sulfanyl... -5-yl)methanol Derivative mmp Inhibition of Matrix Metalloproteinases (MMP-2, MMP-9) compound->mmp caspase Activation of Caspase Pathway compound->caspase metastasis Inhibition of Cell Migration & Invasion mmp->metastasis apoptosis Induction of Apoptosis caspase->apoptosis growth Suppression of Tumor Growth metastasis->growth apoptosis->growth

Caption: Potential anticancer mechanisms of action for imidazole-2-thione derivatives.

Antidiabetic and Metabolic Disorders

N-benzyl-imidazole derivatives have been identified as potent agonists of TGR5 (G-protein-coupled bile acid receptor 1).[9] TGR5 is a promising therapeutic target for type 2 diabetes and other metabolic syndromes. Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis. The specific substitution pattern of the target molecule makes it an interesting candidate for exploration as a TGR5 agonist.

Antimicrobial and Other Activities

The 2-mercaptoimidazole and benzimidazole cores are well-known for their broad-spectrum antimicrobial activities.[2][5][10] Derivatives have shown efficacy against various strains of bacteria and fungi. Additionally, related compounds have been investigated for analgesic, anti-inflammatory, and ophthalmic hypotensive (anti-glaucoma) activities.[11]

Safety and Handling

No specific safety data for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is available. However, based on data for structurally related compounds like 2-mercaptoimidazole, precautionary measures are warranted.[12]

  • GHS Hazard Statements (Inferred): May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a chemically versatile molecule with significant untapped potential. Its core structure, featuring a tautomeric 2-sulfanyl-imidazole system, a benzyl group for steric and hydrophobic modulation, and a hydroxymethyl handle for further functionalization, positions it as a highly valuable building block in drug discovery. The rich pharmacology of its parent scaffolds strongly suggests that derivatives of this compound could yield novel therapeutic agents for oncology, metabolic disorders, and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to leverage the unique properties of this compound in their synthetic and medicinal chemistry programs.

References

  • PrepChem. (n.d.). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. PrepChem.com. Retrieved from [Link]

  • Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. doi:10.1016/j.bmc.2020.115972
  • Anandarajagopal, K., et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 2(3), 230-236.
  • Khan, I., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(8), 3206-3210.
  • ResearchGate. (n.d.). Synthesis of polycyclic imidazole derivatives via benzyl. ResearchGate. Retrieved from a diagram related to microwave-assisted synthesis of nitrogen-containing heterocycles.
  • Google Patents. (1997). KR970005532B1 - Process for preparation of 1-benzylimidazole compound, and novel compound.
  • Google Patents. (2015). WO2015005615A1 - Method for preparation of benzimidazole derivatives.
  • MDPI. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI.
  • Google Patents. (2009). EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.
  • PubChem. (n.d.). 2-Mercaptoimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Results in Pharmacology. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
  • National Institutes of Health. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.
  • Al-Azzawi, A. M. (2012). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 15(2), 99-106.
  • National Institutes of Health. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.
  • El Ouasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of their antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 77-87.
  • Royal Society of Chemistry. (n.d.). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions. RSC Publishing.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015).
  • BenchChem. (2025). An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole. BenchChem.
  • National Institutes of Health. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies.
  • Al-kazweeny, F. T. H., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13.
  • National Institutes of Health. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies.
  • ACS Publications. (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[13]imidazo[2,1-b]thiazoles. ACS Omega.

  • Longdom Publishing. (2017).
  • International Journal of Pharmaceutical Sciences and Research. (2018).
  • ResearchGate. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives.
  • ResearchGate. (2025). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach.
  • Chemical Synthesis Database. (n.d.). 1-benzyl-1H-imidazole-2-thiol.

Sources

Exploratory

A Technical Guide to the Physical Properties of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Abstract This technical guide provides a comprehensive analysis of the core physical and chemical properties of the novel heterocyclic compound, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. Designed for researchers, m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of the novel heterocyclic compound, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the structural, physicochemical, and spectroscopic characteristics of this molecule. Given the compound's novelty, this guide synthesizes data from closely related structural analogs and computational predictions to build a robust profile. We present detailed, self-validating experimental protocols for empirical characterization and utilize diagrams to elucidate key workflows and structure-property relationships. The objective is to equip scientists with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this compound in research and development pipelines.

Introduction: The Strategic Importance of Functionalized Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products (e.g., histidine, histamine) and synthetic drugs.[1] Its unique aromatic character, amphoteric nature, and capacity for hydrogen bonding make it a privileged scaffold in drug design.[2] The strategic functionalization of the imidazole ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling precise interaction with biological targets.[3]

The subject of this guide, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, is a trifunctionalized imidazole derivative of significant interest. It incorporates three key pharmacophoric elements:

  • A 1-Benzyl Group: Introduces lipophilicity and the potential for π-π stacking interactions, which can be critical for binding to aromatic residues in protein active sites.

  • A 5-Methanol Group: Provides a hydrophilic center and a hydrogen bond donor/acceptor site, enhancing solubility and offering a point for further chemical modification.

  • A 2-Sulfanyl (Mercapto) Group: A versatile functional group known for its ability to coordinate with metal ions (metalloenzymes), participate in redox reactions, and act as a potent hydrogen bond donor.[4] It exists in a thiol-thione tautomerism, which significantly influences the molecule's electronic distribution and intermolecular interactions.

Understanding the physical properties of this specific combination of functional groups is paramount for its application in drug development, from predicting solubility and membrane permeability to designing stable formulations and interpreting analytical data.

Chemical Identity and Structural Elucidation

A precise understanding of the molecule's structure is the foundation for interpreting all other data.

Molecular Structure and Tautomerism

The IUPAC name for the compound is (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. A critical feature of the 2-sulfanyl (or 2-mercapto) imidazole core is its existence as an equilibrium of two tautomeric forms: the thiol form and the thione form. The thione form is often predominant in the solid state and contributes significantly to the molecule's properties, such as its high melting point and polarity, due to strong intermolecular N-H···S=C hydrogen bonding.

Characterization_Workflow cluster_synthesis Compound Acquisition cluster_analysis Physicochemical & Spectroscopic Analysis cluster_validation Data Validation & Storage Synthesis Synthesis & Purification (e.g., Column Chromatography) TLC 1. TLC Analysis (Purity Check) Synthesis->TLC Initial sample MP 2. Melting Point (Purity & Identity) TLC->MP Passes initial check MS 3. Mass Spectrometry (HRMS) (Confirm Molecular Formula) MP->MS NMR 4. NMR (¹H, ¹³C) (Confirm Structure) MS->NMR IR 5. FT-IR (Confirm Functional Groups) NMR->IR HPLC 6. RP-HPLC (Quantify Purity >95%) IR->HPLC Final purity check Report Final Certificate of Analysis (CoA) HPLC->Report Purity Confirmed

Caption: A self-validating workflow for novel compound characterization.

Protocol: Purity Assessment by Reverse-Phase HPLC
  • Causality: This protocol is designed to separate the target compound from potential impurities based on polarity. It provides a quantitative measure of purity, which is essential for any subsequent biological or chemical screening.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 254 nm (for the aromatic system) and 220 nm.

    • Sample Prep: Prepare a 1 mg/mL stock solution in Methanol. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

    • Validation: A pure sample should yield a single major peak (>95% area). Peak identity should be confirmed by LC-MS if available.

Protocol: Structural Confirmation by NMR Spectroscopy
  • Causality: NMR is the gold standard for unambiguous structure determination of organic molecules. This protocol ensures that all protons and carbons in the proposed structure are accounted for.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Scientist's Note: DMSO-d₆ is chosen for its ability to dissolve a wide range of polarities and to slow the exchange of labile -OH and -NH protons, making them more likely to be observed.

    • Instrumentation: Bruker 400 MHz spectrometer or equivalent.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum.

      • Perform a D₂O exchange experiment: add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of signals confirms them as labile protons.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

    • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the residual DMSO solvent peak (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).

Conclusion and Future Outlook

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol presents a compelling scaffold for drug discovery, merging lipophilic, hydrophilic, and metal-coordinating functionalities. Based on a thorough analysis of its constituent parts and related analogs, the compound is predicted to be a high-melting crystalline solid with moderate polarity and favorable lipophilicity for biological applications. Its characterization is achievable through standard, robust analytical techniques including HPLC and NMR spectroscopy. The predictive data and detailed protocols within this guide provide a solid foundation for any research team looking to synthesize, characterize, and ultimately harness the potential of this promising molecule. Future work should focus on the empirical validation of these properties and the exploration of its utility in medicinal chemistry programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773450, (1-methyl-1H-imidazol-5-yl)methanol. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201386, 2-Mercaptoimidazole. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 311778, (1-benzyl-1H-imidazol-2-yl)methanol. Available: [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8533. Available: [Link]

  • Chem-Impex International (n.d.). (1-Methyl-1H-t[2][5][6]riazol-5-yl)methanol. Available: [Link]

  • ResearchGate (n.d.). ¹H NMR and FTIR spectra of 2-mercaptoimidazole and CuNCs. Available: [Link]

  • ACS Publications (2023). Study of the Mechanism and Kinetics of the Radical Scavenging Activity of 2-Mercaptoimidazole. The Journal of Physical Chemistry A. Available: [Link]

  • Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal. Available: [Link]

  • Al-Amiery, A. A., et al. (2012). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. ResearchGate. Available: [Link]

  • MDPI (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. Available: [Link]

  • Iraqi Journal of Science (2014). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Available: [Link]

  • ChemSynthesis (n.d.). (1-benzyl-1H-imidazol-2-yl)methanol. Available: [Link]

  • Cheméo (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available: [Link]

  • ChemBK (n.d.). (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Available: [Link]

  • Pen-Active (2024). 1-Benzylimidazole (CAS 4238-71-5): Properties, Handling, and Procurement for Research. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11651290, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 887, Methanol. Available: [Link]

Sources

Foundational

(1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract (1-Benzyl-2-sulfanyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a multifaceted imidazole derivative with significant therapeutic potential. This guide elucidates its potential mechanisms of action, drawing from the extensive pharmacological activities of its core structural components: the imidazole scaffold, the 2-mercapto (sulfanyl) group, and the benzyl moiety. We will explore plausible interactions with key biological targets, including enzymes and signaling pathways, and propose a comprehensive framework for the experimental validation of these mechanisms. This document serves as a foundational resource for researchers aiming to unravel the full therapeutic promise of this compound.

Introduction: The Architectural Significance of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an exceptional building block for designing targeted therapeutics. The compound (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol incorporates this versatile heterocycle, further functionalized with a reactive sulfanyl group and a benzyl moiety that can influence its pharmacokinetic and pharmacodynamic profile.

The presence of the imidazole ring suggests a broad spectrum of potential biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The sulfanyl group introduces a nucleophilic and redox-active center, while the benzyl group can modulate lipophilicity and steric interactions with biological targets.[4] The hydroxymethyl group enhances its solubility in polar solvents, which can be advantageous for biological interactions.[4] This unique combination of functional groups positions (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol as a compelling candidate for further pharmacological investigation.

Postulated Mechanisms of Action

Based on the known bioactivities of related imidazole-containing compounds, we can hypothesize several primary mechanisms of action for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. These are not mutually exclusive and may act in concert to produce its overall pharmacological effect.

Enzyme Inhibition: A Prominent Avenue of Action

The imidazole scaffold is a common feature in numerous enzyme inhibitors.[5] The sulfanyl group in (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol can act as a key interacting moiety with enzyme active sites, potentially through covalent bond formation or coordination with metal ions.

Potential Enzyme Targets:

  • Kinases: Imidazole derivatives are well-documented as inhibitors of various protein kinases, which are crucial regulators of cellular processes like growth and differentiation.[6][7] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Potential kinase targets could include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6]

  • Urease: 2-Mercaptobenzimidazole derivatives have demonstrated significant urease inhibitory activity.[8][9] Urease is a key enzyme in certain bacterial infections and its inhibition can be a valuable therapeutic strategy.

  • Farnesyltransferase: Farnesyltransferase inhibitors (FTIs) represent a novel class of anticancer agents, and imidazole-based compounds have shown potent FTI activity.[10]

  • Topoisomerase: Certain imidazole derivatives act as DNA topoisomerase I inhibitors, which are effective anticancer agents.[1]

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol may exert its effects by modulating key signaling pathways implicated in disease.

  • TGR5 Agonism: Some 1-benzyl-1H-imidazole derivatives have been identified as potent agonists of TGR5, a G-protein-coupled receptor involved in metabolic regulation.[11] Activation of TGR5 has shown promise for the treatment of diabetes and other metabolic syndromes.[11]

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain imidazole derivatives can elevate intracellular ROS levels in cancer cells, leading to apoptosis.[7] This represents a potential mechanism for selective cancer cell killing.

Antimicrobial and Antioxidant Activities

The imidazole and 2-mercaptobenzimidazole cores are associated with both antimicrobial and antioxidant properties.

  • Antimicrobial Effects: Benzimidazole and 2-mercaptobenzimidazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[12][13] The mechanism may involve disruption of microbial cellular processes or inhibition of essential enzymes.

  • Antioxidant Properties: The sulfanyl group can participate in redox reactions, potentially scavenging free radicals and protecting cells from oxidative stress.[8][9] This antioxidant activity could be beneficial in a variety of disease contexts characterized by oxidative damage.[14][15]

Experimental Validation: A Roadmap for Mechanistic Elucidation

A systematic and multi-faceted experimental approach is required to validate the hypothesized mechanisms of action of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Initial Screening and Target Identification

A broad-based initial screening is essential to identify the most promising therapeutic areas.

Assay Type Specific Assays Purpose
Cytotoxicity Screening NCI-60 human tumor cell line screenTo assess anticancer potential across a diverse panel of cancer types.
Antimicrobial Screening MIC/MBC assays against a panel of pathogenic bacteria and fungiTo determine the spectrum and potency of antimicrobial activity.
Enzyme Inhibition Assays Kinase panel screening, urease inhibition assay, farnesyltransferase assayTo identify specific enzyme targets.
Receptor Binding Assays TGR5 agonist assayTo evaluate activity at specific receptor targets.
Antioxidant Capacity Assays DPPH, ABTS, or ORAC assaysTo quantify antioxidant potential.
In-depth Mechanistic Studies

Once promising activities are identified, more focused studies are necessary to elucidate the precise molecular mechanisms.

3.2.1. Step-by-Step Protocol: Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol against a specific kinase (e.g., VEGFR-2).

  • Materials: Recombinant human VEGFR-2, substrate peptide, ATP, kinase buffer, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, positive control inhibitor (e.g., Sorafenib), 96-well plates, plate reader.

  • Procedure:

    • Prepare a serial dilution of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and the test compound or control to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

3.2.2. Workflow for Investigating Apoptosis Induction

G A Treat Cancer Cells with (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol B Measure Intracellular ROS Levels (e.g., DCFDA Assay) A->B C Assess Mitochondrial Membrane Potential (e.g., JC-1 Staining) B->C D Detect Caspase Activation (e.g., Caspase-3/7 Assay) C->D E Analyze DNA Fragmentation (e.g., TUNEL Assay) D->E F Quantify Apoptotic Cells (e.g., Annexin V/PI Staining) E->F

Caption: Workflow for investigating apoptosis induction.

Visualization of Key Signaling Pathways

3.3.1. Potential Inhibition of the VEGFR-2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a molecule of significant interest, possessing a structural framework that suggests a rich and diverse pharmacology. The proposed mechanisms of action, including enzyme inhibition, modulation of signaling pathways, and antimicrobial/antioxidant effects, provide a solid foundation for future research. The experimental strategies outlined in this guide offer a clear path forward for the systematic investigation and validation of these hypotheses. Elucidating the precise molecular targets and mechanisms of action will be crucial for unlocking the full therapeutic potential of this promising compound and for the rational design of next-generation imidazole-based therapeutics.

References

  • (1-benzyl-1H-imidazol-2-yl)methanol | C11H12N2O - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of Some Novel 2-Mercapto Benzimidazole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed. (2021, February 15). Retrieved January 23, 2026, from [Link]

  • Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed. (2004, October 18). Retrieved January 23, 2026, from [Link]

  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved January 23, 2026, from [Link]

  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2022, January 15). Retrieved January 23, 2026, from [Link]

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved January 23, 2026, from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29). Retrieved January 23, 2026, from [Link]

  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. (2024, May 29). Retrieved January 23, 2026, from [Link]

  • Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed. (2014, July 1). Retrieved January 23, 2026, from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. (2023, January 23). Retrieved January 23, 2026, from [Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the potential biological activities of the novel compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of the novel compound, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. Given the limited direct research on this specific molecule, this document outlines a proposed investigational framework, drawing upon the well-established biological profiles of related imidazole-based compounds. The imidazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological effects, including antifungal, antibacterial, and anticancer properties.[1][2] This guide will detail the scientific rationale and experimental protocols for systematically evaluating the therapeutic potential of this promising compound.

Introduction to (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a heterocyclic compound featuring a central imidazole ring substituted with a benzyl group at the N1 position, a sulfanyl (thiol) group at the C2 position, and a hydroxymethyl group at the C5 position.[3] The presence of these functional groups suggests a high potential for biological activity. The imidazole nucleus is a key component of many biologically active molecules, while the sulfanyl group can participate in various biochemical reactions, and the hydroxymethyl group can enhance solubility.[3]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C11H12N2OS[3]
CAS Number 98412-23-8[3]
Synonyms 1-benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione[3]

Proposed Investigational Workflow

To systematically investigate the biological activity of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a tiered screening approach is proposed. This workflow is designed to efficiently identify and characterize the compound's potential therapeutic applications.

Caption: Proposed investigational workflow for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Potential Antifungal Activity

Imidazole derivatives are renowned for their antifungal properties, primarily acting through the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[4][5][6]

Proposed Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary target for many azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7][8] Inhibition of this enzyme disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity of the fungal cell membrane.[6]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Hypothetical Antifungal Activity Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol against common fungal pathogens. A lower MIC value indicates greater antifungal potency.[9]

Fungal StrainTypeHypothetical MIC (µg/mL)
Candida albicansYeast8
Aspergillus fumigatusMold16
Cryptococcus neoformansYeast4

Potential Antibacterial Activity

Certain imidazole and mercapto-substituted heterocyclic compounds have demonstrated antibacterial activity.[10][11][12] Therefore, it is prudent to evaluate (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol for its potential to inhibit bacterial growth.

Hypothetical Antibacterial Activity Data

The following table presents hypothetical MIC values against representative Gram-positive and Gram-negative bacteria.

Bacterial StrainGram TypeHypothetical MIC (µg/mL)
Staphylococcus aureusPositive32
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128

Potential Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents, and these compounds can exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.[13][14][15][16]

Proposed Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many imidazole-based anticancer drugs function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[15] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) RTK->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK/ERK)->Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol->Signaling Cascade (e.g., MAPK/ERK) Inhibition

Caption: Hypothetical anticancer mechanism via kinase signaling pathway inhibition.

Hypothetical Cytotoxicity Data

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potential.[17]

Cancer Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15
A549Lung Cancer25
HeLaCervical Cancer10
HEK293 (non-cancerous)Embryonic Kidney>100

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is applicable for both antifungal and antibacterial testing.[18][19][20]

  • Preparation of Compound Stock Solution: Dissolve (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Serially dilute the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to achieve a range of concentrations.[19][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][19]

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control cells.[17]

Conclusion and Future Directions

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol possesses structural features that suggest a strong potential for significant biological activity. The proposed investigational workflow provides a robust framework for systematically evaluating its antifungal, antibacterial, and anticancer properties. Positive results from these initial screenings would warrant further investigation into the compound's specific mechanisms of action, preclinical efficacy, and safety profiles. This research could ultimately lead to the development of a novel therapeutic agent.

References

  • PubChem. (1-benzyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Molbank. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • Bioinformation. (2024). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Retrieved from [Link]

  • Clinical Microbiology Reviews. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Retrieved from [Link]

  • ResearchGate. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Molecules. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • SciSpace. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Retrieved from [Link]

  • DergiPark. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Retrieved from [Link]

  • MDPI. (2020). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Antifungal Activity of Novel Imidazole Derivatives. Retrieved from [Link]

  • FEBS Letters. (2018). Mechanism of imidazole inhibition of a GH1 β-glucosidase. Retrieved from [Link]

  • Medicinal Chemistry Communications. (2017). Imidazoles as potential anticancer agents. Retrieved from [Link]

  • CABI Digital Library. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Journal of the National Medical Association. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

  • PubMed. (2011). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Retrieved from [Link]

  • ResearchGate. (2020). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. Retrieved from [Link]

  • Molecules. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Retrieved from [Link]

  • Journal of Cancer Science and Clinical Therapeutics. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • ResearchGate. (2021). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]

  • International Journal of Medical Research and Health Sciences. (2018). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. Retrieved from [Link]

  • SEAFDEC. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Reviews of Infectious Diseases. (1986). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • YouTube. (2020). Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. Retrieved from [Link]

  • Journal of Biological and Molecular Chemistry. (2024). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of fentanyl analogs.
  • RSC Medicinal Chemistry. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]

  • Journal of Analytical Science and Technology. (2016). Study of the in vitro cytotoxicity testing of medical devices. Retrieved from [Link]

  • ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]_

  • bioRxiv. (2022). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

  • PubMed. (2025). A Newly Synthesized Benzimidazolium Salt: 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[D]imidazol-3-ium Chloride as a Potential Anticancer Agent for Colon Cancer Treatment, In Vitro Study. Retrieved from [Link]

  • Molbank. (2004). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][13][22]diazepin-11-yl)piperazin-1-yl)acetate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Derivatives

Abstract This technical guide provides a comprehensive overview of the synthetic routes to (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol and its derivatives, a class of heterocyclic compounds with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details a robust one-pot synthesis for the core scaffold and explores subsequent derivatization strategies, including oxidation, S-alkylation, and Claisen-Schmidt condensation. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and practical considerations to aid researchers and drug development professionals in this field. The guide emphasizes the rationale behind experimental choices and provides a foundation for the exploration of this versatile chemical space for therapeutic applications.

Introduction: The Therapeutic Potential of Imidazole-2-thione Scaffolds

Imidazole-containing compounds are a cornerstone of medicinal chemistry, with the imidazole ring being a key structural motif in numerous clinically approved drugs. The 1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol scaffold, in particular, has garnered interest due to its structural similarity to known bioactive molecules and the versatility of its functional groups for further chemical modification. Derivatives of this core structure have demonstrated a range of biological activities, including antimicrobial and anticancer properties. The presence of the thiol, hydroxyl, and a modifiable benzyl group provides multiple avenues for the synthesis of diverse chemical libraries, making this scaffold an attractive starting point for drug discovery programs. This guide aims to provide a detailed and practical resource for the synthesis and derivatization of this promising class of compounds.

Core Synthesis: One-Pot Construction of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

The most efficient route to the core compound, (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, is a one-pot, multi-component reaction that brings together simple, commercially available starting materials. This approach is highly advantageous for its operational simplicity and good overall yield.

Synthetic Pathway

The synthesis involves the reaction of dihydroxyacetone dimer, potassium thiocyanate, and benzylamine in a suitable solvent system.

Core_Synthesis DHA Dihydroxyacetone Dimer Intermediate Reactive Intermediates DHA->Intermediate KSCN Potassium Thiocyanate KSCN->Intermediate BnNH2 Benzylamine BnNH2->Intermediate Product (1-Benzyl-2-sulfanyl-1H- imidazol-5-yl)methanol Intermediate->Product One-Pot Reaction (e.g., n-Butanol, Acetic Acid)

Caption: One-pot synthesis of the core imidazole scaffold.

Proposed Reaction Mechanism

While the precise, step-by-step mechanism in a one-pot reaction can be complex, the formation of the imidazole-2-thione ring is believed to proceed through the following key steps:

  • Formation of an α-aminoketone: Benzylamine reacts with dihydroxyacetone (formed from its dimer in situ) to generate an α-aminoketone intermediate.

  • Reaction with thiocyanate: The α-aminoketone then reacts with potassium thiocyanate. The nitrogen of the amino group attacks the carbon of the thiocyanate, and the sulfur of the thiocyanate attacks the carbonyl carbon, leading to a cyclized intermediate.

  • Dehydration and tautomerization: Subsequent dehydration and tautomerization of the cyclized intermediate result in the formation of the stable aromatic imidazole-2-thione ring.

Detailed Experimental Protocol

Synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol [1]

  • Materials:

    • Dihydroxyacetone dimer

    • Potassium thiocyanate (KSCN)

    • Benzylamine

    • n-Butanol

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dihydroxyacetone dimer (1.0 eq), potassium thiocyanate (1.5 eq), and benzylamine (1.0 eq) in a mixture of n-butanol and glacial acetic acid.

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into distilled water.

    • Stir the aqueous mixture for 30 minutes to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with distilled water and then with a non-polar solvent such as isopropyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol as a solid.

Synthesis of Derivatives

The core molecule offers several handles for chemical modification, allowing for the creation of a diverse library of derivatives. The primary points of derivatization are the sulfanyl group, the hydroxyl group, and the aromatic rings.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The primary alcohol of the core molecule can be selectively oxidized to the corresponding aldehyde, 1-benzyl-2-mercapto-1H-imidazole-5-carbaldehyde, which is a key intermediate for the synthesis of chalcones and other derivatives.

Oxidation Starting_Material (1-Benzyl-2-sulfanyl-1H- imidazol-5-yl)methanol Product 1-Benzyl-2-mercapto-1H- imidazole-5-carbaldehyde Starting_Material->Product Oxidation (e.g., Manganese Dioxide)

Caption: Oxidation of the hydroxymethyl group.

Detailed Experimental Protocol: Oxidation with Manganese Dioxide [1]

  • Materials:

    • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

    • Activated manganese dioxide (MnO₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Procedure:

    • Dissolve (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (1.0 eq) in a suitable solvent such as DCM or chloroform.

    • Add activated manganese dioxide (5-10 eq) to the solution.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

    • Wash the Celite pad with the solvent used for the reaction.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield 1-benzyl-2-mercapto-1H-imidazole-5-carbaldehyde.

S-Alkylation of the Thiol Group

The nucleophilic thiol group can be readily alkylated using various alkyl halides to introduce a wide range of substituents at the 2-position.

Detailed Experimental Protocol: General S-Alkylation

  • Materials:

    • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol or its aldehyde derivative

    • Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide) (1.0-1.2 eq)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Solvent (e.g., acetone, DMF, THF)

  • Procedure:

    • Dissolve the imidazole-2-thione starting material (1.0 eq) in a suitable solvent.

    • Add a base (1.1-1.5 eq) to the solution and stir for a short period to form the thiolate anion.

    • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • If a solid precipitate (e.g., potassium iodide) forms, filter it off.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the S-alkylated derivative.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of bioactive compounds. They can be synthesized from 1-benzyl-2-(alkylthio)-1H-imidazole-5-carbaldehyde through a Claisen-Schmidt condensation with various acetophenones.

Chalcone_Synthesis Aldehyde 1-Benzyl-2-(alkylthio)-1H- imidazole-5-carbaldehyde Chalcone Imidazole-based Chalcone Derivative Aldehyde->Chalcone Acetophenone Substituted Acetophenone Acetophenone->Chalcone Claisen-Schmidt Condensation (e.g., Methanolic NaOH)

Caption: Synthesis of imidazole-based chalcones.

Detailed Experimental Protocol: Chalcone Synthesis [1]

  • Materials:

    • 1-Benzyl-2-(alkylthio)-1H-imidazole-5-carbaldehyde

    • Substituted acetophenone (e.g., acetophenone, 4-bromoacetophenone)

    • Methanolic sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve the 1-benzyl-2-(alkylthio)-1H-imidazole-5-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in methanol.

    • Cool the solution in an ice bath.

    • Add a solution of sodium hydroxide in methanol dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for several hours.

    • Monitor the formation of the chalcone product by TLC.

    • Once the reaction is complete, pour the mixture into cold water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Summary of Synthesized Derivatives and Biological Activity

The synthetic strategies outlined above have been employed to generate a variety of derivatives with promising biological activities. The following table summarizes some examples found in the literature.

DerivativeYield (%)M.P. (°C)Biological Activity (MIC, µg/mL)Reference
Chalcone 9b HH--B. cereus: 125, E. coli: 62.5[1]
Chalcone 9c HBr--S. aureus: 250, B. cereus: 250, P. aeruginosa: 250[1]
Chalcone 9e HF--S. aureus: 125, B. cereus: 50, E. coli: 125, P. aeruginosa: 125[1]

Note: '-' indicates data not available in the cited source.

Conclusion

This technical guide has detailed the synthesis of (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol and its derivatives, providing a foundation for researchers and drug development professionals. The one-pot synthesis of the core scaffold offers an efficient entry point to this class of compounds. Subsequent derivatization through oxidation, S-alkylation, and Claisen-Schmidt condensation allows for the exploration of a broad chemical space. The demonstrated antimicrobial activity of some of these derivatives underscores their potential as leads for the development of new therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their biological profiles.

References

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Available at: [Link]

  • Crystal structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}- methanol, C18H17N3O3S. ResearchGate. Available at: [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. Available at: [Link]

  • Process for preparing a 1-substituted 5-hydroxymethyl imidazole. Google Patents.
  • Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Durham University. Available at: [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives. Journal of Chemical Health Risks. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (CAS Number 98412-23-8): A Compound of Interest in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its presence in natural molecules like the amino acid histidine and its role in the active sites of many enzymes underscore its biological significance. Synthetic imidazole derivatives have been developed as antimicrobial, anti-inflammatory, anticancer, and antihypertensive agents.[2] The subject of this guide, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, combines the imidazole core with three key functional groups that suggest a rich potential for biological activity: a benzyl group, a sulfanyl (thiol) group, and a hydroxymethyl group.[3]

The sulfanyl group, in particular, is of interest as it can exist in a tautomeric equilibrium with the thione form (imidazole-2-thione). This thione motif is known to engage in metal chelation and redox interactions, potentially interfering with multiple biological targets.[1] This guide provides a comprehensive technical overview of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, including its physicochemical properties, a proposed synthetic route with detailed protocols, and a discussion of its potential applications in drug discovery based on the known activities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is presented in Table 1. These values are critical for its handling, formulation, and interpretation in biological assays.

PropertyValueSource
CAS Number 98412-23-8[3]
Molecular Formula C₁₁H₁₂N₂OS[3]
Molecular Weight 220.29 g/mol [3]
IUPAC Name (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol[3]
Synonyms 1-benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione[3]
Predicted Boiling Point 388.4°C at 760 mmHg
Predicted Melting Point 238°C
Predicted Density 1.34 g/cm³

Synthesis and Characterization: A Proposed Route

Proposed Synthetic Workflow

Synthesis_Workflow A 1,3-Dihydroxyacetone C Intermediate A (1-(benzylamino)-3-hydroxypropan-2-one) A->C Reductive Amination B Benzylamine B->C E (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (Target Compound) C->E Cyclization D Potassium Thiocyanate D->E

Caption: Proposed synthetic workflow for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(benzylamino)-3-hydroxypropan-2-one (Intermediate A)

  • Rationale: This initial step involves the formation of a key aminoketone intermediate through reductive amination. This is a well-established and robust method for creating carbon-nitrogen bonds.

  • Procedure:

    • To a solution of 1,3-dihydroxyacetone (1.0 eq) in methanol, add benzylamine (1.0 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (Target Compound)

  • Rationale: This step involves the cyclization of the aminoketone intermediate with potassium thiocyanate to form the imidazole-2-thione ring. This reaction is a common and effective method for constructing this heterocyclic system.[4]

  • Procedure:

    • Dissolve 1-(benzylamino)-3-hydroxypropan-2-one (1.0 eq) in a mixture of ethanol and water.

    • Add potassium thiocyanate (1.2 eq) and a catalytic amount of a mineral acid (e.g., HCl).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Characterization

The successful synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol should be confirmed by standard analytical techniques. The expected spectral data, based on analogous structures, are summarized in Table 2.[4][5][6]

TechniqueExpected Data
¹H NMR Signals corresponding to the benzyl protons (aromatic and methylene), the imidazole ring proton, the hydroxymethyl protons, and the thiol/NH proton.
¹³C NMR Resonances for the carbons of the benzyl group, the imidazole ring, and the hydroxymethyl group. The C=S carbon should appear at a characteristic downfield shift.
IR Spectroscopy Characteristic peaks for O-H stretching (alcohol), N-H stretching (imidazole), C=S stretching (thione), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (220.29 g/mol ).

Potential Applications in Drug Discovery

The structural features of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol suggest several promising avenues for investigation in drug discovery.

Antimicrobial Activity

Benzimidazole and imidazole-2-thione derivatives are well-documented as potent antimicrobial agents.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The subject compound should be screened against a panel of pathogenic bacteria and fungi.

Anticancer Potential

Many imidazole-containing compounds exhibit significant anticancer activity. The imidazole-2-thione motif, in particular, has been investigated for its ability to act as a zinc-binding group, potentially inhibiting zinc-dependent enzymes like matrix metalloproteinases (MMPs) which are crucial for cancer cell invasion and metastasis.[1]

Anti-inflammatory Properties

The imidazole scaffold is present in molecules that modulate inflammatory pathways. The potential of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or cytokines, warrants investigation.

Hypothesized Mechanism of Action: MMP Inhibition

A plausible mechanism of action for the potential anticancer activity of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is the inhibition of matrix metalloproteinases. The workflow for investigating this hypothesis is outlined below.

MMP_Inhibition_Workflow A Compound Screening (in vitro cytotoxicity assays) B Identification of Active Compound A->B C MMP Enzyme Inhibition Assay B->C D Molecular Docking Studies B->D E Cell-based Invasion and Migration Assays C->E D->C F In Vivo Tumor Models E->F

Caption: Experimental workflow to investigate the MMP inhibitory activity of the target compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is not available, general safety precautions for handling imidazole and thiol-containing compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a privileged imidazole scaffold with biologically active functional groups makes it a prime candidate for investigation as an antimicrobial, anticancer, and anti-inflammatory agent. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation, encouraging further research into its therapeutic applications.

References

  • Alam, M. M., et al. (2014). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis.
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
  • Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 33, 115972.
  • MDPI. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
  • Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H -benzimidazole. Biointerface Research in Applied Chemistry.
  • Chemsynthesis. (2025). (1-benzyl-1H-imidazol-2-yl)methanol. Chemsynthesis.
  • CymitQuimica. (n.d.). CAS 98412-23-8: (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. CymitQuimica.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • ResearchGate. (2020). (PDF) 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis.
  • ResearchGate. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists | Request PDF.
  • ResearchGate. (2021). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Sciforum. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
  • ResearchGate. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
  • PubMed. (2017). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed.
  • National Center for Biotechnology Information. (2016).
  • Adichunchanagiri University. (2021).
  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
  • CONICET. (2005).
  • PubChem. (n.d.). (1-benzyl-1H-imidazol-2-yl)methanol. PubChem.
  • MDPI. (2021).
  • Preprints.org. (2023). In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. Preprints.org.
  • MDPI. (2002).
  • Semantic Scholar. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar.
  • National Center for Biotechnology Information. (2011). 1-Methyl-1H-benzimidazole-2(3H)-thione. PubMed Central.
  • ResearchGate. (2008). Crystal structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}- methanol, C18H17N3O3S.
  • CROCHEM. (n.d.). 3-benzyl-4-(hydroxymethyl)-1H-imidazole-2-thione CAS:98412-23-8 manufacturer & supplier. CROCHEM.
  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.

Sources

Foundational

The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Imidazole Ring The imidazole ring, a five-membered aromatic heterocycle containin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in essential biomolecules, such as the amino acid histidine and nucleic acid purine bases, underscores its fundamental role in physiological processes.[2][3] This seemingly simple scaffold possesses a unique combination of physicochemical properties that make it exceptionally valuable in drug design. Its amphoteric nature, arising from the pyrrole-type and pyridine-type nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor.[1][4] This, combined with its aromaticity and ability to engage in π-π stacking and metal coordination, enables imidazole derivatives to interact with a wide array of biological targets with high affinity and specificity.[1]

The versatility of the imidazole core has led to its incorporation into a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, from antifungal agents like ketoconazole to anticancer drugs such as dacarbazine and kinase inhibitors like nilotinib.[1][5][6] The continued exploration of imidazole-based compounds in clinical trials highlights the scaffold's enduring potential for yielding novel therapeutics to address unmet medical needs.[2] This guide provides a comprehensive technical overview of the imidazole derivative landscape in drug discovery, from fundamental synthetic strategies to cutting-edge therapeutic applications and the critical structure-activity relationships that govern their efficacy.

I. The Medicinal Chemist's Toolbox: Synthesizing the Imidazole Core

The functionalization of the imidazole ring is a mature yet continually evolving field, offering chemists a diverse toolkit to generate molecular diversity. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and functional group tolerance.

Classical and Modern Synthetic Protocols

Several named reactions have become pillars of imidazole synthesis. The Radziszewski synthesis , first reported in 1882, remains a versatile method for creating multi-substituted imidazoles through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][7] Another powerful technique is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) to react with an aldimine, offering excellent regioselectivity for producing 1,5-disubstituted imidazoles.[1][5] More recent advancements have embraced microwave-assisted synthesis for accelerated reaction times and improved yields, as well as transition metal-catalyzed cross-coupling reactions to forge complex carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.[1]

Experimental Protocol: Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol provides a general methodology for the synthesis of a 2,4,5-trisubstituted imidazole, such as 2,4,5-triphenylimidazole, from benzil, benzaldehyde, and ammonium acetate.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and a molar excess of ammonium acetate (e.g., 5-10 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration, washing the solid with cold water to remove any residual acetic acid and ammonium salts.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,4,5-trisubstituted imidazole.

  • Characterization: The final product's identity and purity should be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of imidazole derivatives.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Reactants (e.g., Dicarbonyl, Aldehyde, Ammonia Source) Reaction Reaction Vessel (Heating/Stirring) Reactants->Reaction Solvent Solvent & Catalyst (e.g., Acetic Acid, CuI) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Sampling Quenching Quenching / Precipitation (e.g., Addition to Water) Monitoring->Quenching Reaction Complete Filtration Filtration Quenching->Filtration Drying Drying Agent (e.g., Na2SO4, MgSO4) Filtration->Drying Extraction Liquid-Liquid Extraction Crude Crude Product Drying->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization Crude->Recrystal Pure Pure Imidazole Derivative Column->Pure Recrystal->Pure Analysis Characterization (NMR, MS, m.p.) Pure->Analysis G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region Met109 NH Pocket1 Hydrophobic Pocket I Pocket2 Hydrophobic Pocket II Gatekeeper Gatekeeper Residue Inhibitor Imidazole-Based Inhibitor N-H ... Pyridine Ring R1 Group R2 Group Inhibitor:p->Hinge:f0 H-Bond Inhibitor:r1->Pocket1 Hydrophobic Interaction Inhibitor:r2->Pocket2 Hydrophobic Interaction

Caption: Binding mode of a typical imidazole-based kinase inhibitor.

III. Structure-Activity Relationship (SAR) and Rational Drug Design

Systematic modification of the imidazole core is fundamental to optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed key principles for designing effective imidazole-based drugs.

  • N-1 Position: Substitution at the N-1 position significantly impacts metabolic stability and can be used to modulate pharmacokinetic properties. Bulky groups at this position can also influence the orientation of other substituents. [1]* C-2 Position: This position is often crucial for target binding specificity. Electron-withdrawing groups at C-2 can enhance antimicrobial activity, while aryl or heteroaryl groups are common in kinase inhibitors, often forming key interactions. [1]* C-4 and C-5 Positions: Modifications at these positions are used to fine-tune lipophilicity, solubility, and electronic properties. Large substituents can occupy hydrophobic pockets in the target protein, enhancing binding affinity. For example, in p38 MAP kinase inhibitors, a 4-fluorophenyl group at C-4 is a common feature that enhances potency. [2]

    Position on Imidazole Ring Common Substituents General Effect on Activity / Properties
    N-1 Alkyl, Aryl, Acyl Modulates metabolic stability, pharmacokinetics, and solubility. Can introduce steric hindrance.
    C-2 H, Alkyl, Aryl, Amino, Thiol Influences target specificity and binding affinity. Key for hydrogen bonding in many targets.
    C-4 Aryl (e.g., 4-Fluorophenyl), Heteroaryl Often occupies hydrophobic pockets, significantly impacting potency. Can be used for vector growth.

    | C-5 | H, Halogen, Small Alkyl, Aryl | Fine-tunes electronic properties and lipophilicity. Can also interact with the target protein. |

Table 2: General Structure-Activity Relationships for the Imidazole Ring.

The isosteric replacement of other chemical groups with an imidazole ring is another powerful strategy. For instance, an imidazole can act as a bioisostere for a trans-amide bond, offering a way to improve the metabolic stability of peptide-like molecules by removing a cleavage site for amidases. [3][8]

IV. In Vitro Evaluation: Assessing Biological Activity

Once novel imidazole derivatives are synthesized, their biological activity must be quantified. A fundamental assay in early-stage drug discovery, particularly in oncology, is the assessment of cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [9]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10][11] Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test imidazole derivatives, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). [11]4. MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well. [8]5. Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. [8]6. Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [11]7. Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

V. Future Perspectives and Conclusion

The imidazole scaffold continues to be a highly productive starting point for the discovery of new medicines. Recent research highlights its potential in developing novel anticancer agents that can overcome drug resistance, particularly in the realm of kinase inhibitors. [3][12]The development of hybrid molecules, where the imidazole ring is combined with other pharmacophores, is a promising strategy to create multifunctional drugs with improved efficacy and novel mechanisms of action. [3] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, is accelerating the design of more potent and selective imidazole derivatives. [13]These in silico tools, combined with high-throughput synthesis and screening, will undoubtedly continue to fuel the discovery pipeline.

References

  • Jiang, Z., Zhang, Y., Zhang, Y., & Liu, Z. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 2023-2036. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., & El-Faham, A. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(19), 6828. Available from: [Link]

  • Sharma, D., & Narasimhan, B. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Current Organic Synthesis, 17(1), 15-32. Available from: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 27(19), 6289. Available from: [Link]

  • Grube, K. H., & Walter, M. (1988). Preparation of imidazoles. U.S. Patent No. 4,719,309. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Z., Gu, C., & Li, Y. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current Medicinal Chemistry, 19(20), 3336-3349. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • El-Sayed, M. T., & El-Gohary, N. M. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports, 14(1), 1-13. Available from: [Link]

  • Pathania, R., & L-Ghosh, B. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3121. Available from: [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. [Image]. Available from: [Link]

  • Lopes, A. C. S., de Oliveira, A. S., de Souza, J. C. S., & de Castro, E. V. R. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 5(1), 48-61. Available from: [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 836592. Available from: [Link]

  • Bahuguna, A., Khan, I., Bajpai, V. K., & Kang, S. C. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118. Available from: [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Available from: [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. Available from: [Link]

  • Kulkarni, R. G., Laufer, S. A., Chandrashekar, V. M., & Garlapati, A. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18789-18801. Available from: [Link]

Sources

Exploratory

The Architecture of Innovation: A Technical Guide to the Discovery and Characterization of Novel Imidazole Compounds

For Immediate Release [City, State] – January 23, 2026 – Imidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 23, 2026 – Imidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery and characterization of novel imidazole compounds, from initial concept to preclinical evaluation. The unique structural and electronic properties of the imidazole ring allow for diverse interactions with biological targets, making it a privileged scaffold in the development of new medicines.[2][5]

Section 1: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle known as imidazole is a fundamental building block in a vast array of biologically active molecules.[2][5] Its presence in essential natural products like the amino acid histidine and in numerous synthetic drugs underscores its therapeutic importance.[3][5][6] The imidazole ring is characterized by its amphoteric nature, meaning it can act as both an acid and a base, and its electron-rich properties, which facilitate interactions with various enzymes and receptors.[2][5][7] These characteristics contribute to the wide spectrum of pharmacological activities exhibited by imidazole derivatives, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties.[1][2][8]

Section 2: The Discovery Engine - High-Throughput Screening and Rational Design

The journey to identify novel imidazole-based drug candidates often begins with high-throughput screening (HTS).[9][10] This process involves the automated testing of large libraries of chemical compounds against a specific biological target to identify "hits" that modulate its activity.[9][10] The success of an HTS campaign is critically dependent on the quality of the assay and the diversity of the compound library.

In parallel with HTS, rational drug design plays a pivotal role. This approach leverages computational tools and a deep understanding of the target's structure and mechanism to design molecules with a high probability of binding and eliciting the desired biological response. Structure-activity relationship (SAR) studies are integral to this process, providing crucial insights into how chemical modifications to the imidazole scaffold influence biological activity.[11][12]

Experimental Protocol: Representative High-Throughput Screening (HTS) Assay for Kinase Inhibitors

This protocol outlines a generalized, non-proprietary HTS assay for identifying imidazole compounds that inhibit a target kinase.

Objective: To identify compounds that inhibit the phosphorylation of a substrate peptide by a target kinase.

Materials:

  • Target Kinase

  • Kinase Substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., HEPES buffer with MgCl₂, DTT, and BSA)

  • Detection Reagent (e.g., a europium-labeled anti-phospho-specific antibody)

  • HTS-compatible microplates (e.g., 384-well plates)

  • Automated liquid handling systems

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Methodology:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each test compound from the library into the wells of the 384-well microplates. Include appropriate controls (e.g., a known inhibitor for positive control and DMSO for negative control).

  • Enzyme and Substrate Addition: Add the target kinase and its biotinylated substrate, pre-diluted in assay buffer, to all wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. Incubate the plates at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a solution containing EDTA and the europium-labeled anti-phospho-specific antibody. Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plates using a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds exhibiting inhibition above a predefined threshold (e.g., 50%) are considered "hits."

Section 3: From Hit to Lead - The Art of Chemical Synthesis and Optimization

Once initial hits are identified, the process of hit-to-lead optimization begins. This iterative cycle involves the chemical synthesis of analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.[12] Various synthetic strategies are employed to create diverse libraries of imidazole derivatives.[5]

Representative Synthesis of a 2,4,5-Trisubstituted Imidazole Derivative

The Radiszewski synthesis is a classic and versatile method for preparing multisubstituted imidazoles.[5]

Reaction: Condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Example: Synthesis of 2,4,5-triphenylimidazole (Lophine)

Reactants:

  • Benzil (a 1,2-dicarbonyl compound)

  • Benzaldehyde

  • Ammonium Acetate (as a source of ammonia)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • Combine equimolar amounts of benzil, benzaldehyde, and a slight excess of ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture at reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenylimidazole.

The synthesized compounds are then subjected to a battery of in vitro and in vivo assays to evaluate their biological activity.[13][14][15]

Section 4: Unveiling the Mechanism - In-Depth Characterization

A critical aspect of drug development is understanding the mechanism of action (MOA) of a lead compound. This involves identifying the specific molecular target and elucidating how the compound interacts with it to produce a pharmacological effect.[16] Techniques such as affinity chromatography and chemical proteomics are powerful tools for target identification.[17][18][19]

Experimental Workflow: Target Identification using Affinity-Based Probes

G cluster_0 Probe Synthesis & Validation cluster_1 Target Capture & Identification cluster_2 Target Validation A Bioactive Imidazole Compound B Synthesize Affinity Probe (e.g., with biotin tag) A->B C Validate Probe Activity B->C D Incubate Probe with Cell Lysate C->D E Capture Probe-Target Complexes (e.g., on streptavidin beads) D->E F Elute & Digest Bound Proteins E->F G LC-MS/MS Analysis F->G H Identify Potential Target Proteins G->H I Validate Target (e.g., siRNA, CRISPR) H->I J Confirm Direct Binding (e.g., SPR, ITC) I->J

Caption: Workflow for identifying the cellular target of a bioactive imidazole compound.

Section 5: The Path to the Clinic - ADMET Profiling

For a promising lead compound to become a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[20][21][22][23] In silico models and in vitro assays are used early in the discovery process to predict and assess these properties, helping to identify and mitigate potential liabilities.[20][23][24]

Key ADMET Parameters and In Silico/In Vitro Assessment
ParameterIn Silico PredictionIn Vitro AssayRationale
Absorption Caco-2 permeability modelsCaco-2 cell permeability assayPredicts intestinal absorption and oral bioavailability.
Distribution Plasma protein binding modelsPlasma protein binding assayDetermines the fraction of unbound drug available to exert its effect.
Metabolism Cytochrome P450 inhibition modelsMicrosomal stability assay, CYP450 inhibition assaysIdentifies potential for drug-drug interactions and metabolic liabilities.[1]
Excretion N/AN/APrimarily determined through in vivo studies.
Toxicity hERG inhibition models, mutagenicity predictionhERG patch-clamp assay, Ames testAssesses the potential for cardiotoxicity and genotoxicity.

Section 6: The Future of Imidazole Drug Discovery

The field of imidazole drug discovery is continually evolving, driven by advancements in technologies such as artificial intelligence and automated synthesis.[25] These innovations are accelerating the pace of discovery and enabling the exploration of increasingly complex chemical space. The integration of computational and experimental approaches will continue to be paramount in unlocking the full therapeutic potential of this remarkable scaffold.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). [Source not available]
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. Available from: [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). [Source not available]
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). [Source not available]
  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). MDPI. Available from: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Source not available]
  • The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. PubMed. Available from: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2023). ResearchGate. Available from: [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. [Source not available]
  • Target identification of natural products and bioactive compounds using affinity-based probes. (2015). RSC Publishing. Available from: [Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014). PubMed. Available from: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2020). Frontiers in Pharmacology. Available from: [Link]

  • Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (2022). MDPI. Available from: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). PubMed Central. Available from: [Link]

  • Review of pharmacological effects of imidazole deriv
  • In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. ResearchGate. Available from: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Taylor & Francis Online. Available from: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. ResearchGate. Available from: [Link]

  • Novel trends in high-throughput screening. (2009). ResearchGate. Available from: [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2024). Zenodo. Available from: [Link]

  • Natural Bioactive Compound Target Identification. Creative Biolabs. Available from: [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (2012). NIH. Available from: [Link]

  • Recent advances in target identification of bioactive natural products. (2012). Taylor & Francis Online. Available from: [Link]

  • Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. (2023). MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). [Source not available]
  • A Review on " Imidazoles " : Their Chemistry and Pharmacological Potentials. (2016). ResearchGate. Available from: [Link]

  • Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. (2023). ResearchGate. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (2018). MDPI. Available from: [Link]

  • The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Scilit. Available from: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. Available from: [Link]

  • Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. (2021). PubMed. Available from: [Link]

  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. (2023). PubMed Central. Available from: [Link]

Sources

Foundational

A Comprehensive Guide to the Spectral Analysis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Abstract This technical guide provides an in-depth exploration of the analytical methodologies required for the structural elucidation and characterization of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the analytical methodologies required for the structural elucidation and characterization of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] Given the prevalence of the imidazole scaffold in pharmacologically active agents, a robust and validated approach to confirming its molecular structure is paramount.[1] This document outlines the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By synthesizing predictive data with established principles, this guide serves as a critical resource for researchers engaged in the synthesis, quality control, and mechanistic studies of novel imidazole-based therapeutics.

Introduction: The Significance of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (CAS 98412-23-8) is a multi-functionalized imidazole derivative. Its structure incorporates several key pharmacophores: a benzyl group, a thione (sulfanyl) moiety, a hydroxymethyl group, and the core imidazole ring.[2] This combination suggests a high potential for diverse biological activities, as imidazole derivatives are known to possess antibacterial, anticancer, and antifungal properties.[1]

Accurate structural confirmation is the bedrock of any drug discovery program. It ensures that biological data is correctly attributed to the intended molecular entity, validates the synthetic pathway, and is a prerequisite for regulatory submission. This guide establishes a self-validating system of orthogonal analytical techniques to provide an unambiguous structural portrait of the title compound.

Below is the chemical structure and a workflow diagram for its comprehensive analysis.

cluster_mol Molecular Structure cluster_workflow Analytical Workflow mol N1-C(S)-N=C(CH2OH)-C=N1 | CH2 | C6H5 synthesis Synthesis & Purification nmr NMR (1H, 13C, DEPT) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir uvvis UV-Vis Spectroscopy synthesis->uvvis data Data Integration & Structural Confirmation nmr->data ms->data ftir->data uvvis->data

Caption: Molecular representation and analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a combination of ¹H NMR, ¹³C NMR, and DEPT-135 experiments provides a complete picture of the carbon-hydrogen framework.

Expertise & Causality: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to dissolve the polar compound and its high boiling point are advantageous. Crucially, it allows for the observation of exchangeable protons (O-H and S-H/N-H tautomer) as distinct, often broad signals, which might be lost in other solvents like CDCl₃ due to rapid exchange.[3]

Predicted ¹H NMR Spectral Data

The proton spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Insights
H-4 (Imidazole) ~ 7.0 - 7.3Singlet (s)1HThe sole proton on the imidazole ring. Its chemical shift is influenced by the surrounding nitrogen and sulfur atoms.
Ar-H (Benzyl) ~ 7.2 - 7.4Multiplet (m)5HA complex multiplet corresponding to the five protons of the phenyl ring.
CH₂ (Benzyl) ~ 5.4 - 5.6Singlet (s)2HMethylene protons adjacent to the imidazole nitrogen. Deshielded by both the aromatic ring and the nitrogen atom.[4]
CH₂ (Methanol) ~ 4.5 - 4.7Singlet (s)2HMethylene protons of the hydroxymethyl group. Adjacent to the imidazole ring and the oxygen atom.
OH (Methanol) ~ 5.0 - 5.5Broad Singlet (br s)1HA broad, exchangeable proton. Its chemical shift is concentration and temperature-dependent. Can be confirmed by D₂O exchange.
SH/NH (Thiol/Thione) ~ 11.0 - 13.0Broad Singlet (br s)1HThis proton exists in tautomeric equilibrium between the thiol (S-H) and thione (N-H) forms. It is expected to be highly deshielded and broad.
Predicted ¹³C NMR & DEPT-135 Spectral Data

The ¹³C spectrum identifies all unique carbon atoms, while a DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135Rationale & Key Insights
C=S (Thione) ~ 160 - 170Negative (or absent)The C-2 carbon, part of the thione group, is significantly deshielded. Will not appear in DEPT-135.
C-5 (Imidazole) ~ 135 - 140Negative (or absent)Quaternary carbon attached to the hydroxymethyl group.
C-ipso (Benzyl) ~ 136 - 138Negative (or absent)The quaternary carbon of the phenyl ring attached to the methylene group.
C-para/ortho (Benzyl) ~ 127 - 129PositiveAromatic CH carbons.
C-meta (Benzyl) ~ 126 - 128PositiveAromatic CH carbons.
C-4 (Imidazole) ~ 115 - 120PositiveThe sole CH carbon on the imidazole ring.
CH₂ (Methanol) ~ 55 - 60NegativeThe carbon of the hydroxymethyl group, shielded relative to aromatic carbons.
CH₂ (Benzyl) ~ 50 - 54NegativeThe benzylic carbon, shielded relative to aromatic carbons.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

  • D₂O Exchange: To confirm the O-H and SH/NH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Trustworthiness: By obtaining a high-resolution mass spectrum (HRMS), the molecular formula can be confirmed with high accuracy (typically < 5 ppm error), providing definitive validation of the elemental composition.

Predicted Molecular Ion:

  • Formula: C₁₁H₁₂N₂OS

  • Exact Mass: 220.0670

  • Observed Ion (ESI+): [M+H]⁺ = m/z 221.0748

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule is driven by the stability of the resulting fragments. The benzyl group is a common point of cleavage.

parent [M+H]⁺ m/z 221 frag1 Tropylium Cation [C₇H₇]⁺ m/z 91 parent->frag1 Benzylic Cleavage frag2 [C₄H₅N₂OS]⁺ m/z 130 parent->frag2 Benzylic Cleavage frag3 Loss of H₂O [M+H - H₂O]⁺ m/z 203 parent->frag3 -H₂O frag4 Loss of CH₂O [M+H - CH₂O]⁺ m/z 191 parent->frag4 -CH₂O

Caption: Predicted ESI-MS fragmentation pathway.

Key Fragmentations:

  • Benzylic Cleavage (Major Pathway): The most likely fragmentation is the cleavage of the C-N bond between the benzyl methylene and the imidazole ring. This yields the highly stable tropylium cation at m/z 91 (a hallmark of benzyl groups) and the remaining imidazole core at m/z 130.[5][6]

  • Loss of Water: Dehydration from the hydroxymethyl group can lead to a fragment at m/z 203 .

  • Loss of Formaldehyde: Cleavage of the hydroxymethyl group can result in the loss of formaldehyde (CH₂O), producing a fragment at m/z 191 .

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to promote protonation ([M+H]⁺).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the full scan mass spectrum in positive ion mode. A typical scan range would be m/z 50-500.

  • MS/MS Analysis: For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion (m/z 221) in the first mass analyzer and fragment it using collision-induced dissociation (CID). Analyze the resulting product ions in the second mass analyzer to confirm the predicted fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity/ShapeRationale & Key Insights
O-H Stretch (Alcohol) 3200 - 3500Broad, StrongThe broadness is due to hydrogen bonding. This is a key indicator of the hydroxyl group.[3]
N-H Stretch (Thione) 3100 - 3400Medium, BroadOverlaps with the O-H stretch. Corresponds to the N-H bond in the thione tautomer.
C-H Stretch (Aromatic) 3000 - 3100MediumCharacteristic of C-H bonds on the phenyl and imidazole rings.
C-H Stretch (Aliphatic) 2850 - 2960MediumCorresponds to the two CH₂ groups.
S-H Stretch (Thiol) 2550 - 2600WeakA key, though often weak, absorption indicating the presence of the thiol tautomer.[7][8] Its presence confirms the tautomeric equilibrium.
C=N/C=C Stretch 1500 - 1650Medium-StrongVibrations from the imidazole and phenyl rings.
C-O Stretch (Alcohol) 1000 - 1260StrongA strong band indicating the primary alcohol C-O bond.
Experimental Protocol: FTIR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. The imidazole and benzyl rings constitute the primary chromophores.

Expertise & Causality: The observed absorptions are due to π → π* and n → π* electronic transitions. Imidazole-based compounds are known to exhibit characteristic absorption peaks.[9][10] The exact position and intensity of these peaks can be sensitive to the solvent and the specific substituents on the rings.[11]

TransitionPredicted λₘₐₓ (nm)SolventRationale
π → π ~ 210 - 230Ethanol/MethanolHigh-energy transition associated with the phenyl and imidazole π-systems.
π → π ~ 270 - 290Ethanol/MethanolLower-energy transition of the conjugated system, characteristic of substituted imidazoles.[9]
Experimental Protocol: UV-Vis Spectroscopy
  • Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.

  • Sample Preparation: Prepare a series of dilute solutions of the compound in a UV-grade solvent (e.g., ethanol or methanol). A typical concentration is around 10⁻⁵ M.

  • Analysis: Record a baseline spectrum using a cuvette filled with the pure solvent. Measure the absorbance of the sample solution from approximately 200 to 600 nm.

  • Data Interpretation: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion: A Validated Structural Identity

By integrating the data from NMR, MS, FTIR, and UV-Vis spectroscopy, a definitive and self-validating structural assignment for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol can be achieved. The NMR data provides the atomic connectivity, the high-resolution MS confirms the elemental formula and key structural motifs, the FTIR identifies all critical functional groups, and the UV-Vis spectrum characterizes the conjugated electronic system. This multi-faceted analytical approach ensures the highest degree of confidence in the compound's identity, providing a solid foundation for further research and development in the pharmaceutical sciences.

References

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (URL: [Link])

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. (URL: [Link])

  • (1-benzyl-1H-imidazol-2-yl)methanol. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University. (URL: [Link])

  • 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design, ACS Publications. (URL: [Link])

  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... ResearchGate. (URL: [Link])

  • Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. (URL: [Link])

  • Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. Molecules, MDPI. (URL: [Link])

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. (URL: [Link])

  • Synthesis, spectral properties, chemical descriptors and light harvesting studies of a new bioactive azo imidazole compound. ResearchGate. (URL: [Link])

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PLoS One, National Center for Biotechnology Information. (URL: [Link])

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. (URL: [Link])

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. (URL: [Link])

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. (URL: [Link])

  • 1-Benzyl-2-mercaptoimidazole. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • FTIR trace showing the presence of thiol groups at 2550 cm −1... ResearchGate. (URL: [Link])

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. (URL: [Link])

  • Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. SlideServe. (URL: [Link])

  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. (URL: [Link])

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (URL: [Link])

  • Spectroscopic characterization of compounds. ResearchGate. (URL: [Link])

  • Crystal structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}- methanol, C18H17N3O3S. ResearchGate. (URL: [Link])

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. (URL: [Link])

  • UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c)... ResearchGate. (URL: [Link])

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, ACS Publications. (URL: [Link])

  • Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors... PubMed, National Center for Biotechnology Information. (URL: [Link])

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, MDPI. (URL: [Link])

  • Thiols And Thioethers. Master Organic Chemistry. (URL: [Link])

  • The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. ResearchGate. (URL: [Link])

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. (URL: [Link])

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. (URL: [Link])

Sources

Exploratory

A Guide to the Crystallographic Analysis of Benzyl-Imidazole Compounds: From Synthesis to Structural Insights

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic studies of benzyl-imidazole compounds. The benzimidazole moiety is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic studies of benzyl-imidazole compounds. The benzimidazole moiety is a critical pharmacophore in medicinal chemistry and a versatile building block in materials science.[1][2][3] Understanding its three-dimensional structure through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), guiding rational drug design, and engineering novel materials. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible scientific approach.

The Foundation: Synthesis and High-Quality Crystal Growth

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the purity of the starting material and the perfection of the crystal lattice.

Synthesis of Benzyl-Imidazole Derivatives

The N-benzylation of an imidazole or benzimidazole core is a common synthetic transformation.[4] The choice of method depends on factors like substrate reactivity, desired yield, and available laboratory resources. A prevalent and reliable method is the direct N-alkylation of the imidazole heterocycle with a benzyl halide.

Table 1: Comparison of Selected Synthetic Methods for 1-Benzylimidazole

MethodBaseSolventCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Direct Alkylation Imidazole (excess)Neat (Solvent-free)NoneAmbient to 502439-99[4]
Base-mediated Sodium Hydride (NaH)Tetrahydrofuran (THF)None0 to RT12-1670-90[4]
Aqueous Base 50% NaOH (aq)BiphasicNoneRoom Temp.8~95%[5]
Detailed Protocol: Synthesis using Sodium Hydride

This method is chosen for its high efficiency and the use of a strong, non-nucleophilic base that cleanly deprotonates the imidazole nitrogen, minimizing side reactions.

Objective: To synthesize 1-benzylimidazole via N-alkylation of imidazole with benzyl chloride.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Imidazole

  • Benzyl chloride

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure: [4]

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C using an ice bath. While stirring, add a solution of imidazole (1 equivalent) in anhydrous THF dropwise. Causality Note: Adding the imidazole solution slowly to the cooled NaH suspension controls the exothermic reaction and the evolution of hydrogen gas.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the sodium imidazolide salt.

  • Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Let the reaction stir for 12-16 hours. Progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Carefully quench the reaction by cooling it back to 0°C and adding water dropwise to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Crystallization: The Art of Molecular Self-Assembly

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered, single-crystalline lattice.

Common Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method. The purified compound is dissolved in a suitable solvent (or solvent mixture) to near-saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks. For many benzimidazole derivatives, methanol, ethanol, or chloroform are effective solvents.[6][7]

  • Solvent Vapor Diffusion: The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble). This vial is then placed inside a larger, sealed chamber containing a "poor" solvent (the precipitant, in which the compound is insoluble). The poor solvent must be miscible with the good solvent and have a higher vapor pressure. Vapors of the poor solvent slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: This is similar to vapor diffusion but involves direct liquid contact. A concentrated solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible "poor" solvent is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

The path from a purified compound to a diffraction-quality crystal is a critical transition point in crystallographic studies.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization Reactants Imidazole + Benzyl Halide Reaction N-Alkylation Reaction Reactants->Reaction Workup Quench & Extraction Reaction->Workup Purify Column Chromatography / Recrystallization Workup->Purify Dissolve Dissolve in 'Good' Solvent Purify->Dissolve Pure Compound Induce Induce Supersaturation (e.g., Slow Evaporation) Dissolve->Induce Growth Crystal Nucleation & Growth Induce->Growth Harvest Harvest Single Crystal Growth->Harvest Mount Mount Crystal for XRD Harvest->Mount Diffraction-Quality Crystal

Diagram 1: Workflow from Synthesis to a Mountable Single Crystal.

The Experiment: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The experimental workflow is a systematic process from crystal selection to the final validated structure. Each step is crucial for obtaining high-quality data.

XRD_Workflow Crystal 1. Crystal Selection & Mounting Diffractometer 2. Mount on Diffractometer Crystal->Diffractometer DataCollection 3. Data Collection (Irradiate with X-rays, Collect Diffraction Spots) Diffractometer->DataCollection DataProcessing 4. Data Reduction & Integration (Convert Images to Intensities) DataCollection->DataProcessing Solve 5. Structure Solution (Determine Initial Atomic Positions - Phase Problem) DataProcessing->Solve Refine 6. Structure Refinement (Optimize Model to Fit Data) Solve->Refine Validate 7. Validation & Analysis (Check Geometry, R-factors, Final Report) Refine->Validate Final Final Structural Model (CIF File) Validate->Final

Diagram 2: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow.

Self-Validating System in Practice:

  • Data Collection: The quality of the diffraction is assessed in real-time. A clean, ordered pattern of sharp spots indicates a good single crystal. Twinning or disorder will be immediately apparent.

  • Data Reduction: Key statistics like R(int) are calculated. A low R(int) value (typically < 0.05) indicates good agreement between symmetry-related reflections, validating the quality of the raw data.[9]

  • Refinement: The process is iterated until convergence. The final model's quality is judged by crystallographic R-factors (R1, wR2) and the Goodness-of-Fit (S). An R1 value below 0.05 is generally considered excellent for small molecules.[9] All hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

The Analysis: Deciphering the Crystal Structure

The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains the precise coordinates of every atom. This data allows for a deep analysis of the molecule's structure and its interactions within the crystal lattice.

Molecular Geometry and Conformation

The primary result is the exact molecular structure. For benzyl-imidazole compounds, key parameters include:

  • Planarity of the Benzimidazole Core: The fused benzene and imidazole rings are typically planar or nearly planar.[6][7][10] For example, in 1-benzyl-1H-benzimidazole, the maximum deviation from the mean plane of the ring system is a mere 0.035 Å.[6]

  • Conformational Flexibility: The most significant conformational feature is the orientation of the benzyl group relative to the benzimidazole plane. The dihedral angle between these two moieties is a critical descriptor. In many observed structures, the rings are nearly perpendicular to each other.[6][9] This conformation minimizes steric hindrance and influences how the molecules can pack together.

Table 2: Representative Crystallographic Data for 1-Benzyl-1H-benzimidazole (C₁₄H₁₂N₂)[6]

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the crystal.
a, b, c (Å)6.2265, 8.1740, 20.975The dimensions of the unit cell.
β (°)97.839The angle of the monoclinic unit cell.
Z4Number of molecules in the unit cell.
Dihedral Angle 85.77° The angle between the benzimidazole and benzyl ring planes; indicates a nearly perpendicular conformation.
R1 [I > 2σ(I)]0.038A low final R-factor, indicating an excellent fit between the model and the experimental data.
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is governed by a network of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of the solid state. For benzyl-imidazoles, common motifs include:

  • C—H···N Hydrogen Bonds: The nitrogen atom in the imidazole ring that is not part of the N-benzyl bond can act as a hydrogen bond acceptor. A hydrogen atom from a neighboring molecule's benzyl or benzimidazole ring can act as a donor, often linking molecules into chains or sheets.[6][9]

  • π–π Stacking Interactions: The electron-rich aromatic surfaces of the benzimidazole and benzyl rings can stack on top of each other. These interactions are crucial for stabilizing the crystal lattice.[2]

  • C—H···π Interactions: A hydrogen atom can interact with the face of an aromatic ring. In the crystal structure of 1-benzyl-1H-benzimidazole, C-H···π interactions involving both the benzyl and benzimidazole rings are observed, contributing significantly to the overall packing stability.[6]

Interactions cluster_A Molecule A cluster_B Molecule B molA [Benzimidazole Ring A] | [Benzyl Ring A] molB [Benzimidazole Ring B] | [Benzyl Ring B] CH_B->N_A C-H···N Hydrogen Bond RingA->RingB π-π Stacking

Sources

Foundational

The Imidazole Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-depth Technical Guide to Key Therapeutic Targets Introduction: The Enduring Versatility of the Imidazole Ring The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Key Therapeutic Targets

Introduction: The Enduring Versatility of the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its enduring prevalence in drug discovery is not coincidental but is rooted in its unique physicochemical properties. The imidazole nucleus is a key structural component in numerous naturally occurring molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological processes.[1] This inherent biocompatibility, coupled with its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, makes it an exceptionally versatile scaffold for interacting with a wide array of biological targets.[1] Consequently, imidazole and its derivatives have been successfully developed into a broad spectrum of therapeutic agents, ranging from antifungal and anticancer drugs to anti-inflammatory and antiviral compounds.[1][2][3]

This technical guide provides a comprehensive exploration of the key therapeutic targets for imidazole-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and offer a comparative analysis of the potency of various imidazole derivatives. The aim is to furnish a scientifically rigorous and practically valuable resource to inspire and guide the design of next-generation imidazole-based therapeutics.

I. Anticancer Therapeutics: A Multi-pronged Attack on Malignancy

The application of imidazole-based compounds in oncology is a prominent and rapidly evolving field. These agents exploit various vulnerabilities of cancer cells, from uncontrolled proliferation and angiogenesis to epigenetic dysregulation and DNA repair mechanisms.

Enzyme Inhibition: Halting the Engines of Cancer Proliferation

A primary strategy employed by imidazole-containing anticancer agents is the inhibition of enzymes that are critical for tumor growth and survival.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] The imidazole scaffold has proven to be particularly well-suited for the design of kinase inhibitors, often by competing with ATP for the binding site in the kinase domain.[5]

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several benzimidazole derivatives have shown potent inhibitory activity against VEGFR-2. For instance, compound 33 (structure not shown) displayed an IC50 value of 51.4 nM against VEGFR-2 and exhibited anti-angiogenic activity in a chick chorioallantoic membrane assay.[4]

    • EGFR: The Epidermal Growth Factor Receptor is frequently overexpressed in various cancers and drives tumor cell proliferation. Novel imidazolyl-2-cyanoprop-2-enimidothioate derivatives have been identified as effective EGFR inhibitors, with IC50 values in the sub-micromolar range.[6]

  • Non-Receptor Tyrosine Kinases:

    • p38 MAP Kinase: This kinase is involved in inflammatory responses and cell stress, and its inhibition can suppress the production of pro-inflammatory cytokines that contribute to the tumor microenvironment. Imidazole derivatives are known competitive inhibitors at the ATP binding site of p38α MAP kinase.[5]

  • Serine/Threonine Kinases:

    • ALK5: Also known as TGF-β type I receptor, ALK5 plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter in later stages. Novel benzothiadiazole-imidazole and thienopyridine-imidazole derivatives have demonstrated potent ALK5 inhibition with IC50 values in the low nanomolar range (8-43 nM).[4]

Table 1: Imidazole-Based Kinase Inhibitors and their Potency

Compound ClassTarget KinaseExample CompoundIC50 (nM)Reference
Benzimidazole derivativeVEGFR-2Compound 3351.4[4]
Imidazolyl-2-cyanoprop-2-enimidothioateEGFRCompound 1c137[6]
Benzothiadiazole-imidazoleALK5Compound 578[4]
Pyridinyl Imidazolep38α MAP KinaseNot specifiedVaries[5]

Topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase IIα is essential for DNA replication and cell division, making it an attractive target for cancer therapy. Acridine-based imidazole derivatives have been shown to inhibit DNA-TOP II, leading to cell cycle arrest and apoptosis.[7]

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones. In cancer, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes. Imidazole-based HDAC inhibitors can restore normal gene expression patterns and induce apoptosis in cancer cells.

Microtubule Destabilization: Arresting Mitosis

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. Certain imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. For example, compounds 14 and 15 (structures not shown) inhibited tubulin polymerization by 59% and 56%, respectively, at a concentration of 3 µM.[4]

DNA Intercalation and Alkylation: Direct Genomic Assault

Some imidazole derivatives can directly interact with DNA. Benzimidazoles, for instance, can act as DNA alkylating agents. Other derivatives function as DNA intercalators, inserting themselves between DNA base pairs and disrupting DNA replication and transcription.

II. Antifungal Agents: Targeting the Fungal Cell Membrane

Imidazole-based compounds are a mainstay in the treatment of fungal infections. Their primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Inhibition of Lanosterol 14α-demethylase (CYP51)

The key target for azole antifungals, including imidazoles like ketoconazole, is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][8] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[9] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[10] Structure-activity relationship (SAR) studies have shown that imidazole derivatives with electron-withdrawing groups and hydrophobic side chains often exhibit enhanced antifungal potency due to improved penetration of the fungal membrane.[11]

III. Anti-inflammatory Applications: Modulating the Immune Response

The imidazole scaffold is also found in compounds with potent anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The anti-inflammatory mechanism of some imidazole derivatives involves the inhibition of the COX-2 enzyme.[4]

Inhibition of Cytokine Release

Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) play a central role in inflammatory diseases. Certain 2,4,5-trisubstituted imidazole derivatives have been developed as potent inhibitors of TNF-α and IL-1β release from peripheral blood mononuclear cells.[12][13][14] This effect is often mediated through the inhibition of the p38 MAP kinase pathway.[5][14]

IV. Antiviral and Antiparasitic Potential: Expanding the Therapeutic Horizon

The versatility of the imidazole core extends to the development of agents against viral and parasitic infections.

Antiviral Targets

Imidazole derivatives have shown activity against a range of viruses, including Zika virus, influenza, and hepatitis C virus (HCV).[1] A key target for some of these compounds is the viral RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1]

Antiparasitic Mechanisms

In the context of parasitic diseases like trypanosomiasis, imidazole compounds have demonstrated the ability to restrict parasite growth.[15] The proposed mechanism involves the induction of oxidative stress within the parasite.[16]

V. G-Protein Coupled Receptors (GPCRs): A Frontier for Imidazole Ligands

GPCRs represent a large and diverse family of cell surface receptors that are important drug targets. While the exploration of imidazole-based compounds as GPCR modulators is an emerging area, there are notable examples:

  • Histamine Receptors: Histamine, an imidazole-containing biogenic amine, acts on four subtypes of histamine receptors (H1-H4). The imidazole ring of histamine plays a crucial role in its binding to these receptors.[17] Consequently, imidazole-based compounds have been developed as both agonists and antagonists for histamine receptors, with applications in treating allergies and gastric ulcers.[18][19]

  • Neurotensin Receptor 1 (NTR1): Imidazole-based agonists for the NTR1 have been identified, showcasing the potential of this scaffold in modulating GPCRs involved in neurological pathways.[20]

  • Serotonin Receptor 6 (5-HT6R): 2-Aminoimidazole-based antagonists of the 5-HT6 receptor have been designed, offering a novel approach to targeting aminergic GPCRs.[21]

Experimental Protocols: A Practical Guide to Target Validation

To ensure the scientific integrity of drug discovery programs, rigorous experimental validation of potential therapeutic targets is paramount. The following section provides detailed, step-by-step methodologies for key assays used to evaluate the efficacy of imidazole-based compounds against their respective targets.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorometric)

This assay is used to determine the effect of a test compound on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Fluorescent reporter dye

  • Reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 20% glycerol)

  • Test imidazole compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the reaction buffer containing tubulin and the fluorescent reporter dye according to the kit manufacturer's instructions.

  • Pipette 5 µL of DMSO (vehicle control) or the test imidazole compound at 10x the final desired concentration into separate wells of the 96-well plate.

  • Warm the plate to 37°C for 1 minute.

  • Add 45 µL of the tubulin-containing reaction buffer to each well to initiate the polymerization reaction.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm) every 30 seconds for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the DMSO control.

Protocol 2: Kinase Inhibition Assay (Luminescent)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2, p38 MAP kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test imidazole compound dissolved in DMSO

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay from Promega)

  • White, opaque 96-well or 384-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test imidazole compound in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (control) to the wells of the microplate.

  • Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. Mix thoroughly.

  • Incubate the reaction for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagents according to the kit manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.

Materials:

  • HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (e.g., containing trypsin)

  • Test imidazole compound dissolved in DMSO

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In the wells of the microplate, add the HDAC assay buffer and the fluorogenic HDAC substrate.

  • Add the test imidazole compound at various concentrations or DMSO (vehicle control) to the appropriate wells and mix.

  • Add the HDAC enzyme source to each well to start the reaction.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the deacetylation reaction and initiate the development step by adding the developer solution to each well.

  • Incubate for an additional 10-20 minutes at 37°C to allow for the cleavage of the deacetylated substrate and release of the fluorescent molecule (AMC).

  • Measure the fluorescence intensity (e.g., Ex. 355 nm, Em. 460 nm). The fluorescence signal is directly proportional to the HDAC activity.

  • Calculate the percent inhibition and determine the IC50 value of the test compound.

VI. Visualization of Key Pathways and Workflows

To facilitate a deeper understanding of the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by imidazole-based compounds and a general workflow for drug target identification and validation.

Diagram 1: Simplified VEGF Signaling Pathway in Angiogenesis```dot

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK RAF RAF PLCg->RAF AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Migration, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FAK->Proliferation Imidazole Imidazole Inhibitor Imidazole->VEGFR2 Imidazole->RAF Imidazole->FAK

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in In-Vitro Assays

Introduction: Unveiling the Potential of a Novel Imidazole Derivative The imidazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties, including a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Imidazole Derivative

The imidazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3] The subject of this guide, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, is a unique molecule integrating three key pharmacophores: the imidazole ring, a flexible benzyl group, and a reactive sulfanyl (mercapto) moiety. This combination suggests a rich potential for biological activity, making it a compelling candidate for in-vitro screening in drug discovery programs.

The benzyl group can enhance lipophilicity and facilitate interactions with hydrophobic pockets in target proteins. The sulfanyl group is a known metal chelator and can play a crucial role in enzyme inhibition, particularly with metalloenzymes, and is also implicated in potent antioxidant activity.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in a series of robust in-vitro assays. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Physicochemical Properties and Handling

Before commencing any experimental work, it is crucial to understand the basic properties of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂OPubChem
Molecular Weight188.23 g/mol PubChem
AppearanceSolid (predicted)---
SolubilitySoluble in DMSO, EthanolTo be determined empirically

Stock Solution Preparation: For in-vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions to the final working concentrations should be made in the appropriate assay buffer or cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the assay does not exceed a level that could induce cellular toxicity or interfere with the assay components (typically ≤ 0.5%).

I. Assessment of Antioxidant Potential

The presence of the sulfanyl group suggests that (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol may possess significant antioxidant properties.[5] Antioxidants are vital in mitigating the detrimental effects of oxidative stress, a key factor in numerous pathological conditions.[6] We will explore two widely accepted methods to evaluate its free radical scavenging capabilities.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and straightforward method to assess the radical scavenging activity of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the compound.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Test_Compound Prepare serial dilutions of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Mixing Mix test compound dilutions, control, or blank with DPPH solution in a 96-well plate Test_Compound->Mixing DPPH_Solution Prepare fresh DPPH solution in methanol DPPH_Solution->Mixing Control Prepare positive control (e.g., Ascorbic Acid) Control->Mixing Incubation Incubate in the dark at room temperature for 30 min Mixing->Incubation Spectrophotometer Measure absorbance at ~517 nm Incubation->Spectrophotometer Calculation Calculate % inhibition and IC50 value Spectrophotometer->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Test Compound: Prepare a 1 mg/mL stock solution of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in methanol or DMSO. From this, create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+. In the presence of an antioxidant, the radical cation is reduced, leading to a decrease in the solution's color intensity. This assay is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test compound dilutions or positive control to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

II. Evaluation of Anti-Inflammatory Activity

Chronic inflammation is a key component of many diseases. Imidazole derivatives have been reported to possess anti-inflammatory properties.[3][7] A common preliminary in-vitro method to screen for this activity is the albumin denaturation assay.

Albumin Denaturation Assay

Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA). The mechanism is analogous to the in-vivo scenario where inflammation can lead to the denaturation of tissue proteins.[8]

Experimental Workflow:

Albumin_Denaturation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Test_Compound Prepare serial dilutions of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Mixing Mix test compound, control, or blank with BSA solution Test_Compound->Mixing BSA_Solution Prepare 1% aqueous solution of Bovine Serum Albumin (BSA) BSA_Solution->Mixing Control Prepare positive control (e.g., Diclofenac Sodium) Control->Mixing Incubation_Heat Incubate at 37°C for 20 min, then heat at 70°C for 5 min Mixing->Incubation_Heat Cooling Cool to room temperature Incubation_Heat->Cooling Spectrophotometer Measure turbidity (absorbance) at 660 nm Cooling->Spectrophotometer Calculation Calculate % inhibition of denaturation Spectrophotometer->Calculation

Caption: Workflow for the albumin denaturation assay.

Protocol:

  • Preparation of Reagents:

    • Reaction Mixture: For each reaction, prepare a mixture containing 0.2 mL of 1% aqueous BSA, 2.8 mL of PBS (pH 6.3), and 0.2 mL of the test compound at various concentrations (e.g., 100-1000 µg/mL).

    • Control: A control group is prepared without the test compound.

    • Positive Control: Use a standard anti-inflammatory drug like Diclofenac Sodium at similar concentrations.

  • Assay Procedure:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

    • Determine the IC₅₀ value.

III. Assessment of Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents.[1] Therefore, evaluating the cytotoxic potential of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol against cancer cell lines is a logical step. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HeLa: Human cervical cancer cell line.

  • A549: Human lung carcinoma cell line.

  • A non-cancerous cell line (e.g., HEK293) should be used as a control to assess selective cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate for another 24-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) x 100

    • Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth.

IV. Exploration of Enzyme Inhibitory Potential

The sulfanyl group in the target molecule makes it a prime candidate for inhibiting enzymes, particularly those with metal ions in their active sites, such as tyrosinase.[4]

Tyrosinase Inhibition Assay

Principle: Tyrosinase is a key copper-containing enzyme involved in melanin biosynthesis. Its inhibition is of interest in the cosmetic industry for skin whitening and in medicine for treating pigmentation disorders. The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, catalyzed by mushroom tyrosinase.

Protocol:

  • Preparation of Reagents:

    • Enzyme: Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

    • Substrate: L-DOPA solution (2 mM in phosphate buffer).

    • Test Compound: Serial dilutions in phosphate buffer.

    • Positive Control: Kojic acid.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 40 µL of the L-DOPA substrate.

    • Incubate at 37°C for 20 minutes.

  • Data Analysis:

    • Measure the absorbance of dopachrome at 475 nm.

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value.

Conclusion and Future Directions

The in-vitro assays detailed in this guide provide a robust framework for the initial characterization of the biological activities of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. Based on its structural motifs, it is hypothesized that the compound will exhibit significant antioxidant and potentially anti-inflammatory, anticancer, and enzyme inhibitory properties.

Positive results in these screening assays will warrant further investigation, including elucidation of the mechanism of action, structure-activity relationship (SAR) studies with analogous compounds, and eventual progression to more complex cell-based assays and in-vivo models. The versatility of the imidazole scaffold suggests that this compound could be a valuable lead for the development of novel therapeutic agents.

References

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications. [Link]

  • Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. (2016). ResearchGate. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2024). Scientific Reports. [Link]

  • (1-benzyl-1H-imidazol-2-yl)methanol. (n.d.). PubChem. [Link]

  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. (2018). Bioorganic Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2023). ResearchGate. [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2019). ResearchGate. [Link]

  • Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. (2023). MDPI. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). Molecules. [Link]

  • Imidazole as a Promising Medicinal Scaffold. (2021). Drug Design, Development and Therapy. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2022). RSC Publishing. [Link]

  • Antioxidant Activity of Imidazole Dipeptides. (n.d.). Royal Society of Chemistry. [Link]

  • SCREENING 2‒MERCAPTOIMIDAZOLE DERIVATIVES FOR BREAST CANCER TREATMENT. (n.d.). VNU-HCM Journal of Science and Technology Development. [Link]

  • Investigating the inhibition of benzimidazole derivatives on SARS-CoV-2 Mpro by enzyme activity inhibition, spectroscopy, and molecular docking. (2025). Journal of Biomolecular Structure & Dynamics. [Link]

  • Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. (2024). MDPI. [Link]

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2018). International Journal of Medical Research and Health Sciences. [Link]

  • Synthesis of 1-benzyl-1H-benzimidazoles as galectin-1 mediated anticancer agents. (2019). Bioorganic Chemistry. [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (2022). MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (2017). Universal Journal of Pharmaceutical Research. [Link]

Sources

Application

Application Notes and Protocols: (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the potential application of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol as an enzyme inhib...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential application of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol as an enzyme inhibitor. While direct experimental data for this specific molecule is limited, its structural features—namely the imidazole core, a thiol (sulfanyl) group, and a benzyl moiety—suggest a strong potential for interaction with and inhibition of certain classes of enzymes. This guide will focus on hypothesized applications based on structure-activity relationships with known inhibitors, providing detailed protocols for investigating its efficacy against two promising enzyme targets: Tyrosinase and Dopamine β-Hydroxylase .

Introduction: Rationale for Enzyme Inhibition

The molecule (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol possesses a unique combination of functional groups that are frequently found in potent enzyme inhibitors. Understanding the contribution of each component provides a strong rationale for its investigation as a novel inhibitor.

  • Imidazole Core: The imidazole ring is a versatile scaffold in medicinal chemistry, known to participate in various biological interactions. Imidazole derivatives are known to inhibit a range of enzymes, including metalloenzymes, by coordinating with the metal ions in the active site.[1][2] For instance, the nitrogen atoms of the imidazole ring can act as ligands for metal cofactors like copper or zinc.

  • Thiol (Sulfanyl) Group: The presence of a thiol group (-SH) is highly significant. Thiols are known to be reactive and can interact with enzymes in several ways. They can form disulfide bonds with cysteine residues in the enzyme's active site, leading to reversible or irreversible inhibition.[3] Furthermore, the thiol group is an excellent metal chelator and can directly bind to metal ions essential for catalytic activity.

  • Benzyl Group: The benzyl group is a bulky, hydrophobic moiety. This feature can contribute to the molecule's binding affinity and selectivity by interacting with hydrophobic pockets within the enzyme's active site. This can enhance the overall potency of the inhibitor.

Based on these structural alerts, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a compelling candidate for inhibiting metalloenzymes, particularly those with a copper-containing active site.

Potential Enzyme Targets and Therapeutic Areas

Tyrosinase Inhibition: Applications in Dermatology and Cosmetics

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[4] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, tyrosinase inhibitors are valuable in cosmetics and dermatology as skin-lightening and depigmenting agents.[5][6] The imidazole and thiol groups of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol make it a prime candidate for tyrosinase inhibition by chelating the copper ions in the enzyme's active site.[7]

Dopamine β-Hydroxylase (DBH) Inhibition: Applications in Neurology and Cardiology

Dopamine β-hydroxylase is another copper-dependent enzyme that catalyzes the conversion of dopamine to norepinephrine.[8][9] Inhibition of DBH can modulate the levels of these neurotransmitters and has therapeutic potential in the treatment of conditions like congestive heart failure, hypertension, and cocaine addiction.[8] Several imidazole-containing compounds have been investigated as DBH inhibitors. The structural features of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol suggest it could act as a DBH inhibitor.

Physicochemical Properties and Handling

While specific experimental data for this compound is not widely available, general properties for similar compounds can be inferred.

PropertyValue (Estimated)Source
Molecular FormulaC₁₁H₁₂N₂OSInferred
Molecular Weight220.29 g/mol Inferred
AppearanceWhite to off-white solid[10]
SolubilitySoluble in DMSO, DMF, and methanolGeneral for similar compounds

Handling Precautions:

  • Due to the presence of a thiol group, the compound may be susceptible to oxidation. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C).

  • Thiol-containing compounds can have a characteristic odor. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocols

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol on mushroom tyrosinase activity using L-DOPA as a substrate.

Principle: Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum at 475 nm. An inhibitor will reduce the rate of dopachrome formation.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

    • Dissolve L-DOPA in the phosphate buffer to a final concentration of 2 mM.

    • Prepare a stock solution of the test compound and kojic acid in DMSO (e.g., 10 mM). Prepare serial dilutions in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 140 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)

      • 20 µL of Tyrosinase solution (1000 U/mL)

      • 20 µL of the test compound solution at various concentrations (or DMSO for the control).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 2 mM L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the following formula:

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Self-Validating System:

  • Positive Control: Kojic acid is a well-characterized tyrosinase inhibitor and should show a dose-dependent inhibition.[11]

  • Negative Control: The reaction mixture with DMSO instead of the inhibitor should exhibit maximum enzyme activity.

  • Blank: A reaction mixture without the enzyme should show no change in absorbance.

Diagram of Tyrosinase Inhibition Assay Workflow:

Tyrosinase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions A1 Add Buffer, Enzyme, and Inhibitor P1->A1 A2 Pre-incubate (25°C, 10 min) A1->A2 A3 Add L-DOPA (Substrate) A2->A3 A4 Measure Absorbance (475 nm, 20 min) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 caption Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for Tyrosinase Inhibition Assay.

Protocol 2: In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibitory activity of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol on DBH.

Principle: DBH catalyzes the conversion of tyramine to octopamine. The octopamine produced is then oxidized by periodate to p-hydroxybenzaldehyde, which can be quantified by its absorbance at 330 nm.

Materials:

  • Bovine Adrenal Dopamine β-Hydroxylase (EC 1.14.17.1)

  • Tyramine hydrochloride (Substrate)

  • Ascorbic acid (Cofactor)

  • Catalase

  • N-Ethylmaleimide (NEM)

  • Sodium periodate

  • Sodium metabisulfite

  • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (Test Compound)

  • Nepicastat (Positive Control)[12]

  • Sodium Acetate Buffer (1.0 M, pH 5.0)

  • Perchloric acid (PCA)

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 1.0 M sodium acetate buffer (pH 5.0).

    • Prepare fresh solutions of ascorbic acid (20 mM), tyramine (20 mM), and catalase (2 mg/mL) in water.

    • Prepare a stock solution of the test compound and nepicastat in a suitable solvent (e.g., DMSO).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 µL of Sodium Acetate Buffer (1.0 M, pH 5.0)

      • 20 µL of Ascorbic acid (20 mM)

      • 10 µL of Catalase (2 mg/mL)

      • 10 µL of Test Compound (or solvent for control)

      • 10 µL of DBH enzyme solution

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Start the reaction by adding 20 µL of Tyramine (20 mM).

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 2 M Perchloric acid.

    • Centrifuge to pellet the precipitated protein.

  • Quantification of Octopamine:

    • Transfer the supernatant to a new tube.

    • Add 50 µL of 4% sodium periodate and incubate at room temperature for 10 minutes.

    • Add 50 µL of 10% sodium metabisulfite to stop the oxidation.

    • Measure the absorbance at 330 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of octopamine.

    • Determine the concentration of octopamine produced in each sample.

    • Calculate the % inhibition and determine the IC₅₀ value as described in Protocol 1.

Self-Validating System:

  • Positive Control: Nepicastat is a known DBH inhibitor and should show dose-dependent inhibition.[12]

  • Negative Control: The reaction mixture with solvent instead of the inhibitor should show maximum enzyme activity.

  • No-Enzyme Control: A reaction mixture without DBH should produce no octopamine.

Diagram of DBH Inhibition Mechanism:

DBH_Inhibition cluster_pathway Norepinephrine Synthesis Pathway cluster_inhibition Inhibition Mechanism Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH DBH Dopamine β-Hydroxylase (DBH) (Copper-dependent) Inhibitor (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Inhibitor->DBH Inhibits by chelating Cu²⁺ caption Proposed Inhibition of DBH

Caption: Proposed Inhibition of DBH.

Concluding Remarks

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol presents a promising scaffold for the development of novel enzyme inhibitors, particularly for metalloenzymes such as tyrosinase and dopamine β-hydroxylase. The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of its inhibitory potential. Further studies, including kinetic analysis to determine the mode of inhibition and in vivo experiments, will be crucial to fully elucidate the therapeutic and cosmetic applications of this compound.

References

  • PubChem. (1-benzyl-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sies, H., & Akerboom, T. P. (2020). Assays for Thiols and Modifications. In Measuring Oxidants and Oxidative Stress in Biological Systems. NCBI. Retrieved from [Link]

  • Cattaneo, F., et al. (2019). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Letters, 593(15), 1954-1963. Retrieved from [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]

  • Gulsher, M., et al. (2016). Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. The Journal of Pharmacology and Experimental Therapeutics, 358(2), 297-306. Retrieved from [Link]

  • Wikipedia. (2023). Dopamine beta-hydroxylase. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 10, S143-S153. Retrieved from [Link]

  • Kolb, P., et al. (2007). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. ChemMedChem, 2(6), 831-840. Retrieved from [Link]

  • Millward, A. (n.d.). Why Tyrosinase Inhibitors Matter. Andy Millward. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]

  • Smoothe & Co. (2025). Why Everyone—Regardless of Skin Tone—Needs a Tyrosinase Inhibitor. Retrieved from [Link]

  • Picq, M., et al. (1993). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. Biochemical Pharmacology, 46(6), 991-997. Retrieved from [Link]

  • ResearchGate. (2025). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are DBH inhibitors and how do they work? Retrieved from [Link]

  • MDPI. (2023). Impact of Modified Lactoperoxidase Systems on Glycolytic Metabolism and Virulence Factors in Streptococcus mutans. International Journal of Molecular Sciences, 24(12), 10323. Retrieved from [Link]

  • Solution Pharmacy. (2020, May 17). Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]_

  • ACS Publications. (2025). Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PLOS One. (2014). Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice. PLOS One, 9(10), e109278. Retrieved from [Link]

  • PubMed. (2004). Thiol-dependent enzymes and their inhibitors: a review. Current Medicinal Chemistry, 11(15), 2035-2051. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}- methanol, C18H17N3O3S. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Thermal shift assay. Retrieved from [Link]

  • PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. N-Benzyl-N-(2-{(4-Cyanophenyl)[(1-Methyl-1h-Imidazol-5-Yl)methyl]amino}ethyl)-1-Methyl-1h-Imidazole-4-Sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (1-benzyl-1H-imidazol-2-yl)(4-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Application of Imidazole Derivatives in Pharmaceutical Development: A Technical Guide for Researchers

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, have made it a privileged structure in the design of a vast array of therapeutic agents. This guide provides an in-depth exploration of the application of imidazole derivatives in pharmaceutical development, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The versatility of the imidazole ring allows for diverse substitutions at its carbon and nitrogen atoms, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of imidazole-containing drugs across a wide spectrum of therapeutic areas, including antifungal, anticancer, antibacterial, and antihypertensive therapies.[1][2] The imidazole moiety is a key component in numerous clinically successful drugs, underscoring its significance in modern drug discovery.[3][4]

I. Imidazole Derivatives as Anticancer Agents

Imidazole-based compounds have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[5][6] These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and protein kinases involved in cancer progression.[6][7]

A. Key Mechanisms of Anticancer Action
  • Enzyme and Kinase Inhibition: Many imidazole derivatives function as potent inhibitors of kinases crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][8] By blocking these signaling pathways, these compounds can effectively halt tumor growth and angiogenesis.

  • Induction of Apoptosis and Cell Cycle Arrest: A significant number of imidazole derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells.[7] They can modulate the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[9] Furthermore, these compounds can arrest the cell cycle at various phases, preventing uncontrolled cell division.[7][10]

B. Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a test compound.[11]

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the concentration of an imidazole derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazole derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by an imidazole derivative.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the imidazole derivative at the desired concentration and for the appropriate time. Include an untreated control.

    • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[14]

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[14]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.

Data Analysis: The results will be displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

This method utilizes the ability of propidium iodide (PI) to stoichiometrically bind to DNA, allowing for the analysis of the cell cycle distribution based on DNA content using flow cytometry.[6]

Protocol 3: Cell Cycle Analysis with Propidium Iodide

Objective: To determine the effect of an imidazole derivative on the cell cycle progression of cancer cells.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[4]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[15]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.[4]

    • Incubate for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the DNA content.

Data Analysis: The resulting histogram will show peaks corresponding to different phases of the cell cycle:

  • G0/G1 phase: Cells with 2N DNA content.

  • S phase: Cells with DNA content between 2N and 4N.

  • G2/M phase: Cells with 4N DNA content.

C. Data Presentation: Anticancer Activity of Imidazole Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound 22 A549 (Lung)MTT0.15[5]
HeLa (Cervical)MTT0.21[5]
HepG2 (Liver)MTT0.33[5]
MCF-7 (Breast)MTT0.17[5]
Compound 3d MCF-7 (Breast)SRB43.4[1]
MDA-MB-231 (Breast)SRB35.9[1]
Compound 4d MCF-7 (Breast)SRB39.0[1]
MDA-MB-231 (Breast)SRB35.1[1]
Kim-161 (5a) T24 (Bladder)MTT56.11[17]
Kim-111 (5b) T24 (Bladder)MTT67.29[17]

II. Imidazole Derivatives as Antimicrobial Agents

Imidazole-containing compounds, particularly the azole antifungals, have revolutionized the treatment of fungal infections. They exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[18][19] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Imidazole derivatives also exhibit promising antibacterial activity through various mechanisms.[2][20]

A. Experimental Protocols for Evaluating Antimicrobial Activity

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol 4: Broth Microdilution MIC Assay

Objective: To determine the MIC of an imidazole derivative against a specific bacterial or fungal strain.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Imidazole derivative stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Grow the microorganism overnight in the appropriate broth.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum in the broth to achieve the final desired concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Dispense 100 µL of broth into all wells of a 96-well plate.

    • Add 100 µL of the imidazole derivative stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm.

B. Data Presentation: Antimicrobial Activity of Imidazole Derivatives

The following table presents the MIC values of selected imidazole derivatives against pathogenic microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Tioconazole Candida albicansVaries by isolate[12]
Ketoconazole Candida albicansVaries by isolate[12]
SAM3 Candida albicans (mean)200[2]
AM5 Candida albicans (mean)312.5[2]
SAM5 Candida albicans (mean)275[2]
Compound N2 Candida albicansVaries

III. In Vitro ADME Assays for Drug Development

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development. In vitro assays provide valuable data to predict the pharmacokinetic behavior of a compound in vivo.

A. Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. The Caco-2 permeability assay is a well-established in vitro model to predict the oral absorption of drugs.

Protocol 5: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of an imidazole derivative.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well plates with 0.4 µm pore size)

  • Complete cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.[13]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer.

    • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for a specific time (e.g., 2 hours) at 37°C.

    • Collect samples from the receiver compartment at designated time points.

  • Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.

B. Microsomal Stability Assay for Metabolic Stability

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[4] The microsomal stability assay is used to determine the in vitro metabolic stability of a compound, providing an indication of its hepatic clearance.

Protocol 6: Microsomal Stability Assay

Objective: To evaluate the metabolic stability of an imidazole derivative in liver microsomes.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system (cofactor for CYP enzymes)[18]

  • Phosphate buffer (pH 7.4)

  • Test compound and a positive control (a compound with known metabolic instability)

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS for analysis

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[18]

    • Stop the reaction at each time point by adding cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

IV. Visualization of Experimental Workflows and Pathways

A. Experimental Workflow for Anticancer Drug Screening

anticancer_screening cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization start Imidazole Derivatives Library mtt MTT Assay (Cell Viability) start->mtt ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Apoptotic Proteins) ic50->western_blot adme In Vitro ADME Assays (Caco-2, Microsomal Stability) apoptosis->adme Promising Candidates cell_cycle->adme western_blot->adme in_vivo In Vivo Studies adme->in_vivo azole_moa azole Azole Antifungal (Imidazole Derivative) lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) azole->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol synthesis lanosterol Lanosterol lanosterol->lanosterol_demethylase membrane Fungal Cell Membrane ergosterol->membrane component of disruption Membrane Disruption & Cell Death membrane->disruption

Caption: Inhibition of ergosterol synthesis by azole antifungals.

V. Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly valuable framework in the development of new pharmaceutical agents. The protocols outlined in this guide provide a robust starting point for researchers to evaluate the potential of novel imidazole derivatives as anticancer and antimicrobial agents. Future research will likely focus on the development of more selective and potent imidazole-based drugs with improved pharmacokinetic profiles and reduced off-target effects. The integration of computational drug design with high-throughput screening and detailed mechanistic studies will undoubtedly accelerate the discovery of the next generation of imidazole-based therapeutics.

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2024). SpringerLink. Retrieved January 23, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 23, 2026, from [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved January 23, 2026, from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Imidazoles as potential anticancer agents - PMC. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 23, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 23, 2026, from [Link]

  • Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use. (1984). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development. Retrieved January 23, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). S. Asfendiyarov Kazakh National Medical University. Retrieved January 23, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 23, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 23, 2026, from [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. (2019). MDPI. Retrieved January 23, 2026, from [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR. Retrieved January 23, 2026, from [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). CABI Digital Library. Retrieved January 23, 2026, from [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2017). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2017). MedChemComm. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Retrieved January 23, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of California, Berkeley. Retrieved January 23, 2026, from [Link]

  • The minimum inhibitory concentration (MIC) of imidazole derivatives.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). DergiPark. Retrieved January 23, 2026, from [Link]

Sources

Application

Application Notes and Protocols for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in Cell Culture Studies

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Imidazole Derivative (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (CAS No. 98412-23-8) is a heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Imidazole Derivative

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (CAS No. 98412-23-8) is a heterocyclic compound featuring a core imidazole ring, a structure renowned for its presence in biologically active molecules.[1][2][3] The unique combination of a benzyl group, a reactive sulfanyl (thiol) group, and a hydroxymethyl group suggests a molecule with significant potential for pharmacological investigation.[1] Imidazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

Given its structural features, (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a compelling candidate for screening as a modulator of critical cellular signaling pathways. This guide provides a comprehensive framework for researchers to systematically investigate its efficacy and mechanism of action in cell culture models, with a particular focus on its hypothesized role as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β) and a subsequent modulator of the Wnt/β-catenin signaling pathway.

Hypothesized Mechanism of Action: Targeting the GSK-3β/Wnt Signaling Axis

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that acts as a key negative regulator in numerous signaling pathways. Its inhibition often leads to the stimulation of downstream biological responses.[6] One of the most critical pathways regulated by GSK-3β is the canonical Wnt/β-catenin pathway.[7][8]

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.[9] We hypothesize that (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol acts as an inhibitor of GSK-3β. By inhibiting GSK-3β, the compound would prevent β-catenin phosphorylation, leading to its stabilization, cytoplasmic accumulation, and subsequent nuclear translocation. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in proliferation, differentiation, and cell fate.[8][9]

The over-activation of GSK-3β has been linked to various cancers and neurodegenerative disorders, making its inhibitors valuable therapeutic candidates.[7]

Caption: Hypothesized mechanism of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol action on the Wnt/β-catenin pathway.

Part 1: Compound Handling and Preparation
1.1. Material Properties

A clear understanding of the compound's physical and chemical properties is essential for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 98412-23-8[10][11]
Molecular Formula C₁₁H₁₂N₂OS[1][10]
Molecular Weight 220.29 g/mol [10]
Appearance Solid (predicted)
Solubility The hydroxymethyl group suggests potential solubility in polar solvents.[1] It is recommended to test solubility in DMSO, ethanol, and methanol.[12][13]-
1.2. Safety and Handling

While specific GHS data for this compound is not fully aggregated, related imidazole structures carry warnings. Standard laboratory precautions should be observed.[14][15]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

1.3. Preparation of Stock Solutions

Accurate stock solution preparation is critical for dose-response studies. Due to the aromatic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent.

Protocol: Stock Solution Preparation

  • Objective: To prepare a high-concentration, sterile stock solution for serial dilution.

  • Materials:

    • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol powder

    • High-purity, sterile DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh out a precise amount of the compound (e.g., 2.2 mg).

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Critical Note on Solvent Cytotoxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%.[13] Always include a vehicle control (medium with the same final DMSO concentration as the highest dose of the compound) in all experiments.[13]

Part 2: In Vitro Experimental Protocols

This section outlines a logical workflow to characterize the biological effects of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Experimental_Workflow Start Prepare Compound Stock Solution DoseResponse Protocol 1: Dose-Response & Cytotoxicity (MTT Assay) Start->DoseResponse WesternBlot Protocol 2: Target Engagement (Western Blot for p-GSK-3β & β-catenin) DoseResponse->WesternBlot Determine IC50 & Sub-toxic Doses ReporterAssay Protocol 3: Functional Pathway Activity (TCF/LEF Reporter Assay) WesternBlot->ReporterAssay Confirm Target Modulation DataAnalysis Data Analysis & Interpretation ReporterAssay->DataAnalysis Validate Functional Outcome

Caption: Recommended experimental workflow for characterizing the compound.

2.1. Protocol 1: Determining Optimal Concentration and Cytotoxicity (MTT Assay)

The first step is to determine the concentration range at which the compound exhibits biological activity without causing overt cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Protocol: MTT Cytotoxicity Assay

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) and the optimal sub-toxic working concentration of the compound.

  • Cell Seeding:

    • Select appropriate cell lines. For Wnt pathway studies, cell lines like HEK293T, SW480, or other cancer cell lines with active Wnt signaling are suitable.

    • Trypsinize and count the cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol stock solution in complete culture medium. A typical starting range might be 0.1 µM to 100 µM.

    • Include the following controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.

      • Positive Control: A known cytotoxic agent (e.g., staurosporine) to validate the assay.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells (in triplicate).

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[16]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

2.2. Protocol 2: Verifying Target Engagement (Western Blot)

Once a sub-toxic concentration range is established, the next step is to confirm that the compound engages its hypothesized target, GSK-3β. Inhibition of GSK-3β activity is often assessed by measuring the phosphorylation status of GSK-3β at Ser9 (an inhibitory mark) and the accumulation of its substrate, β-catenin.

Protocol: Western Blot for GSK-3β and β-catenin

  • Objective: To detect changes in GSK-3β phosphorylation and total β-catenin levels following treatment.

  • Cell Culture and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 2-3 sub-toxic concentrations of the compound (determined from the MTT assay) for a relevant time period (e.g., 6, 12, or 24 hours). Include an untreated and a vehicle control. A known GSK-3β inhibitor (e.g., CHIR99021) should be used as a positive control.

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Recommended primary antibodies:

      • Rabbit anti-phospho-GSK-3β (Ser9)

      • Rabbit anti-GSK-3β (Total)

      • Mouse anti-β-catenin

      • Mouse anti-β-actin or anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the protein bands. Normalize the levels of p-GSK-3β and total β-catenin to the loading control.

References
  • PubChem. . National Center for Biotechnology Information.

  • MDPI. .

  • Jasińska-Stroschein, M., et al. (2018). GSK-3β: A Bifunctional Role in Cell Death Pathways.
  • Guerrero-Calvo, I., et al. (2020).
  • CymitQuimica. .

  • Lo, Y., et al. (2022).
  • Sigma-Aldrich. .

  • Nusse, R., et al. How to inhibit Wnt signaling. The WNT Homepage. Stanford University.
  • MDPI. .

  • ResearchGate. .

  • BenchChem. .

  • PMC. .

  • Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience.
  • ResearchGate. .

  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • YouTube. .

  • MDPI. .

  • PubMed. .

  • MDPI. .

  • Cell Signaling Technology. .

  • BenchChem. .

  • Titma, T., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • BMC. .

  • MedChemExpress. .

  • Oriental Journal of Chemistry. .

  • NIH. .

  • Echemi. .

  • PMC. .

  • Matrix Fine Chemicals. .

  • ResearchGate. .

  • Sigma-Aldrich. .

Sources

Method

Application Notes and Protocols for the Investigation of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of (1-Benzyl-2-sulfanyl-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (CAS No. 98412-23-8). Given the nascent stage of research on this specific molecule, this guide furnishes a series of proposed experimental protocols and workflows. These are founded on the known biological and chemical properties of its core structural motifs: the imidazole ring, the sulfanyl (thiol) group, and the benzyl moiety. The protocols detailed herein are designed to facilitate a systematic investigation of the compound's potential therapeutic activities, from initial characterization and in vitro screening to preliminary in vivo evaluation and mechanism of action studies.

Introduction to (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a heterocyclic compound featuring a multifaceted structure that suggests a range of potential biological activities.[1] The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates, and is known to interact with a variety of biological targets.[2][3][4] The presence of a sulfanyl (thiol) group introduces the potential for antioxidant activity through redox modulation and participation in thiol-disulfide exchange reactions, a critical aspect of cellular signaling and defense.[5][6][7][8][9][10] The benzyl group can influence the compound's lipophilicity and potential for hydrophobic interactions with biological macromolecules. The hydroxymethyl group is anticipated to enhance its aqueous solubility.[1]

Collectively, these structural features warrant a thorough investigation of this molecule's therapeutic potential, which may span activities such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition.[11][12]

Table 1: Physicochemical Properties of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol and Related Structures

Property(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol(1-benzyl-1H-imidazol-2-yl)methanolBenzyl Alcohol
CAS Number 98412-23-85376-10-3[13]100-51-6[14]
Molecular Formula C₁₁H₁₂N₂OSC₁₁H₁₂N₂O[13][15]C₇H₈O[16]
Molecular Weight 220.29 g/mol 188.23 g/mol [13][15]108.14 g/mol [16]
Synonyms 1-benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione[1]1-Benzyl-2-(hydroxymethyl)imidazole[15]Phenylmethanol[14]
Predicted Hazards Based on related structures, may cause skin and eye irritation. Harmful if swallowed.[15]Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[15]Mildly toxic, can cause skin irritation.
Solubility The hydroxymethyl group suggests some solubility in polar solvents.[1] Poor aqueous solubility is common for such structures.[17][18][19][20][21]Not specified, but likely soluble in organic solvents.Moderately soluble in water (4 g/100 mL), miscible with alcohols.[14]

Compound Handling, Storage, and Characterization

Reconstitution and Storage

The prudent handling and storage of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol are critical for maintaining its integrity and ensuring experimental reproducibility.

  • Reconstitution: Due to the predicted poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution should be periodically assessed, especially due to the potentially reactive thiol group.

Purity and Identity Confirmation

Before initiating biological assays, it is imperative to confirm the purity and identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

Proposed In Vitro Experimental Workflows

The following protocols are proposed as a starting point for the systematic evaluation of the biological activities of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Assessment of Antioxidant Activity

The sulfanyl moiety is a strong indicator of potential antioxidant properties.[22]

This assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add varying concentrations of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

This assay is applicable to both hydrophilic and lipophilic compounds.

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol or PBS to a specific absorbance at 734 nm.

  • Add different concentrations of the test compound to the ABTS•+ solution.

  • Incubate for a defined period and measure the absorbance at 734 nm.

  • Use a known antioxidant as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).[23]

Evaluation of Anticancer Activity

The imidazole scaffold is present in several anticancer agents.[24] A preliminary screening against a panel of cancer cell lines is recommended.

  • Seed cancer cells (e.g., a panel from the NCI-60) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Assessment of Enzyme Inhibitory Potential

Imidazole derivatives are known to inhibit various enzymes, often through coordination with metal ions in the active site or through other non-covalent interactions.[25][26][27][28]

Given that some imidazole-based compounds are known to inhibit heme oxygenase-1, this could be a rational starting point.[28]

  • Obtain or prepare the enzyme (e.g., from microsomal fractions or recombinant sources).[28]

  • In a suitable buffer, combine the enzyme, a known concentration of the substrate (e.g., heme), and varying concentrations of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

  • Initiate the reaction (e.g., by adding a cofactor like NADPH).

  • Monitor the reaction progress by measuring the formation of the product (e.g., biliverdin, which has a characteristic absorbance) over time.

  • Determine the initial reaction rates for each inhibitor concentration.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[26]

Evaluation of Antimicrobial Activity

The imidazole ring is a key component of many antifungal and antibacterial agents.[3][11][29]

  • Prepare a twofold serial dilution of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[29]

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[29]

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[29]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed In Vivo Experimental Workflow

Should the in vitro studies reveal significant anti-inflammatory or antioxidant activity, a preliminary in vivo assessment in a relevant animal model would be the next logical step.[30][31][32][33]

Protocol 6: Carrageenan-Induced Paw Edema Model in Rodents

This is a widely used and well-characterized model for acute inflammation.[31]

  • Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) for at least one week.

  • Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin or diclofenac), and treatment groups receiving different doses of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

  • Administer the test compound or controls orally or via intraperitoneal injection.

  • After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Data Presentation and Visualization

Table 2: Example Data Summary for In Vitro Assays
AssayEndpointResult (e.g., IC₅₀/GI₅₀/MIC in µM)Positive Control
DPPH Scavenging IC₅₀[Insert Value]Ascorbic Acid: [Value]
ABTS Scavenging IC₅₀[Insert Value]Trolox: [Value]
MTT (MCF-7 cells) GI₅₀[Insert Value]Doxorubicin: [Value]
Enzyme Inhibition IC₅₀[Insert Value][Specific Inhibitor]: [Value]
Antimicrobial (S. aureus) MIC[Insert Value]Vancomycin: [Value]
Diagrams of Experimental Workflows

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation start Compound Characterization (Purity, Identity) antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant anticancer Anticancer Screening (MTT Assay) start->anticancer enzyme Enzyme Inhibition (e.g., Heme Oxygenase) start->enzyme antimicrobial Antimicrobial Testing (MIC Determination) start->antimicrobial in_vivo_model Inflammation Model (Carrageenan-Induced Paw Edema) antioxidant->in_vivo_model If promising activity caption Figure 1. Tiered experimental workflow.

Caption: Figure 1. Tiered experimental workflow.

enzyme_inhibition_workflow reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound Dilutions plate_prep Plate Preparation: Add enzyme, substrate, and test compound to 96-well plate reagents->plate_prep initiate Initiate Reaction (e.g., add cofactor) plate_prep->initiate measure Kinetic Measurement: Read absorbance over time initiate->measure analyze Data Analysis: Calculate initial rates, % inhibition, and IC50 measure->analyze caption Figure 2. Enzyme inhibition assay workflow.

Caption: Figure 2. Enzyme inhibition assay workflow.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization and biological evaluation of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. The unique combination of an imidazole core and a sulfanyl group suggests that this compound is a promising candidate for drug discovery efforts. Positive results in the proposed screening assays should be followed by more in-depth mechanism of action studies, including target identification, pathway analysis, and lead optimization.

References

  • PubChem. (n.d.). (1-benzyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molecules, 27(15), 4987.
  • ChemSynthesis. (n.d.). (1-benzyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Poole, L. B. (2014). Biochemical methods for monitoring protein thiol redox states in biological systems. Methods in Enzymology, 547, 23-44.
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Feng, Y., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • de Oliveira, G. G., et al. (2020). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Letters, 594(11), 1833-1842.
  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1439-1445.
  • Al-Ghorbani, M., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348.
  • ResearchGate. (n.d.). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}- methanol, C18H17N3O3S. Retrieved from [Link]

  • Giustarini, D., et al. (2022). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 27(15), 4987.
  • Sharma, A., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.
  • ACS Omega. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5789.
  • International Journal of Pharmaceutical Sciences and Research. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Support Tools in Formulation Development for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Retrieved from [Link]

  • Elsevier. (n.d.). Imidazole-Based Drug Discovery. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescent Probes for Live Cell Thiol Detection. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

  • PubMed. (n.d.). A Newly Synthesized Benzimidazolium Salt: 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[D]imidazol-3-ium Chloride as a Potential Anticancer Agent for Colon Cancer Treatment, In Vitro Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In-Vivo Evaluation of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in Animal Models

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, hereafter referred to as "the compound," is a novel chemical entity featuring an imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, hereafter referred to as "the compound," is a novel chemical entity featuring an imidazole core.[1] The imidazole moiety is a critical component in numerous biologically active molecules, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial effects.[2][3] The presence of a sulfanyl (thiol) group and a hydroxymethyl group suggests potential for unique interactions with biological targets and favorable solubility properties, respectively.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in-vivo evaluation of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in animal models. This document outlines a strategic and scientifically rigorous approach to characterizing the compound's pharmacokinetic profile, toxicological properties, and potential therapeutic efficacy, with a focus on its putative anti-inflammatory activity. The protocols and methodologies described herein are designed to be self-validating and are grounded in established principles of preclinical drug development.[4][5][6]

Section 1: Preclinical In-Vivo Evaluation Strategy: A Phased Approach

A successful in-vivo evaluation of a novel compound necessitates a structured, multi-phased approach.[5] This ensures that each subsequent study is built upon a solid foundation of data, optimizing the use of resources and adhering to ethical considerations in animal research.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy and Mechanism of Action cluster_2 Phase 3: Expanded Safety and ADME A Acute Toxicity Assessment (Dose Range Finding) B Pharmacokinetic (PK) Profiling (Single Dose) A->B Inform Dosing for PK C Pharmacodynamic (PD) / Efficacy Modeling (e.g., Anti-Inflammatory Model) B->C Establish Dose-Exposure-Response E Repeat-Dose Toxicology B->E Inform Dose Levels D Biomarker Analysis C->D Correlate Efficacy with Biological Changes F Metabolite Identification

Caption: Phased approach to in-vivo evaluation of the compound.

Section 2: Foundational In-Vivo Studies: Safety and Pharmacokinetics

Acute Toxicity Assessment in Rodents

Rationale: The initial in-vivo study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[7] This information is crucial for selecting appropriate dose levels for subsequent pharmacokinetic and efficacy studies. An up-and-down procedure can be employed to minimize animal usage while providing a statistically robust estimation of the LD50.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) in Mice

  • Animal Model: Healthy, nulliparous, non-pregnant female CD-1 mice, 8-12 weeks old.[8]

  • Housing: Acclimatize animals for at least 5 days with ad libitum access to food and water under a 12-hour light/dark cycle.[8]

  • Compound Formulation: Prepare a homogenous suspension of the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The choice of vehicle should be inert and non-toxic.[9]

  • Dosing Procedure:

    • Administer a single oral dose using a gavage needle.[10]

    • The starting dose is typically selected based on in-vitro cytotoxicity data, if available. A common starting dose is 175 mg/kg.

    • Dose one animal at a time. If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • The dose progression factor is typically 3.2.

  • Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record body weight changes.

  • Endpoint: The study is concluded after a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50 and its confidence interval.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study to identify any macroscopic organ abnormalities.

Pharmacokinetic (PK) Profiling in Rats

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental to designing effective dosing regimens for efficacy studies.[11][12] A single-dose PK study in rats provides key parameters such as bioavailability, half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).[13]

Protocol: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.[14]

  • Study Design:

    • Group 1 (Intravenous, IV): Administer the compound (e.g., 1 mg/kg) as a bolus injection. This group serves to determine the clearance and volume of distribution.

    • Group 2 (Oral, PO): Administer the compound (e.g., 10 mg/kg) by oral gavage. This group is used to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) at predefined time points.

    • IV route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[14]

    • PO route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[14]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis with software like Phoenix WinNonlin.

Table 1: Representative Pharmacokinetic Parameters of the Compound in Rats (Hypothetical Data)

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 250850
Tmax (h) 0.081.0
AUC0-inf (ng*h/mL) 3002550
t1/2 (h) 2.53.0
Bioavailability (%) -85

Section 3: Pharmacodynamic and Efficacy Evaluation

Rationale: Based on the known anti-inflammatory properties of many imidazole-containing compounds, a relevant in-vivo model of inflammation is proposed to evaluate the potential efficacy of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.[2] The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammation model.

G cluster_0 Experimental Workflow A Animal Acclimatization (7 days) B Baseline Paw Volume Measurement A->B C Compound/Vehicle Administration (e.g., PO) B->C D Carrageenan Injection (Subplantar) C->D E Paw Volume Measurement (Hourly for 6 hours) D->E F Data Analysis (% Inhibition of Edema) E->F

Caption: Workflow for carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-220g).

  • Study Groups (n=8 per group): [8]

    • Group 1: Normal Control (No carrageenan, vehicle only)

    • Group 2: Negative Control (Carrageenan + Vehicle)

    • Group 3: Positive Control (Carrageenan + Indomethacin, 10 mg/kg, PO)

    • Group 4-6: Test Groups (Carrageenan + Compound at 10, 30, and 100 mg/kg, PO)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, indomethacin, or the test compound orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the negative control group.

    • Formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Biomarker Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect paw tissue for analysis of pro-inflammatory markers (e.g., TNF-α, IL-6) by ELISA or qPCR.[15][16]

Table 2: Hypothetical Efficacy of the Compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)% Inhibition of Edema (at 3h)
Vehicle -0
Indomethacin 1065
Compound 1025
Compound 3048
Compound 10072

Section 4: Proposed Mechanism of Action and Supporting In-Vivo Evidence

Hypothetical Signaling Pathway: Imidazole-based anti-inflammatory agents often exert their effects by modulating key signaling pathways involved in the inflammatory cascade. A plausible mechanism for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol could involve the inhibition of the NF-κB signaling pathway.

G Inflammatory Stimuli\n(e.g., Carrageenan) Inflammatory Stimuli (e.g., Carrageenan) IKK Activation IKK Activation Inflammatory Stimuli\n(e.g., Carrageenan)->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression\n(TNF-α, IL-6) Pro-inflammatory Gene Expression (TNF-α, IL-6) NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression\n(TNF-α, IL-6) Compound (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Compound->IKK Activation Inhibition

Caption: Proposed mechanism of action via NF-κB pathway inhibition.

In-Vivo Validation: To support this proposed mechanism, further in-vivo studies can be designed to measure the levels of key proteins in this pathway in tissue samples from the efficacy studies. For example, Western blot analysis of paw tissue lysates could be used to assess the phosphorylation status of IκBα and the nuclear translocation of NF-κB.

References

  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • Gunaratna, C., Cregor, M., & Kissinger, C. (2000). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 18(4), 153. Retrieved from [Link]

  • Dovepress. (n.d.). Exploring the Therapeutic Effect of Artemisia annua-Scutellaria baical. Retrieved from [Link]

  • PubChem. (n.d.). (1-benzyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Retrieved from [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]

  • Crown Bioscience. (2025). Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • YouTube. (2021). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. Retrieved from [Link]

  • National Institutes of Health. (2017). Preclinical biomarker qualification. Retrieved from [Link]

  • KCAS Bio. (2023). From screening to IND submission: Biomarker analysis in preclinical drug development. Retrieved from [Link]

  • National Institutes of Health. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Retrieved from [Link]

  • Science.gov. (n.d.). vivo toxicity study: Topics by Science.gov. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • ASM Journals. (2017). Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078, a First-in-Class Orally Active Antifungal. Retrieved from [Link]

Sources

Method

Strategic Dosing and Administration of Imidazole-Based Compounds: From Bench to Preclinical Models

An Application Guide for Researchers Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone of med...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic and structural characteristics, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[2][3] This versatility has led to the development of imidazole-containing drugs across a vast spectrum of therapeutic areas, including antifungal, anticancer, antihypertensive, and antiviral applications.[2][4][5]

However, the sheer diversity of these compounds means that a "one-size-fits-all" approach to dosing and administration is not feasible. The biological activity and pharmacokinetic profile of an imidazole-based drug are profoundly influenced by the specific substituents on the core ring structure.[2] This guide, designed for researchers and drug development professionals, provides a framework for developing robust dosing and administration protocols. We will move beyond simple procedural lists to explore the underlying pharmacological principles that govern experimental design, ensuring that protocols are not just followed, but understood.

Section 1: Foundational Pharmacological Principles

A successful dosing strategy begins with a deep understanding of the compound's fundamental properties. The choices made at this early stage—from selecting a vehicle to estimating a starting dose—have cascading effects on data quality, reproducibility, and the ultimate success of a research program.

The Impact of Physicochemical Properties on Pharmacokinetics

The journey of a drug through a biological system is dictated by its physicochemical properties. For imidazole-based compounds, key parameters must be evaluated early in development to predict their behavior in vivo.

  • Lipophilicity (LogP/LogD): This parameter governs a compound's ability to cross biological membranes. Highly lipophilic imidazoles may exhibit excellent cell permeability but can suffer from poor aqueous solubility, leading to formulation challenges and potential sequestration in fatty tissues. Conversely, highly polar analogues may have good solubility but poor absorption.

  • Aqueous Solubility: This is a critical bottleneck. A compound that cannot be adequately dissolved in a biocompatible vehicle cannot be reliably administered or absorbed. Early assessment is crucial.

  • pKa: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1] The pKa determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and binding affinity to its target.

Table 1: Impact of Physicochemical Properties on Dosing Strategy

ParameterHigh ValueLow ValueImplication for Dosing & Administration
LogP / LogD High LipophilicityHigh HydrophilicityAffects choice of vehicle, route of administration (e.g., oral vs. IV), and potential for CNS penetration or tissue accumulation.
Solubility Readily DissolvesPoorly SolubleDetermines the maximum achievable concentration in a dosing solution. May necessitate enabling formulations (e.g., co-solvents, cyclodextrins).
pKa Basic or AcidicNeutralInfluences absorption in different parts of the GI tract and may require pH-adjusted formulations for stability and solubility.
Mechanism of Action (MoA) and its Link to Dosing Regimen

The term "imidazole" describes a chemical scaffold, not a mechanism. The intended biological effect dictates the required exposure.

  • Enzyme Inhibition (e.g., Azole Antifungals): Many imidazole antifungals, like ketoconazole, function by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This requires maintaining a plasma concentration above the minimum inhibitory concentration (MIC) for the target pathogen.

  • Kinase Inhibition (e.g., Anticancer Agents): Imidazole-based kinase inhibitors often require sustained target engagement to suppress signaling pathways driving tumor growth.[3] This can translate to once or twice-daily oral dosing regimens designed to maintain trough concentrations above a therapeutically effective level.

  • Receptor Modulation (e.g., Antihypertensives): Compounds like losartan (which contains an imidazole ring) block the angiotensin II receptor. Dosing is aimed at achieving sufficient receptor occupancy to produce a physiological effect (i.e., blood pressure reduction) over a 24-hour period.

MoA_Pathway cluster_antifungal Azole Antifungal MoA Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Enzyme->Ergosterol Blocked Imidazole Imidazole Antifungal Imidazole->Enzyme

Caption: Mechanism of action for azole antifungals.

Section 2: Preclinical Dosing and Administration Protocols

This section provides actionable protocols for key preclinical experiments. The causality behind each step is emphasized to empower researchers to adapt these methods to their specific compounds.

Protocol: In Vitro Dose-Response Assay to Determine IC₅₀/EC₅₀

This is the foundational experiment to quantify the potency of a compound.

Objective: To determine the concentration of an imidazole-based compound that elicits a 50% response (inhibition or effect).

Rationale: The IC₅₀/EC₅₀ value is a critical parameter for comparing compound potency and for selecting doses for subsequent in vivo studies. A well-defined dose-response curve validates that the observed effect is specific to the compound and not an artifact.

Step-by-Step Methodology:

  • Compound Solubilization (The Causality Choice):

    • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test compound in 100% dimethyl sulfoxide (DMSO).

    • Reasoning: DMSO is a near-universal solvent for organic molecules. Preparing a concentrated stock allows for subsequent serial dilutions where the final DMSO concentration in the cell culture medium is kept low (<0.5%), minimizing solvent-induced toxicity which could confound the results.

  • Cell Seeding:

    • Action: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Reasoning: Allowing cells to adhere and resume their normal growth cycle ensures they are in a healthy, responsive state before compound exposure. The seeding density is optimized to prevent cells from becoming over-confluent during the experiment, which would inhibit growth and affect the assay readout.

  • Serial Dilution and Dosing:

    • Action: Perform a serial dilution of the DMSO stock in culture medium to achieve a range of final concentrations (e.g., 100 µM to 1 nM). A typical scheme involves 8-12 concentrations. Replace the old medium in the cell plate with the medium containing the test compound.

    • Reasoning: A wide concentration range is essential to define the full sigmoidal dose-response curve, including the top and bottom plateaus. This ensures an accurate calculation of the IC₅₀.

  • Incubation:

    • Action: Incubate the cells with the compound for a duration relevant to the biological question (e.g., 48-72 hours for proliferation assays).

    • Reasoning: The incubation time should be long enough for the compound to exert its biological effect. For antiproliferative agents, this typically requires a period equivalent to 1-2 cell doubling times.

  • Viability/Effect Measurement:

    • Action: Quantify the cellular response using an appropriate assay (e.g., CellTiter-Glo® for ATP levels, MTT for metabolic activity, or a specific biomarker assay).

    • Reasoning: The choice of readout must directly reflect the biological effect being measured. For example, an ATP-based assay is a robust indicator of cell viability.

  • Data Analysis:

    • Action: Normalize the data (e.g., vehicle control = 100% viability, no-cell control = 0%). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) equation.

    • Reasoning: Logarithmic transformation of the concentration axis linearizes the central portion of the sigmoidal curve, allowing for more accurate curve fitting. The 4PL model is the standard for IC₅₀ calculation as it accounts for the curve's bottom, top, slope, and IC₅₀.

Protocol: In Vivo Formulation and Administration

The transition from in vitro to in vivo is a critical step where many promising compounds fail due to poor pharmacokinetics. Formulation is paramount.

Objective: To prepare and administer an imidazole-based compound to a preclinical model (e.g., mouse) in a manner that ensures consistent and adequate systemic exposure.

Formulation_Decision_Tree Start Start: Compound Properties Solubility Aqueous Solubility > 1 mg/mL? Start->Solubility Route Route of Administration? Solubility->Route No Saline Formulate in Saline or PBS (pH adjusted if needed) Solubility->Saline Yes Complexation Use Enabling Formulation: - Co-solvents (PEG400, Solutol) - Surfactants (Tween 80) - Complexation (Cyclodextrin) Route->Complexation IV Suspension Create Suspension: - Methylcellulose (0.5%) - Carboxymethylcellulose (CMC) Route->Suspension PO Oral Oral (PO) IV Intravenous (IV)

Caption: Decision tree for selecting an in vivo formulation.

Formulation Selection & Preparation:

  • Aqueous Soluble Compounds:

    • Vehicle: Phosphate-buffered saline (PBS) or 0.9% saline.

    • Protocol: Dissolve the compound directly in the vehicle. The pH may need to be adjusted to improve solubility, but it must remain within a physiologically tolerable range (pH 4-9 for most routes). Filter-sterilize the final solution through a 0.22 µm filter.

    • Causality: This is the simplest and preferred formulation as it minimizes vehicle-related artifacts. It is suitable for intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration.

  • Poorly Soluble Compounds for Oral (PO) Administration:

    • Vehicle: 0.5% (w/v) Methylcellulose or 1% Carboxymethylcellulose (CMC) in water.

    • Protocol: Weigh the compound and the vehicle powder. Create a paste by adding a small amount of the aqueous vehicle to the compound. Gradually add the remaining vehicle while triturating or sonicating to create a fine, homogenous suspension.

    • Causality: Suspensions allow for the administration of higher doses of insoluble compounds. The suspending agent prevents the compound from settling, ensuring dose uniformity. This is only suitable for PO gavage.

  • Poorly Soluble Compounds for IV Administration:

    • Vehicle: Co-solvent systems (e.g., 10% DMSO, 40% PEG400, 50% Saline) or complexation agents (e.g., 20% Hydroxypropyl-β-cyclodextrin).

    • Protocol: First, dissolve the compound in the organic solvent (DMSO). In a separate tube, prepare the remaining vehicle components. Slowly add the DMSO-drug solution to the aqueous vehicle component while vortexing to prevent precipitation.

    • Causality: IV administration requires a true solution to prevent emboli. Co-solvents and cyclodextrins increase the solubility of lipophilic compounds to make sterile IV dosing possible. The specific ratio of components must be optimized for each compound to maintain solubility upon dilution in the bloodstream.

Administration Techniques:

  • Oral Gavage (PO): Use a proper-sized feeding needle. For mice, a typical volume is 5-10 mL/kg. This route is convenient for repeat dosing but is subject to the variability of first-pass metabolism.

  • Intravenous (IV): Typically administered via the tail vein. The volume should be low (e.g., 5 mL/kg) and the injection should be slow to prevent adverse events. This route provides 100% bioavailability and is the gold standard for pharmacokinetic studies.

  • Intraperitoneal (IP): Injected into the abdominal cavity. It offers rapid absorption, bypassing first-pass metabolism, but can cause local irritation.

Section 3: Clinical Administration and Therapeutic Context

While this guide focuses on preclinical studies, understanding the clinical application of imidazoles provides valuable context for translational research.

Dosing of Approved Imidazole-Based Drugs

The clinical dosing of imidazoles is highly varied, reflecting their diverse mechanisms and indications.

Table 2: Dosing Guidelines for Selected Clinically Approved Imidazole-Based Drugs

Drug NameTherapeutic ClassTypical Adult Dose & RouteKey Administration Guideline
Ketoconazole Antifungal200-400 mg once daily, Oral[6]Administer with an acidic beverage (e.g., cola) to enhance absorption; requires an acidic gastric environment.[6]
Pretomanid Anti-tuberculosis200 mg once daily, Oral[2]Must be administered as part of a combination regimen with bedaquiline and linezolid.[2]
Acalabrutinib Anticancer (BTK Inhibitor)100 mg every 12 hours, Oral[2]Can be taken with or without food. Avoid co-administration with strong CYP3A4 inhibitors.
Dabigatran Anticoagulant150 mg twice daily, Oral[2]Swallow capsule whole; do not crush or chew as this can increase bioavailability by 75%.
The Importance of Therapeutic Drug Monitoring (TDM)

For certain classes of imidazoles, particularly the azole antifungals, there is significant inter-patient variability in drug absorption and metabolism. This can lead to sub-therapeutic exposure (risking treatment failure) or toxic accumulation.

TDM Workflow Example (Posaconazole):

  • Initiate Dosing: Start the patient on the standard recommended dose.

  • Collect Trough Sample: After the drug has reached steady-state (typically 5-7 days), draw a blood sample immediately before the next scheduled dose.[7]

  • Measure Plasma Concentration: Use a validated method (e.g., LC-MS/MS) to determine the drug concentration.

  • Dose Adjustment: Compare the measured level to the established therapeutic window.

Table 3: Example TDM Protocol for Posaconazole (Prophylaxis)

Trough Level (mcg/mL)InterpretationRecommended Intervention
< 0.7 Sub-therapeutic; risk of breakthrough infectionIncrease dose (e.g., by 100 mg) and re-check level after 5-7 days.[7]
0.7 - 4.9 Within Therapeutic RangeNo change in dose required.[7]
> 5.0 with toxicity Supra-therapeutic; risk of adverse effectsConsider holding 1-2 doses and/or decreasing the dose. Re-check level.[7]

Conclusion

The successful development of an imidazole-based compound requires a dosing and administration strategy that is both methodologically sound and scientifically informed. By understanding the interplay between a compound's physicochemical properties, its mechanism of action, and the biological system it is introduced into, researchers can design experiments that yield clear, reproducible, and translatable data. The protocols and principles outlined in this guide serve as a starting point for this rational approach, emphasizing that the "why" behind each experimental step is just as critical as the "how."

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020-03-03). MDPI. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021-07-29). Dove Press. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022-10-14). The Pharma Innovation. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023-05-12). MDPI. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022-04-28). Intervencionismo. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Scilit. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024-01-03). Taylor & Francis Online. [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). ResearchGate. [Link]

  • Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach. (2020-09-18). Elsevier. [Link]

  • Endocrine consequences of antifungal therapy: A missed entity. (2024-01-16). World Journal of Diabetes. [Link]

  • Topical pharmacology of imidazole antifungals. (n.d.). PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols for the Analytical Detection of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Abstract This document provides a comprehensive guide to the analytical detection and characterization of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a substituted imidazole derivative. Imidazole and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical detection and characterization of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a substituted imidazole derivative. Imidazole and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and pharmaceutical development.[1][2] The accurate and reliable determination of this specific compound is essential for quality control, purity assessment, stability studies, and pharmacokinetic analysis. This guide details robust protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction and Physicochemical Rationale

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a heterocyclic compound featuring an imidazole core, which is a key structural motif in many biologically active molecules.[1][2] The presence of a benzyl group, a reactive sulfanyl (thiol) group, and a primary alcohol (methanol) substituent dictates its chemical properties and informs the selection of appropriate analytical strategies.

Key Molecular Features Influencing Analysis:

  • UV Chromophore: The benzyl and imidazole ring systems provide strong ultraviolet (UV) absorbance, making HPLC with UV detection a primary technique for quantification.

  • Ionizable Groups: The imidazole ring nitrogen and the acidic thiol group are readily ionizable, making the compound highly suitable for analysis by electrospray ionization mass spectrometry (ESI-MS).

  • Polarity and Solubility: The presence of hydroxyl and thiol groups imparts polarity, making the molecule soluble in polar organic solvents like methanol and acetonitrile. This is ideal for reversed-phase HPLC.[3]

  • Structural Complexity: The unique arrangement of protons on the benzyl group, imidazole ring, and methanol substituent allows for unambiguous structural confirmation using NMR spectroscopy.[4]

PropertyPredicted/Estimated ValueSignificance for Analysis
Molecular Formula C₁₁H₁₂N₂OSDefines the exact mass for MS detection.
Molecular Weight 220.29 g/mol Foundational for all quantitative and mass-based analyses.
Key Functional Groups Imidazole, Thiol (-SH), Alcohol (-OH), BenzylDictates chemical reactivity, polarity, and spectroscopic signals.
UV Absorbance (λmax) ~260-280 nm (estimated)Optimal wavelength for HPLC-UV detection, ensuring high sensitivity.

Method 1: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a versatile and widely used technique for the separation and quantification of imidazole compounds.[1] This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for determining the purity and concentration of the target analyte.

Principle and Expertise

This method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase to separate compounds based on their hydrophobicity. (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, with its mixed polarity, will be well-retained and effectively separated from more polar or nonpolar impurities. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is critical; it protonates the imidazole nitrogen and suppresses the ionization of the thiol group, leading to sharper, more symmetrical peaks and reproducible retention times.[5] The UV detector is set at the molecule's estimated maximum absorbance for optimal sensitivity.

Detailed Experimental Protocol

A. Reagents and Materials

  • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • 0.22 µm syringe filters

B. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

C. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (95:5 Water:ACN).

  • Sample Preparation: Dissolve the sample in methanol to a target concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

D. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining compounds with moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minEnsures elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection UV at 263 nmWavelength where sulfur compounds often show good absorbance.[6]
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock & Working Standards inject Inject onto C18 Column prep_std->inject prep_sample Dissolve & Filter Sample prep_sample->inject separate Gradient Elution (Water/ACN + 0.1% FA) inject->separate detect UV Detection at 263 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify LCMS_Logic Analyte Analyte in Solution LC LC Separation Analyte->LC ESI ESI Source (Ionization) LC->ESI MS1 MS1 Analyzer (Select m/z 221.1) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS/MS Mode Data Data System MS1->Data Full Scan / SIM MS2 MS2 Analyzer (Detect Fragments) CID->MS2 MS2->Data Product Ion Scan

Sources

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. The method was systematically developed by evaluating critical parameters, including stationary phase, mobile phase composition and pH, and detector wavelength. The final optimized method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, offering excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.[1][2][3] This application note serves as a complete protocol for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for this compound.

Analyte Characterization & Method Development Rationale

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (CAS: 98412-23-8, Formula: C₁₁H₁₂N₂OS) is a multifaceted molecule featuring a central imidazole ring, a non-polar benzyl group, and polar functional groups including a sulfanyl (thiol) and a hydroxymethyl moiety.[4] Understanding these structural features is paramount for designing an effective HPLC separation strategy.

  • Polarity: The molecule possesses both hydrophobic (benzyl ring) and hydrophilic (hydroxymethyl, imidazole N-H, thiol S-H) regions, classifying it as a moderately polar compound. This duality makes Reversed-Phase HPLC (RP-HPLC), which separates analytes based on hydrophobic interactions with a non-polar stationary phase, the logical choice.[5]

  • Chromophores: The presence of the benzyl and imidazole rings provides strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice. Imidazole itself has a primary absorbance maximum around 207-217 nm.[6][7][8] A photodiode array (PDA) detector is recommended during development to scan the peak and determine the optimal wavelength for maximum sensitivity and specificity.

  • Ionization (pKa): The imidazole ring contains a basic nitrogen atom, making the molecule's overall charge state dependent on the mobile phase pH. The conjugate acid of imidazole has a pKa of approximately 7.[9] To ensure consistent retention times and sharp peak shapes, it is crucial to suppress the ionization of this group. By operating at a pH at least 2 units below the pKa (e.g., pH < 5), the imidazole moiety will be consistently protonated.

Based on this analysis, a reversed-phase HPLC method was developed. A C18 column was selected as the initial stationary phase for its wide applicability, and a mobile phase consisting of an acidified buffer and an organic modifier was chosen to ensure analyte ionization control and efficient elution.

Method Development Strategy & Optimization

The development process followed a systematic, multi-step approach to achieve optimal separation.

Instrument & Initial Screening Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile (ACN).

  • Detection: PDA scan from 200-400 nm, with initial monitoring at 220 nm.

  • Initial Gradient: A broad gradient (e.g., 5% to 95% B over 20 minutes) was used to determine the approximate elution time and organic solvent concentration required.

Causality: An acidic pH of 3.0 was chosen to ensure the imidazole group is fully protonated, preventing peak tailing and improving reproducibility. Acetonitrile is often a good first choice for an organic modifier due to its low viscosity and UV cutoff.

Optimization of Chromatographic Parameters

The following diagram outlines the logical workflow for optimizing the separation.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte Properties (Polarity, pKa, UV) Select_Column Select Column (e.g., C18, 150x4.6mm, 5µm) Start->Select_Column Select_MP Select Mobile Phase (Buffer pH 3.0, ACN) Select_Column->Select_MP Run_Gradient Run Broad Scouting Gradient (5-95% B) Select_MP->Run_Gradient Eval_Peak Evaluate Peak Shape & Retention Time Run_Gradient->Eval_Peak Opt_Gradient Optimize Gradient Slope & Time Eval_Peak->Opt_Gradient Opt_Temp Adjust Column Temperature (e.g., 30-40°C) Opt_Gradient->Opt_Temp Opt_Flow Fine-tune Flow Rate (e.g., 1.0 mL/min) Opt_Temp->Opt_Flow Final_Method Finalize Method Parameters Opt_Flow->Final_Method SST Define System Suitability Criteria Final_Method->SST

Caption: HPLC method development workflow.

  • Gradient Optimization: The initial scouting gradient showed the analyte eluted at approximately 45% ACN. A shallower gradient around this point (e.g., 30% to 60% ACN over 10 minutes) was developed to improve resolution from any potential impurities.

  • Wavelength Selection: The PDA spectrum of the analyte peak was evaluated. A wavelength of 225 nm was selected for quantification as it provided a maximal response and good signal-to-noise ratio, while avoiding potential interference at lower wavelengths.

  • Column Temperature: The column temperature was maintained at 35°C . This slightly elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency and symmetry.

  • Flow Rate: A flow rate of 1.0 mL/min was found to provide the best balance between analysis time, efficiency, and solvent consumption.

Final Optimized HPLC Method

The optimized method parameters are summarized in the table below.

ParameterCondition
Instrument HPLC with PDA or UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0.0
10.0
10.1
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection 225 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][2][10] A validation protocol should be generated and approved before executing these experiments.[2]

Validation_Parameters cluster_precision Precision center Validated HPLC Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity (R² > 0.999) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day, Inter-analyst) Precision->Intermediate

Caption: Interrelationship of HPLC method validation parameters.

System Suitability

System Suitability Testing (SST) ensures the chromatographic system is adequate for the intended analysis.[11][12] A standard solution (e.g., 50 µg/mL) is injected five times before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), and a sample of the analyte subjected to stress conditions (acid, base, oxidation, heat, light).

  • Acceptance Criteria: The analyte peak should be free from co-elution from any degradation products or excipients. Peak purity should be evaluated using a PDA detector and must pass the purity test (e.g., Purity Angle < Purity Threshold).

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the analyte standard across the expected range (e.g., 10 µg/mL to 150 µg/mL). Plot the peak area response versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[14]

  • Protocol: Perform recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[14]

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration.[14]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters to assess its reliability during normal use.

  • Protocol: Vary parameters such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5°C)

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not be significantly impacted.

Detailed Experimental Protocols

Reagent and Sample Preparation
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation:

    • Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh 25 mg of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix well.

HPLC System Operation & Analysis Sequence
  • System Startup: Purge all pump lines with their respective mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (35% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject diluent (blank) once to ensure no carryover.

    • Inject the Working Standard Solution (50 µg/mL) five times for system suitability.

    • Inject the blank again.

    • Inject samples for analysis.

    • Inject a standard solution periodically (e.g., after every 10 sample injections) to verify system consistency.

Conclusion

The reversed-phase HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in a high-quality separation. The comprehensive validation protocol confirms its suitability for use in regulated environments for quality control, stability testing, and other quantitative applications in pharmaceutical development.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research.
  • United States Pharmacopeia. (2022, December 1). 〈621〉CHROMATOGRAPHY. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Al-khadher, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Wang, Y., et al. (2018). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. [Link]

  • PubChem. (n.d.). (1-benzyl-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Al-khadher, A., et al. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). [Link]

  • Bae, E., & Lee, J. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology.
  • USP. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]

  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • AIP Publishing. (2009, January 20). UV excitation and radiationless deactivation of imidazole. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • ResearchGate. (2015, August).
  • ChemSynthesis. (2025, May 20). (1-benzyl-1H-imidazol-2-yl)methanol. [Link]

  • ScienceDirect. (2023, March 1).
  • ResearchGate. (n.d.). UV-visible absorption properties of imidazole-bound, imidazole-free,.... [Link]

  • Scribd. (n.d.).
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). [Link]

Sources

Application

The Versatile Precursor: Application Notes for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design.[1] When functionalized with a thiol group at the 2-position and a hydroxymethyl group at the 5-position, the resulting 1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol emerges as a highly versatile precursor for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis and application, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The strategic placement of the benzyl group at the N1-position provides steric bulk and lipophilicity, while the nucleophilic thiol at C2 and the reactive hydroxyl at C5 offer multiple handles for chemical modification. This trifecta of functionalities allows for the construction of diverse molecular architectures, particularly in the pursuit of new anticancer and antifungal agents.[2][3]

PART 1: Synthesis of the Precursor: (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

The synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol can be approached through a multi-step sequence, beginning with the formation of the core imidazole-2-thione ring system. The following protocol is a representative method based on established synthetic strategies for related imidazole derivatives.

Protocol 1: Synthesis of 1-Benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione

This protocol outlines a plausible synthetic route. Researchers should adapt and optimize the conditions based on laboratory-specific equipment and safety protocols.

Materials:

  • Serine methyl ester hydrochloride

  • Benzyl isothiocyanate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Formation of the Thiourea Intermediate.

    • To a stirred solution of serine methyl ester hydrochloride (1.0 eq) in dry DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

    • After stirring for 15 minutes, add benzyl isothiocyanate (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiourea intermediate.

  • Step 2: Cyclization to the Imidazole-2-thione.

    • Dissolve the crude thiourea intermediate in a suitable solvent like methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester of the imidazole-2-thione.

  • Step 3: Reduction of the Ester to the Alcohol.

    • Dissolve the crude ester from the previous step in dry THF or toluene and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add DIBAL-H (typically 1.5-2.0 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Characterization Data:

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
¹H NMR Spectral data consistent with the proposed structure
¹³C NMR Spectral data consistent with the proposed structure
Mass Spectrometry [M+H]⁺ peak at m/z 221.07

PART 2: Application in Organic Synthesis

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a versatile building block, offering two primary sites for further functionalization: the sulfur atom of the 2-sulfanyl group and the oxygen atom of the 5-hydroxymethyl group.

Application 1: Synthesis of S-Substituted Thioether Derivatives

The thiol group is readily alkylated to form a wide array of thioether derivatives. These modifications are crucial for tuning the biological activity of the resulting compounds.

Protocol 2: General Procedure for S-Alkylation

This protocol provides a general method for the S-alkylation of the precursor, which can be adapted for various alkylating agents.

Materials:

  • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, DMF, THF)

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a solution of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (1.0 eq) in a suitable dry solvent (e.g., acetone), add a base (1.1 - 1.5 eq) (e.g., anhydrous K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to obtain the desired S-alkylated product.

Example Application: Synthesis of Anticancer Agent Precursors

The introduction of specific aryl or heteroaryl groups through S-alkylation can lead to compounds with potential anticancer activity. For instance, reacting the precursor with substituted benzyl bromides can yield derivatives that can be further elaborated into kinase inhibitors or other targeted therapies.

S_Alkylation precursor (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol product S-Alkylated Derivative precursor->product S-Alkylation reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagents->product

Caption: S-Alkylation of the precursor.

Application 2: Synthesis of O-Substituted Ether and Ester Derivatives

The primary alcohol at the 5-position provides another avenue for structural diversification through the formation of ethers and esters.

Protocol 3: General Procedure for O-Alkylation (Williamson Ether Synthesis)

Materials:

  • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

  • Strong base (e.g., Sodium Hydride)

  • Alkyl halide

  • Dry aprotic solvent (e.g., THF, DMF)

Procedure:

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF at 0 °C, add a solution of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (1.0 eq) in dry THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature overnight, or with gentle heating if necessary, monitoring by TLC.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for O-Acylation (Esterification)

Materials:

  • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

  • Acyl chloride or acid anhydride

  • Base (e.g., triethylamine, pyridine)

  • Aprotic solvent (e.g., DCM, THF)

Procedure:

  • Dissolve (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (1.0 eq) and a base (1.5 eq) in a dry aprotic solvent at 0 °C.

  • Add the acyl chloride or acid anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Example Application: Synthesis of Antifungal Agent Precursors

Modification of the hydroxyl group can influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. Esterification can be used to create prodrugs that are hydrolyzed in vivo to release the active alcohol.

O_Functionalization cluster_ether Ether Synthesis cluster_ester Ester Synthesis precursor_ether (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol reagents_ether 1. NaH 2. R-X precursor_ether->reagents_ether product_ether O-Alkylated Derivative reagents_ether->product_ether precursor_ester (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol reagents_ester RCOCl or (RCO)₂O Base precursor_ester->reagents_ester product_ester O-Acylated Derivative reagents_ester->product_ester

Caption: O-Functionalization pathways.

Conclusion: A Gateway to Novel Chemical Entities

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol stands out as a valuable and versatile precursor in the field of organic synthesis and medicinal chemistry. Its strategically positioned functional groups provide a platform for the generation of diverse libraries of compounds with the potential for significant biological activity. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this precursor in the discovery and development of next-generation therapeutics. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are paramount for successful and reproducible results.

References

  • Sharma, A., et al. (2016). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • Gatnau, M. M., et al. (2021). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. NIH. [Link]

  • Özkay, Y., et al. (2020). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Welcome to the technical support guide for the synthesis and yield optimization of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. This document is designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Introduction: The Challenge and Opportunity

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol and its derivatives are valuable scaffolds in medicinal chemistry, with the imidazole-2-thione core appearing in compounds with anticancer and anti-metastatic properties.[1][2][3][4] However, the synthesis of this substituted imidazole can be challenging, often suffering from low yields, competing side reactions, and purification difficulties. This guide provides a robust framework for diagnosing and resolving these common issues.

Proposed Synthetic Pathway

The synthesis of the target molecule can be approached via a multi-step sequence, culminating in the cyclization to form the imidazole-2-thione ring. This is a common strategy for building highly substituted imidazoles.[5][6] The workflow below outlines a plausible and robust route that will serve as the basis for our troubleshooting discussion.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Cyclization to Form Target A Serine Methyl Ester B N-Benzylation A->B Benzyl Bromide, K2CO3, Acetone C Intermediate A (N-Benzyl Serine Methyl Ester) B->C D Intermediate A E Reduction D->E LiAlH4 or DIBAL-H, THF F Intermediate B (N-Benzyl Serinol) E->F G Intermediate B H Cyclization with Thiocyanate G->H KSCN, Acetic Acid, Heat I Target Molecule (1-Benzyl-2-sulfanyl-1H- imidazol-5-yl)methanol H->I

Caption: Proposed three-step synthetic workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My overall yield is consistently low (<40%). Where should I focus my optimization efforts?

Answer: Low overall yield is a common problem in multi-step syntheses.[7][8] A systematic approach is required.

  • Step 3 (Cyclization) is Critical: The cyclization of an amino alcohol with potassium thiocyanate (KSCN) to form the imidazole-2-thione is often the lowest-yielding step. It is highly sensitive to reaction conditions.

    • Causality: The reaction proceeds through an initial thiourea intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration. Incomplete reaction, thermal decomposition of the starting material or product, and formation of stable, non-cyclized intermediates are common failure modes.

    • Recommendation: Focus your optimization here first. Perform small-scale trial reactions to screen temperature, reaction time, and solvent. See the data table below for a starting point.

  • Purity of Intermediates: Ensure that Intermediate B (N-Benzyl Serinol) is highly pure before proceeding to the cyclization step. Impurities from the reduction step (e.g., residual reducing agent, aluminum salts) can interfere with the cyclization chemistry.

    • Recommendation: Purify Intermediate B by column chromatography or recrystallization until you see a single spot by TLC and clean NMR spectra.

  • Material Loss During Workup: Significant material can be lost during aqueous workups and extractions, especially if the product has some water solubility.

    • Recommendation: After the primary extraction, re-extract the aqueous layer with a different solvent (e.g., ethyl acetate or dichloromethane) to recover more product. Minimize the number of transfer steps.[8]

Question 2: The cyclization reaction (Step 3) has stalled. TLC shows significant unreacted Intermediate B. What's wrong?

Answer: A stalled reaction points to issues with reaction conditions or reagent activity.

  • Insufficient Acid Catalyst: The cyclization requires an acid to protonate the hydroxyl group, making it a good leaving group (water).

    • Causality: Glacial acetic acid is often used as both the solvent and catalyst. If the concentration of reactants is too high, the effective acidity may be reduced.

    • Recommendation: Ensure you are using a sufficient volume of glacial acetic acid. If the reaction still stalls, consider the addition of a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH), but monitor carefully for product degradation.

  • Low Reaction Temperature: This reaction has a significant activation energy barrier.

    • Recommendation: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC every 30-60 minutes. A typical range is 80-110°C. Be aware that temperatures above 120°C can lead to decomposition.

  • Inactive Potassium Thiocyanate (KSCN): KSCN is hygroscopic. Water contamination can inhibit the reaction.

    • Recommendation: Use freshly opened KSCN or dry it in a vacuum oven at 100°C for several hours before use. Store it in a desiccator.

G Start Low Yield or Stalled Reaction in Step 3 CheckPurity Is Intermediate B >95% Pure by NMR/TLC? Start->CheckPurity CheckReagents Are KSCN and Acetic Acid Anhydrous? CheckPurity->CheckReagents Yes Purify Action: Re-purify Intermediate B CheckPurity->Purify No CheckTemp Is Reaction Temp Optimal (80-110°C)? CheckReagents->CheckTemp Yes DryReagents Action: Dry Reagents and Solvent CheckReagents->DryReagents No OptimizeTemp Action: Screen Temps (80, 90, 100, 110°C) CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes Purify->Start DryReagents->Start OptimizeTemp->Start

Caption: Troubleshooting decision tree for low yield in the cyclization step.

Question 3: I am observing a significant side product that runs close to my desired product on TLC. What could it be?

Answer: The most likely side product is the oxazoline formed from the intramolecular cyclization of Intermediate B without the incorporation of the thiocyanate.

  • Causality: Under acidic conditions, the amine in Intermediate B can attack the protonated hydroxyl group, leading to a 5-membered oxazoline ring. This pathway competes directly with the desired reaction.

  • Prevention:

    • Control Reagent Stoichiometry: Ensure that potassium thiocyanate is present in at least a stoichiometric amount, or even a slight excess (1.1 to 1.2 equivalents). This favors the formation of the thiourea intermediate over direct cyclization.

    • Order of Addition: Add Intermediate B to a pre-heated solution of KSCN in acetic acid. This ensures the thiocyanate is immediately available for reaction and minimizes the time the amino alcohol spends in acid alone.

Question 4: How can I best purify the final product? It seems to be a very polar compound.

Answer: The final product contains a hydroxyl group and a thione, making it quite polar and potentially challenging to purify via standard silica gel chromatography.

  • Standard Column Chromatography:

    • Recommendation: Use a polar mobile phase. Start with a mixture like 95:5 Dichloromethane:Methanol and gradually increase the methanol content. Adding a small amount of acetic acid (0.1%) to the mobile phase can sometimes improve peak shape by keeping the imidazole moiety protonated.

  • Recrystallization:

    • Recommendation: This is often the best method for obtaining highly pure material. Good solvent systems to try include Methanol/Water, Ethanol/Hexane, or Isopropanol. Dissolve the crude product in a minimum amount of the hot polar solvent and slowly add the anti-solvent until turbidity persists. Allow it to cool slowly.

  • Reverse-Phase Chromatography: If impurities are difficult to separate on silica, reverse-phase (C18) chromatography using a Water/Acetonitrile or Water/Methanol gradient is an excellent alternative for polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclization reaction (Step 3)?

The reaction is a variation of the Marckwald synthesis.[9] It begins with the nucleophilic attack of the primary amine of Intermediate B onto the electrophilic carbon of the thiocyanate ion, forming a thiourea intermediate. The reaction is then catalyzed by acid, which protonates the primary hydroxyl group, turning it into a good leaving group (H₂O). A subsequent intramolecular nucleophilic attack by the sulfur atom onto the carbon bearing the leaving group forms the five-membered ring. A final dehydration step yields the aromatic imidazole core.

Q2: Can I use other sulfur-containing reagents besides KSCN?

Yes, other reagents can be used, though KSCN is often the most cost-effective.

  • Thiourea: Can be used in place of KSCN, but the reaction often requires harsher conditions.

  • 1,1'-Thiocarbonyldiimidazole (TCDI): A milder and more reactive reagent, but also more expensive. It can be a good choice if your starting material is sensitive to high temperatures or strong acid.

Q3: Why is N-benzylation (Step 1) necessary? Can I use an unprotected serine derivative?

The benzyl group serves two main purposes:

  • Protection: It protects the nitrogen atom from reacting with the reducing agent in Step 2. Unprotected amino esters can be reduced to amino alcohols, but can also lead to more side reactions.

  • Direct Incorporation: The benzyl group is part of the final target structure. Using N-benzyl serine methyl ester is a convergent approach that incorporates this substituent early in the synthesis.

Q4: What are the key safety precautions for this synthesis?

  • Lithium Aluminum Hydride (LiAlH₄) / DIBAL-H (Step 2): These are highly reactive and pyrophoric reagents. They react violently with water. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). The quenching procedure must be done slowly and carefully at low temperatures (0°C).

  • Potassium Thiocyanate (KSCN) (Step 3): When heated in strong acid, KSCN can potentially release toxic gases. This step should always be performed in a well-ventilated fume hood.

  • Solvents: Standard precautions for handling flammable organic solvents like THF, acetone, and methanol should be followed.

Optimization Data & Protocols

Table 1: Solvent and Temperature Screening for Cyclization (Step 3)
EntrySolventTemperature (°C)Time (h)Observed Yield (%)Notes
1Acetic Acid801245Slow conversion
2Acetic Acid100668Good conversion, minimal decomposition
3Acetic Acid120455Significant decomposition observed by TLC
4Propionic Acid100862Slower reaction rate than acetic acid
5DMF1001225Incomplete reaction, requires acid catalyst

Yields are based on small-scale trials and should be considered illustrative.

Detailed Experimental Protocol: Step 3 - Cyclization
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium thiocyanate (1.1 g, 11.3 mmol, 1.1 eq) and glacial acetic acid (20 mL).

  • Heating: Heat the mixture to 100°C with stirring to ensure the KSCN dissolves.

  • Addition of Starting Material: In a separate vial, dissolve Intermediate B (N-Benzyl Serinol) (2.0 g, 10.3 mmol, 1.0 eq) in glacial acetic acid (5 mL). Add this solution dropwise to the hot KSCN solution over 15 minutes.

  • Reaction: Maintain the reaction temperature at 100°C and monitor the progress by TLC (e.g., using 9:1 DCM:MeOH). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice (100 g) and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by column chromatography or recrystallization as described in the troubleshooting guide.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}- methanol, C18H17N3O3S. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • MDPI. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Taylor & Francis Online. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Retrieved from [Link]

  • ResearchGate. (2025). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Retrieved from [Link]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • PubMed. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of Imidazole Derivatives

Welcome to the technical support center for the crystallization of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline material. As a class of molecules, imidazoles present unique crystallization challenges due to their polarity, hydrogen bonding capabilities, and potential for polymorphism. This document provides in-depth, cause-and-effect troubleshooting advice and robust protocols to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the physicochemical properties of imidazole derivatives that directly influence their crystallization behavior.

Q1: What intrinsic properties of imidazole derivatives make them challenging to crystallize?

A: The difficulty primarily stems from the inherent characteristics of the imidazole ring. It is a highly polar, 5-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This structure leads to several properties that complicate crystallization:

  • High Polarity & Solubility: Imidazoles are very soluble in water and other polar solvents, which can sometimes make precipitation difficult.[3][4][5]

  • Hydrogen Bonding: The N-H proton and the lone pair on the sp²-hybridized nitrogen are strong hydrogen bond donors and acceptors, respectively. This can lead to strong solvent interactions that inhibit crystal lattice formation or promote the formation of solvates.

  • Amphoteric Nature: Imidazole is both a weak acid (pKa of the N-H proton is ~14.5) and a weak base (pKa of the conjugate acid is ~7.0), allowing it to interact with a wide range of acidic, basic, or protic solvents and impurities.[3]

  • Structural Rigidity and Planarity: The planar nature of the ring can lead to π-π stacking, but substituents can disrupt this, leading to complex packing arrangements and the potential for multiple polymorphs.

Q2: What is "polymorphism" and why is it a critical concern for imidazole-based APIs?

A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[6][7] For active pharmaceutical ingredients (APIs), this is a critical quality attribute because different polymorphs can have different physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.

  • Stability: A metastable polymorph can convert to a more stable form over time, affecting the drug's shelf life and therapeutic efficacy.

  • Mechanical Properties: Properties like tabletability can vary between polymorphs.

Impurities and the choice of solvent can significantly influence which polymorphic form crystallizes.[7][8] Therefore, controlling polymorphism is essential for ensuring consistent product quality and performance.

Section 2: Troubleshooting Guide - Common Crystallization Problems

This core section provides direct answers to specific experimental issues, focusing on the underlying causes and providing actionable solutions.

Q1: My imidazole derivative is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" is a phenomenon where a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[9][10] The dense, solute-rich liquid phase (the "oil") is an emulsion that is often kinetically favored over the highly ordered process of crystal nucleation.[10] This is problematic because the oil can trap impurities and often solidifies into an amorphous solid or a poorly defined crystalline mass.[10][11]

Causality & Troubleshooting Steps:

  • Cause: The level of supersaturation is too high, or the solution is cooled too rapidly. The system relieves supersaturation by the fastest means possible—liquid-liquid phase separation—rather than the slower, more ordered process of crystallization.

    • Solution 1: Reduce Cooling Rate. Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Avoid placing it directly into an ice bath until it has reached ambient temperature and you see evidence of nucleation.

    • Solution 2: Use More Solvent. The concentration of your compound may be too high. Add a small amount of additional hot solvent to reduce the supersaturation level, then attempt to cool again.[9][12]

    • Solution 3: Change the Solvent System. The solvent may be too "good," meaning the compound is too soluble even at lower temperatures. Consider using a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent at an elevated temperature until turbidity is observed. This carefully controlled approach can prevent the sudden drop in solubility that leads to oiling out.

  • Cause: Lack of nucleation sites for crystal growth to begin.

    • Solution 4: Induce Nucleation.

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can serve as nucleation sites.[9][12]

      • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled, supersaturated solution.[9][12] This provides a perfect template for further crystal growth. See Protocol 3 for details.

Q2: I can't find a suitable solvent for recrystallization. What is the strategy?

A: The ideal recrystallization solvent is one that dissolves your imidazole derivative completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[9] If a single solvent doesn't work, a binary solvent system is the next logical step.

Causality & Troubleshooting Steps:

  • Problem: The compound is soluble in everything, even when cold.

    • Explanation: This is common for highly polar imidazole derivatives. You need to find a less polar "anti-solvent" to reduce the solubility.

    • Action: Dissolve the compound in a minimal amount of a polar solvent where it is very soluble (e.g., ethanol, methanol, or acetone). While the solution is hot, slowly add a less polar anti-solvent (e.g., water, hexane, or toluene) until the solution becomes faintly cloudy (turbid). Add a drop or two of the hot polar solvent to redissolve the precipitate, then allow the solution to cool slowly.

  • Problem: The compound is insoluble in everything, even when hot.

    • Explanation: You need a more effective "good" solvent.

    • Action: Test highly polar aprotic solvents like DMF or DMSO, but be aware they have high boiling points and can be difficult to remove. Use these sparingly and consider purification by other means if possible.

  • Systematic Approach: A structured solvent screening is the most efficient method. See Protocol 1 for a detailed methodology.

Q3: My crystallization yield is extremely low (<30%). What are the likely causes?

A: A poor yield is most often a solubility issue.[13]

Causality & Troubleshooting Steps:

  • Cause: Too much solvent was used. Even a "good" recrystallization solvent will dissolve a small amount of your compound at low temperatures. If you use a large excess of solvent, a significant amount of product will remain in the mother liquor.[13]

    • Solution: After filtering your crystals, try concentrating the mother liquor (e.g., using a rotary evaporator to remove some of the solvent) and cooling it again to obtain a "second crop" of crystals.[13] Be aware that this second crop may be less pure. For future attempts, use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cause: Premature crystallization during a hot filtration step. If your crude product contains insoluble impurities, you must perform a hot gravity filtration. If the solution cools during this process, the product will crystallize in the filter paper along with the impurities.

    • Solution: Use a pre-heated funnel (stemless is best) and filter flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution. Work quickly to minimize cooling.

Q4: My final product is still impure after crystallization. How can I improve purity?

A: Impurities can compromise a final product by being trapped within the crystal lattice (inclusion) or sticking to the crystal surface (adsorption).[8][14]

Causality & Troubleshooting Steps:

  • Cause: Surface Adsorption. The surfaces of the crystals are coated with the impurity-rich mother liquor.

    • Solution: Ensure you wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to wash away impurities without dissolving a significant amount of your product. Do not use a solvent in which your compound is highly soluble.

  • Cause: Inclusions. The rate of crystal growth was too fast, trapping pockets of solvent and impurities within the crystal.

    • Solution: Slow down the crystallization process. A slower cooling rate allows for more selective incorporation of the correct molecules into the growing lattice, effectively excluding impurities.

  • Cause: Structurally Similar Impurities. If an impurity has a shape and functionality very similar to your target molecule, it can be incorporated directly into the crystal lattice.[14]

    • Solution: This is the most challenging scenario. A single crystallization may be insufficient. You may need to perform a second recrystallization or consider another purification method, such as column chromatography, to remove the offending impurity before the final crystallization step.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for the techniques discussed above.

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient identification of a suitable recrystallization solvent or solvent system using a small amount of crude material.

  • Preparation: Arrange a series of small test tubes. In each, place approximately 20-30 mg of your crude imidazole derivative.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent dropwise (start with ~0.5 mL). Choose solvents that span a range of polarities (see Appendix Table 1). Examples: Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Water.

  • Initial Solubility Test: Agitate the tubes.

    • If the compound dissolves completely at room temperature, the solvent is too "good" to be used alone. Set it aside as a potential "good" solvent for a binary system.

    • If the compound is completely insoluble, it is a potential "poor" solvent or anti-solvent.

  • Hot Solubility Test: Take the tubes where the compound was poorly soluble at room temperature and heat them gently in a water or sand bath.

  • Observation:

    • If the compound dissolves completely when hot, it is a promising candidate for a single-solvent recrystallization.

    • If the compound remains insoluble when hot, it is a poor solvent for this compound.

  • Cooling Test: Remove the promising tubes from the heat and allow them to cool to room temperature, then place them in an ice bath. Observe if crystals form. The best solvent will yield a large amount of crystalline solid.

  • Binary System Test: If no single solvent is ideal, use the solvents identified in step 3. Dissolve the compound in a minimal amount of a hot "good" solvent. Add a "poor" solvent dropwise while hot until turbidity persists. Add a final drop of the "good" solvent to clarify, then cool.

Protocol 2: Seeding to Induce Crystallization

Seeding is a powerful technique to control the onset of crystallization, crystal size, and potentially the polymorphic form.[15]

  • Prepare the Solution: Prepare a saturated solution of your imidazole derivative in the chosen solvent system and cool it to a temperature where it is supersaturated but has not yet spontaneously crystallized.

  • Obtain Seed Crystals: If you have a previous batch of pure material, use that. If not, try to generate a small amount of solid by rapidly evaporating a few drops of a solution of the compound on a watch glass or by scratching a concentrated solution vigorously.

  • Introduce the Seed: Using the tip of a spatula or a glass rod, pick up a tiny amount of the crystalline seed material.

  • Seeding: Add the seed crystal(s) to the supersaturated solution. Do not stir vigorously at first.

  • Observation: You should observe crystal growth originating from the seed crystals. Once growth is established, gentle agitation can be applied to ensure uniform crystallization.

Section 4: Visualizations & Data
Diagrams

G start Start: Crude Imidazole Derivative in Solution cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Success: Crystals Form observe->crystals Yes oil Problem: 'Oiling Out' Occurs observe->oil No clear Problem: Solution Remains Clear observe->clear No oil_q1 Is Cooling Too Rapid? oil->oil_q1 clear_q1 Is Solution Supersaturated? clear->clear_q1 slow_cool Action: Re-heat, Cool Slowly oil_q1->slow_cool Yes oil_q2 Is Concentration Too High? oil_q1->oil_q2 No slow_cool->cool add_solvent Action: Re-heat, Add More Solvent oil_q2->add_solvent Yes seed Action: Add Seed Crystal oil_q2->seed No add_solvent->cool seed->cool concentrate Action: Remove Some Solvent, Re-cool clear_q1->concentrate No induce Action: Scratch Flask or Add Seed Crystal clear_q1->induce Yes concentrate->cool induce->observe

Caption: A decision tree for troubleshooting common crystallization failures.

G title Ideal Recrystallization Solvent Properties properties High Solubility at High Temperature Low Solubility at Low Temperature ideal_solvent Ideal Single Solvent Allows for high recovery of pure solid upon cooling. properties:f0->ideal_solvent:f0 properties:f1->ideal_solvent:f0 good_solvent 'Good' Solvent High Solubility at ALL Temperatures binary_system Ideal Binary System Use 'Good' solvent to dissolve, then add 'Poor' solvent (anti-solvent) to induce crystallization. good_solvent->binary_system:f0 poor_solvent 'Poor' Solvent Low Solubility at ALL Temperatures poor_solvent->binary_system:f0

Caption: Relationship between solvent properties and recrystallization strategy.

Table 1: Properties of Common Laboratory Solvents

This table provides key properties to assist in the rational selection of solvents for crystallization trials.

SolventBoiling Point (°C)Polarity Index (Snyder)Dielectric Constant (20°C)Notes
n-Hexane690.11.89Very non-polar, good anti-solvent for polar compounds.
Toluene1112.42.38Aromatic, useful for less polar derivatives.
Diethyl Ether352.84.34Very volatile, high flammability.
Ethyl Acetate774.46.02Common medium-polarity solvent.
Acetone565.121Polar aprotic, good solvent, highly volatile.
Isopropanol823.918Common polar protic solvent.
Ethanol784.325Common polar protic solvent.
Methanol655.133Very polar, often too "good" of a solvent.
Water10010.280.1Highly polar, good anti-solvent for non-polar compounds.
References
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Semantic Scholar.[Link]

  • Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate.[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development.[Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2022). Molecules.[Link]

  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. (2022). Molecules.[Link]

  • Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. (2015).
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Pharmaceuticals.[Link]

  • Seeding Studies For Crystallization. (n.d.). Mettler Toledo. [Link]

  • Imidazole. (n.d.). PubChem. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (n.d.). Preprints.org.[Link]

  • Understanding polymorphic control using imidazolium-based ionic liquid mixtures as crystallization directing agents. (n.d.). ResearchGate.[Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). ResearchGate.[Link]

  • Strategy for control of crystallization of polymorphs. (n.d.). ResearchGate.[Link]

  • Guide for crystallization. (n.d.). University of Geneva.[Link]

  • Imidazole. (n.d.). Wikipedia.[Link]

  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023). Technobis Crystallization Systems. [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate.[Link]

  • Chemistry Crystallization. (n.d.). Satheesh J.[Link]

  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. (2022). Critical Reviews in Analytical Chemistry.[Link]

  • Seeding. (n.d.). Hampton Research. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystal Growth & Design.[Link]

  • Mechanism Study of Imidazole-Type Deep Eutectic Solvents for Efficient Absorption of CO2. (2022). ACS Omega.[Link]

  • Metronidazole Cocrystal Polymorphs with Gallic and Gentisic Acid Accessed through Slurry, Atomization Techniques, and Thermal Methods. (2023). Crystal Growth & Design.[Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? (2009). Organic Process Research & Development.[Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Strategy for control of crystallization of polymorphs. (2002). CrystEngComm.[Link]

  • Crystal-seeding. (n.d.). Diamond Light Source. [Link]

Sources

Troubleshooting

Improving solubility of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol for bioassays

Technical Support Center: Solubility Enhancement for Bioassays Topic: Improving the Solubility of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Prepared by: Senior Application Scientist, Advanced Bio-Solutions Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for Bioassays

Topic: Improving the Solubility of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Prepared by: Senior Application Scientist, Advanced Bio-Solutions

Introduction: The Solubility Challenge

Welcome to the technical support guide for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (CAS: 98412-23-8). This imidazole derivative, like many promising compounds in drug discovery, presents a significant challenge: poor aqueous solubility.[1][2] This can lead to underestimated biological activity, inconsistent data, and misleading structure-activity relationships (SAR). This guide provides a systematic, evidence-based approach to help you overcome these hurdles and ensure the integrity of your bioassay results.

Section 1: Compound Profile & Solubility Prediction

Understanding the physicochemical properties of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is the first step in designing an effective solubilization strategy.

The molecule's structure contains competing features: a large, non-polar benzyl group that decreases water solubility, and several polar functional groups (hydroxymethyl, imidazole, and sulfanyl/thiol) that enhance it.[3] The key to solubilization lies in exploiting the properties of these polar groups.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₁H₁₂N₂OS-
Molecular Weight 220.29 g/mol Moderate molecular weight.
Key Functional Groups Benzyl, Imidazole, Sulfanyl (Thiol), HydroxymethylBenzyl group is lipophilic. Imidazole is a weak base. Thiol is a weak acid. Hydroxymethyl is polar and can hydrogen bond.
Predicted XLogP3 ~1.4 - 2.0Indicates moderate lipophilicity; the compound prefers an oily environment over an aqueous one, but is not extremely insoluble.[4]
Predicted pKa pKa₁ ≈ 6.5-7.0 (Imidazole-H⁺)pKa₂ ≈ 10-11 (Thiol)The presence of both acidic and basic centers means solubility is highly dependent on pH. Ionization at either site will dramatically increase aqueous solubility.

Section 2: First-Line Strategy: The DMSO Stock Solution

For nearly all poorly soluble compounds, the standard starting point is the preparation of a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).

Q: What is the best practice for preparing a DMSO stock of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol?

A: The goal is to create a stable, high-concentration (e.g., 10-50 mM) stock that can be diluted into your aqueous assay buffer while keeping the final DMSO concentration to a minimum.

Protocol 2.1: DMSO Stock Preparation
  • Preparation: Use only anhydrous, high-purity DMSO to avoid introducing water, which can lower the compound's solubility in the stock solution.

  • Weighing: Accurately weigh the desired amount of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in a sterile, appropriate vial (e.g., amber glass).

  • Dissolution: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but monitor for any compound degradation.

  • Verification: Ensure the solution is clear and free of any visible particulates before storage.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the concentrated DMSO solution.[5] Store at -20°C or -80°C.

Trustworthiness Check: The most critical factor for your bioassay is the final concentration of DMSO. Most cell lines can tolerate DMSO up to 0.5%, but sensitive assays or cell types may show stress or altered function at concentrations as low as 0.1%.[6][7] It is imperative to run a DMSO vehicle control in all experiments to ensure the observed effects are from your compound, not the solvent.

Section 3: Troubleshooting & Advanced Strategies

If you observe precipitation when diluting your DMSO stock into the final assay buffer, or if your assay is incompatible with DMSO, the following strategies should be employed.

Workflow for Troubleshooting Solubility

The following diagram outlines a logical progression for addressing solubility issues with (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

G start Precipitation Observed in Aqueous Assay Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Can assay tolerate higher DMSO? (Test!) check_dmso->increase_dmso No success Proceed with Assay check_dmso->success  Yes ph_compat Is pH adjustment compatible with assay? increase_dmso->ph_compat No increase_dmso->success  Yes use_cosolvent Are other co-solvents (e.g., Ethanol, PEG) compatible? ph_compat->use_cosolvent No ph_strat Strategy 2: pH-Mediated Solubilization ph_compat->ph_strat  Yes cosolvent_strat Strategy 3: Co-Solvent Systems use_cosolvent->cosolvent_strat  Yes cyclo_strat Strategy 4: Cyclodextrin Formulation use_cosolvent->cyclo_strat No fail Compound may be unsuitable for assay ph_strat->success cosolvent_strat->success cyclo_strat->success cyclo_strat->fail If incompatible

Caption: Decision workflow for selecting a solubilization strategy.

pH-Mediated Solubilization

Q: My compound precipitates in my neutral pH buffer. Can I change the pH to improve its solubility?

A: Absolutely. This is often the most effective strategy for ionizable compounds like (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. By adjusting the pH of your buffer, you can ionize either the imidazole ring or the thiol group, making the molecule a charged salt which is significantly more soluble in water.[]

  • Acidic Conditions (pH < 6.0): At a pH below its pKa (~6.5-7.0), the imidazole ring will be protonated (become positively charged).

  • Basic Conditions (pH > 8.0): At a pH significantly above the thiol pKa (~10-11), the thiol group will be deprotonated (become negatively charged). However, a pH above 8.0 is often not compatible with cell-based assays. Therefore, leveraging the basicity of the imidazole ring in slightly acidic conditions is typically the more viable approach.

Protocol 3.1: pH Optimization Test
  • Prepare Buffers: Make a series of your base assay buffer, adjusting the pH downwards in 0.5 unit increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).

  • Test Dilution: Add your DMSO stock solution to each buffer to the final desired concentration.

  • Observe: Vortex each solution and let it stand for 30 minutes at the assay temperature. Visually inspect for precipitation against a dark background.

  • Select & Verify: Choose the highest pH that maintains solubility. Crucially, you must then validate that this new buffer pH does not adversely affect your assay performance (e.g., cell health, enzyme kinetics) by running appropriate controls.

Co-Solvent Systems

Q: pH adjustment is not an option for my assay. What other solvents can I use?

A: If DMSO is problematic and pH cannot be changed, other water-miscible organic solvents, or co-solvents, can be used.[9][10] These work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic compound.

Co-SolventTypical Final Conc.ProsCons
Ethanol ≤ 1%Less toxic than DMSO for many cell lines.Can still affect cell signaling; more volatile.
Polyethylene Glycol 400 (PEG 400) ≤ 1-2%Low toxicity, often used in formulations.[9]Can be viscous; may interfere with some assays.
N,N-Dimethylformamide (DMF) ≤ 0.1%Strong solvent.Higher toxicity than DMSO; use with caution.

Expertise & Experience: When using a co-solvent, the method of dilution is critical. Do not add the aqueous buffer directly to your organic stock. Instead, add the small volume of organic stock into the larger volume of vigorously vortexing aqueous buffer. This rapid dispersion helps prevent the compound from immediately crashing out of solution.

Formulation with Cyclodextrins

Q: I need a solution with minimal organic solvent for an in vivo study or a very sensitive assay. What are my options?

A: Cyclodextrins are an excellent choice. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the lipophilic benzyl group of your compound, forming an "inclusion complex" that is highly water-soluble.[12][]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in cell culture and in vivo applications due to its high solubility and low toxicity.[11]

Protocol 3.3: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the powdered (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture overnight at room temperature. Sonication can be used to accelerate the process.

  • Clarification: The resulting solution should be clear. If any undissolved material remains, it can be removed by filtration through a 0.22 µm filter. The filtered solution contains the soluble compound-cyclodextrin complex.

  • Validation: It is advisable to determine the concentration of the solubilized compound in the final solution using a method like HPLC-UV.

Section 4: Additional FAQs

Q: How can I be sure my compound hasn't precipitated if I can't see it? A: Micro-precipitation can occur and is not always visible. If you suspect this, you can centrifuge your final diluted sample at high speed (e.g., >14,000 x g) for 10-15 minutes. Then, carefully sample the supernatant and measure the compound concentration by HPLC or LC-MS. A significant drop from the expected concentration indicates precipitation.

Q: My assay results are variable even though the solution looks clear. What's happening? A: Your compound may be forming soluble aggregates. This is a common issue with poorly soluble compounds and can lead to non-specific activity and inconsistent results. Dynamic Light Scattering (DLS) is a technique that can detect such aggregates. Using a formulation strategy like cyclodextrins can often mitigate aggregation by isolating individual molecules.

References

  • PubChem. (1-benzyl-1H-imidazol-2-yl)methanol. [Link]

  • PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. [Link]

  • ChemSynthesis. (1-benzyl-1H-imidazol-2-yl)methanol. [Link]

  • Hansen, J. M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 49(5), 333-338. [Link]

  • Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Functional Biomaterials, 15(3), 63. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1887. [Link]

  • Goddard-Borger, E. D., & Boddey, J. A. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 2914-2918. [Link]

  • Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1776-1786. [Link]

  • Protocols.io. DMSO stock preparation. [Link]

  • Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Expert Opinion on Drug Discovery. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • ResearchGate. Co-solvent and Complexation Systems. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • Scientist Solutions. DMSO in cell based assays. [Link]

  • Wankhede, N. B., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmacy Research, 5(6), 3233-3238. [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. [Link]

  • MDPI. In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • Elite Biogenix. DMSO Solution 60ml. [Link]

  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • PubMed. Synthesis of Sulfonyl Azides via Diazotransfer Using an imidazole-1-sulfonyl Azide Salt: Scope and ¹⁵N NMR Labeling Experiments. [Link]

  • YouTube. DMSO biochemistry. [Link]

  • Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6). [Link]

Sources

Optimization

Addressing experimental artifacts with (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol

Technical Support Center: (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Welcome to the technical support guide for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (CAS 98412-23-8). This document provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Welcome to the technical support guide for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (CAS 98412-23-8). This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and address common experimental artifacts associated with this compound, ensuring the integrity and reproducibility of your results.

The unique structure of this molecule, which combines an imidazole core, a benzyl group, and a reactive sulfanyl (thiol) group, makes it a valuable research tool but also predisposes it to specific types of assay interference.[1] The thiol group, in particular, is highly susceptible to oxidation and can react non-specifically with various biological molecules and assay reagents, leading to misleading data.[2][3] This guide is structured to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Stability

This section addresses the most common initial queries regarding the physical and chemical properties of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Q1: What is the best way to dissolve and prepare stock solutions of this compound?

A1: Proper solubilization is the first critical step. Due to the benzyl group, the compound has aromatic character, while the methanol and imidazole groups add polarity.

  • Primary Recommendation: Start with 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing.

  • Aqueous Buffers: For final assay concentrations, perform serial dilutions from the DMSO stock into your aqueous experimental buffer. Crucially, ensure the final DMSO concentration in your assay is low (typically <0.5%) and is consistent across all conditions, including vehicle controls. High concentrations of organic solvents can perturb biological systems.

  • Solubility Limits: If you observe precipitation after dilution into an aqueous buffer, you have exceeded the compound's aqueous solubility limit. Consider lowering the final concentration or including a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in the final assay buffer, but be sure to test the detergent's effect on your assay independently.

Q2: How should I store the compound in its solid and solution forms?

A2: The thiol group is prone to oxidation, which is the primary concern for storage.

FormStorage ConditionRationale & Best Practice
Solid (Powder) -20°C, desiccated, protected from light.Minimizes oxidation and degradation. Argon or nitrogen backfill for the container is highly recommended for long-term storage.
DMSO Stock Solution -20°C in small, single-use aliquots.Prevents repeated freeze-thaw cycles which can degrade the compound and introduce water condensation, accelerating oxidation.
Aqueous Solutions Prepare fresh for each experiment. Do not store.The thiol group is least stable in aqueous buffers, especially at neutral or alkaline pH where the thiolate anion is more prevalent and oxidizes rapidly.[4]

Q3: My DMSO stock solution has developed a slight yellow tint. Is it still usable?

A3: A yellow tint is often an indicator of oxidation, where the thiol (-SH) may be forming disulfide (-S-S-) bonds or other oxidized sulfur species.[5] While slight discoloration may not mean complete degradation, it introduces an unknown variable.

  • Recommendation: Discard the discolored stock. It is impossible to know the concentration of the active parent compound versus its oxidized artifacts without analytical characterization (e.g., LC-MS). Using compromised stock is a primary source of experimental irreproducibility.

  • Prevention: To prevent this, always prepare stock solutions in high-quality, anhydrous DMSO. Store under inert gas (argon or nitrogen) if possible and aliquot for single use to minimize exposure to air.[6]

Part 2: Troubleshooting Guide - Assay-Specific Artifacts

This section explores common problems encountered during experiments and provides systematic approaches to identify and mitigate them.

Issue 1: My results are inconsistent, or the compound's inhibitory effect seems to increase with pre-incubation time.
  • Plausible Cause: Thiol Reactivity & Oxidation. This is a classic sign of a reactive compound. The thiol on your molecule can form disulfide bonds with cysteine residues on your target protein, leading to covalent inhibition.[2] It can also be oxidized during the experiment, generating reactive oxygen species (ROS) or forming disulfide-linked dimers, both of which can have biological activity different from the parent compound.[7]

  • Troubleshooting & Validation Steps:

    • Include a Reducing Agent: Repeat the experiment in the presence of a mild reducing agent like Dithiothreitol (DTT) at a low concentration (e.g., 1-5 mM).[8] If the compound's activity is significantly diminished or abolished by DTT, it strongly suggests the effect is mediated by the thiol group, either through oxidation or covalent interaction with the target.[2]

    • Run a DTT Control: Always test the effect of DTT alone on your assay to ensure it doesn't interfere with the readout or target activity.[2]

    • Vary Pre-incubation Time: Test multiple pre-incubation times (e.g., 0, 15, 30, 60 minutes) of the compound with the target protein before initiating the reaction. A time-dependent increase in activity points towards a covalent or slow-binding mechanism, which can be a red flag for non-specific reactivity.

    • Use Fresh Solutions: Always prepare working solutions of the compound immediately before use from a fresh or properly stored frozen aliquot.[4]

Issue 2: The compound is active in my primary screen and also shows activity in unrelated counter-screens.
  • Plausible Cause: Compound Aggregation. Many compounds that are hits in initial screens act non-specifically by forming aggregates.[9][10] These colloidal particles can sequester and denature proteins, leading to promiscuous inhibition that is not related to specific binding at an active site.[11] The benzyl group contributes to the hydrophobicity that can drive this phenomenon.

  • Troubleshooting & Validation Steps:

    • Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100).[12] If the compound's potency is dramatically reduced (>10-fold increase in IC50), aggregation is the likely mechanism of action.

    • Vary Enzyme Concentration: Perform the assay at two different enzyme concentrations (e.g., 1x and 10x). The IC50 of a true, reversible inhibitor should be independent of enzyme concentration, while the IC50 of an aggregate-based inhibitor will typically increase linearly with enzyme concentration.[10]

    • Direct Detection (Optional): If available, use Dynamic Light Scattering (DLS) to directly observe particle formation when the compound is diluted into your assay buffer.

Issue 3: I'm seeing interference with my assay's optical readout (Absorbance or Fluorescence).
  • Plausible Cause: Intrinsic Compound Properties or Reactivity with Dyes. The imidazole and benzyl rings can absorb UV light and may have intrinsic fluorescence. Furthermore, the thiol group is a reducing agent and can chemically interfere with redox-sensitive reporter dyes (e.g., resazurin, MTT).[8]

  • Troubleshooting & Validation Steps:

    • Run Spectral Scans: Measure the absorbance and fluorescence spectra of your compound at the assay concentration in the assay buffer. This will identify any overlap with your assay's excitation or emission wavelengths, which can cause an "inner-filter effect" or direct signal interference.

    • Endpoint Control: Set up a control experiment that includes your compound and all assay components except the biological target (e.g., the enzyme or cells). If you still see a change in signal, the compound is directly interfering with the assay chemistry or readout.

    • Test with a Different Assay: If possible, validate your findings using an orthogonal assay that uses a different detection method (e.g., switch from a fluorescence-based assay to a luminescence or label-free method like thermal shift assay).[2][13]

Part 3: Mandatory Validation Workflows & Protocols

Adherence to rigorous validation protocols is essential for trustworthy results.

Protocol 1: Standard Workflow for Handling Thiol-Containing Compounds

This protocol minimizes the risk of oxidation and ensures solution integrity.

  • Prepare Stock: Dissolve solid (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol in high-quality, anhydrous DMSO to a concentration of 20 mM.

  • Aliquot: Immediately dispense the stock solution into 10-20 µL single-use aliquots in low-binding microcentrifuge tubes.

  • Inert Gas Purge (Optional but Recommended): Gently blow argon or nitrogen gas into the headspace of each tube before capping to displace oxygen.

  • Storage: Store aliquots at -20°C, protected from light.

  • Experimental Use: For each experiment, retrieve a single aliquot. Allow it to thaw completely and equilibrate to room temperature before opening to prevent water condensation.

  • Dilution: Prepare all subsequent dilutions fresh for immediate use. Never store aqueous dilutions.

Diagram: Thiol Oxidation Pathway

The primary degradation pathway for this compound is the oxidation of the thiol to a disulfide dimer. This process is accelerated by oxygen, higher pH, and trace metal ions.

Thiol_Oxidation Compound 2 R-SH (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol) Oxidized R-S-S-R (Disulfide Dimer) Compound->Oxidized [O] (Air, O2, pH > 7)

Caption: Oxidation of the thiol (R-SH) to a disulfide (R-S-S-R).

Diagram: Troubleshooting Workflow for Assay Artifacts

Use this decision tree to systematically diagnose and resolve common issues.

Troubleshooting_Workflow Start Initial Hit Observed Check_Reproducibility Is the result reproducible and time-independent? Start->Check_Reproducibility Test_DTT Test with DTT (1-5 mM) Check_Reproducibility->Test_DTT Yes Thiol_Artifact High Risk: Thiol-Mediated Artifact Check_Reproducibility->Thiol_Artifact No DTT_Sensitive Is activity lost with DTT? Test_DTT->DTT_Sensitive DTT_Sensitive->Thiol_Artifact Yes Check_Aggregation Test with 0.01% Triton X-100 & vary [Enzyme] DTT_Sensitive->Check_Aggregation No Aggregation_Sensitive Is activity lost with detergent? Check_Aggregation->Aggregation_Sensitive Aggregation_Artifact High Risk: Aggregation-Based Artifact Aggregation_Sensitive->Aggregation_Artifact Yes Check_Assay_Interference Run endpoint control (no enzyme/target) Aggregation_Sensitive->Check_Assay_Interference No Interference_Observed Is signal affected without target? Check_Assay_Interference->Interference_Observed Direct_Interference High Risk: Direct Assay Interference Interference_Observed->Direct_Interference Yes Valid_Hit Low Risk of Artifact: Proceed with Caution Interference_Observed->Valid_Hit No

Caption: Decision tree for identifying common experimental artifacts.

References

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information.

  • Introduction to Thiol Modification and Detection. (n.d.). Thermo Fisher Scientific.

  • Technical Support Center: Interference from Sulfur Compounds in Analytical Assays. (2025). BenchChem.

  • Thermal shift assay. (n.d.). In Wikipedia.

  • (1-benzyl-1H-imidazol-2-yl)methanol. (n.d.). PubChem.

  • (1-benzyl-1H-imidazol-2-yl)methanol. (2025). ChemSynthesis.

  • Khan, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 257-264.

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory. National Academies Press.

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290.

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.

  • (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. (n.d.). CymitQuimica.

  • Thiol-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific.

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (2009). Journal of the American Chemical Society, 131(41), 14652–14653.

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. (2002). Journal of Medicinal Chemistry, 45(8), 1712-1722.

  • Crystal structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}- methanol, C18H17N3O3S. (2025). ResearchGate.

  • Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. (2017). ResearchGate.

  • Safe Handling of Oxidising Chemicals. (2024). The Chemistry Blog.

  • Reactive Sulfur Species in Biology and Medicine. (2023). International Journal of Molecular Sciences, 24(18), 14064.

  • Best practices for advanced oxidation processes. (2025). ResearchGate.

  • High-throughput Assays for Promiscuous Inhibitors. (2025). ResearchGate.

  • Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. (2015). The FEBS Journal, 282(16), 3125–3136.

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2022). Molecules, 27(19), 6291.

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2016). International Journal of Medical Research & Health Sciences, 5(7), 331-342.

  • SCREENING 2‒MERCAPTOIMIDAZOLE DERIVATIVES FOR BREAST CANCER TREATMENT. (2023). Science & Technology Development Journal, 26(3).

  • Investigating the Significances of Thiol Functionalities in SARS-CoV-2 Using Carbon Dots for Viral Inhibition. (2024). ACS Applied Materials & Interfaces.

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. (n.d.). Docking.org.

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds.

  • Reactive sulfur species and their significance in health and disease. (2021). Bioscience Reports, 41(8), BSR20211132.

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega, 8(10), 9400–9407.

  • Reactive Sulfur Species and Protein Persulfidation: An Emerging Redox Axis in Human Health and Disease. (2020). Antioxidants & Redox Signaling, 33(16), 1155–1198.

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.

  • Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. (2011). Archiv der Pharmazie, 344(10), 641-50.

  • Thiol-Activated Anticancer Agents: The State of the Art. (2013). Current Medicinal Chemistry, 20(12), 1595-611.

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. (2009). ACS Chemical Biology, 4(3), 201–210.

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2019). Molbank, 2019(2), M1060.

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). Foods, 13(18), 2826.

  • Chemical Properties of Benzyl alcohol (CAS 100-51-6). (n.d.). Cheméo.

  • 5376-10-3 | (1-Benzyl-1h-imidazol-2-yl)methanol. (n.d.). Aromsyn Co.,Ltd.

  • Benzyl alcohol. (n.d.). In Wikipedia.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Benzyl-Imidazole Synthesis

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists Welcome to the Technical Support Center for Benzyl-Imidazole Synthesis. This guide is structured to provide Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Welcome to the Technical Support Center for Benzyl-Imidazole Synthesis. This guide is structured to provide Senior Application Scientist-level insights, moving beyond simple protocols to explain the causality behind experimental choices. Whether you are troubleshooting a low-yielding reaction or aiming to optimize a large-scale synthesis, this resource offers detailed, evidence-based solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 1-benzyl-substituted imidazoles and benzimidazoles, a crucial scaffold in medicinal chemistry.

Q1: What are the primary methods for synthesizing 1-benzyl-imidazoles?

The most prevalent and direct method is the N-alkylation of an imidazole or benzimidazole ring with a benzylating agent. This is typically an SN2 reaction where the nucleophilic nitrogen of the imidazole attacks the electrophilic benzylic carbon. The key variations in this approach depend on the choice of the benzylating agent, base, solvent, and energy source. Common benzylating agents include benzyl halides (chloride, bromide) and benzyl alcohol.

Q2: What is the fundamental mechanism of N-benzylation?

The reaction proceeds in two main steps. First, a base is used to deprotonate the N-H of the imidazole ring, forming a highly nucleophilic imidazolate anion. Second, this anion attacks the benzylating agent (e.g., benzyl chloride) in an SN2 fashion, displacing the leaving group and forming the N-benzyl bond. An important competing reaction is the subsequent alkylation of the second nitrogen atom, leading to the formation of a 1,3-dibenzylimidazolium salt, an undesired byproduct.[1][2]

G Imidazole Imidazole (N-H) Imidazolate Imidazolate Anion (Nucleophile) Imidazole->Imidazolate + Base Base Base (e.g., NaH, K₂CO₃) HB Conjugate Acid Imidazolate_S2 Imidazolate Anion Product 1-Benzylimidazole (Product) Imidazolate_S2->Product + Benzyl Chloride BenzylChloride Benzyl Chloride (Electrophile) ChlorideIon Cl⁻ Product_SR 1-Benzylimidazole Byproduct 1,3-Dibenzylimidazolium Chloride (Byproduct) Product_SR->Byproduct BenzylChloride_SR Benzyl Chloride (Excess)

Caption: General mechanism for N-benzylation of imidazole.
Q3: What are the most critical reaction parameters to control for a successful synthesis?

Optimization hinges on the careful selection of four key parameters:

  • Base: The choice of base dictates the concentration of the reactive imidazolate anion.

  • Solvent: The solvent system affects the solubility of reagents and the rate of the SN2 reaction.

  • Temperature: Temperature controls the reaction rate but can also promote byproduct formation if too high.

  • Stoichiometry: The molar ratio of the imidazole to the benzylating agent is crucial for minimizing over-alkylation.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Issue: Low or No Product Yield

Q: My reaction shows no conversion of starting material after several hours. What are the most likely causes?

A: Lack of conversion typically points to an issue with one of the core components of the reaction.

  • Ineffective Deprotonation: If using a solid base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), ensure it is fresh and active. NaH is particularly susceptible to deactivation by atmospheric moisture. Consider using a fresh batch or a different base.

  • Poor Reagent Purity: Impurities in the imidazole or benzyl chloride can inhibit the reaction. Verify the purity of your starting materials, and purify them if necessary.

  • Incorrect Solvent Choice: Ensure your solvent is anhydrous, especially when using water-sensitive bases like NaH. The presence of water will quench the base and the imidazolate anion. Tetrahydrofuran (THF) and acetonitrile are common choices that must be properly dried.[2]

  • Insufficient Temperature: Some base/solvent combinations require heating to proceed at a reasonable rate. For example, reactions using K₂CO₃ in acetonitrile are often heated to 70-80°C.[2] If running at room temperature, a stronger base like NaH may be required, or you may need to increase the temperature.

G start Problem: Low/No Yield q1 Is the base active and anhydrous? start->q1 a1_yes Check Reagent Purity (Imidazole, Benzyl-Cl) q1->a1_yes Yes a1_no Action: Use fresh, dry base (e.g., new NaH). q1->a1_no No q2 Is the solvent appropriate and dry? a1_yes->q2 a2_yes Increase Temperature or Reaction Time q2->a2_yes Yes a2_no Action: Use anhydrous solvent (e.g., dry THF, ACN). q2->a2_no No q3 Is stoichiometry correct? a2_yes->q3 a3_yes Consider a Catalyst (e.g., Phase Transfer) q3->a3_yes Yes a3_no Action: Adjust molar ratios (slight excess of benzylating agent). q3->a3_no No

Caption: Troubleshooting workflow for low product yield.
Issue: Significant Byproduct Formation

Q: My main impurity is the 1,3-dibenzylimidazolium salt. How can I minimize its formation?

A: The formation of this quaternary salt is a classic problem in imidazole alkylation, arising from the N-benzylation of the desired 1-benzylimidazole product.[1][2]

  • Control Stoichiometry: This is the most critical factor. Avoid using a large excess of benzyl chloride. A molar ratio of 1.0 to 1.05 equivalents of benzyl chloride relative to the imidazole is often sufficient.[2]

  • Order of Addition: Add the benzyl chloride slowly and portion-wise to the solution of the deprotonated imidazole. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant imidazolate anion over the less nucleophilic product.

  • Choice of Base: A very strong base like NaH ensures that nearly all the starting imidazole is converted to the imidazolate anion before significant product formation occurs. This maximizes the concentration of the primary nucleophile, outcompeting the product for the benzyl chloride.[2] Weaker bases like K₂CO₃ establish an equilibrium, meaning unreacted imidazole, imidazolate, and product are all present simultaneously, which can increase the likelihood of the side reaction.

Issue: Purification Challenges

Q: How do I effectively remove unreacted imidazole and the imidazolium byproduct from my desired 1-benzylimidazole?

A: The purification strategy depends on the physical properties of your product and the impurities.

  • Aqueous Workup: Unreacted imidazole has some water solubility and can be removed with an aqueous wash. The 1,3-dibenzylimidazolium salt is highly polar and will partition almost exclusively into the aqueous phase. A standard workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with water and brine.

  • Recrystallization: If your 1-benzylimidazole product is a solid, recrystallization is an excellent method for removing soluble impurities. However, finding a suitable solvent system can be challenging.

  • Column Chromatography: For oily products or difficult-to-separate mixtures, silica gel column chromatography is the most reliable method. A gradient of ethyl acetate in hexanes is a common starting point for elution.[2]

  • Vacuum Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be a highly effective, scalable purification technique.[1][2]

Part 3: Optimization of Key Reaction Parameters

A deep understanding of each parameter allows for rational optimization rather than trial-and-error.

ParameterCommon OptionsRationale and Causality
Base NaH, K₂CO₃, Cs₂CO₃, Et₃NSodium Hydride (NaH): A strong, non-nucleophilic, and irreversible base. It drives the deprotonation to completion, which is excellent for minimizing over-alkylation. Requires an anhydrous aprotic solvent like THF or DMF.[2] Potassium Carbonate (K₂CO₃): A milder, inexpensive, and easier-to-handle base. It is suitable for many substrates but may require higher temperatures and longer reaction times. Often used in polar aprotic solvents like acetonitrile or acetone.[2]
Solvent THF, Acetonitrile, DMF, ToluenePolar Aprotic (THF, Acetonitrile, DMF): These solvents are ideal for SN2 reactions. They solvate the cation of the base (e.g., Na⁺ or K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. Non-Polar (Toluene): Often used in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC shuttles the imidazolate anion from the solid base surface into the organic phase where it can react with the benzyl chloride.[2]
Temperature 0°C to Reflux0°C to Room Temperature: Typically used with strong bases like NaH to control the initial exothermic deprotonation and maintain selectivity.[2] Elevated Temperatures (e.g., 70-150°C): Necessary for weaker bases or less reactive substrates to achieve a reasonable reaction rate. Microwave-assisted synthesis can dramatically reduce reaction times by rapidly reaching high temperatures.[3][4]
Catalyst TBAB, Metal CatalystsPhase-Transfer Catalysts (PTC): Essential for reactions where the base (e.g., K₂CO₃) and the reactants are in different phases (solid-liquid). TBAB is a common choice.[2] Metal Catalysts (e.g., Cu, Fe, Co): More commonly employed in syntheses starting from precursors like o-nitroanilines and benzylamines, rather than direct N-alkylation of the imidazole ring.[3][5]

Part 4: Validated Experimental Protocols

The following are detailed, self-validating protocols for common synthesis methods.

Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH)

Causality: This method leverages a strong, irreversible base to ensure complete formation of the highly reactive imidazolate anion, maximizing yield and minimizing reaction time. The use of anhydrous THF is critical to prevent quenching the base.

  • Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. Hydrogen gas evolution will be observed.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0°C. Add benzyl chloride (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica gel.[2]

Protocol 2: Practical Synthesis using Potassium Carbonate (K₂CO₃)

Causality: This protocol uses a safer, less expensive base. The higher temperature is required to compensate for the lower basicity of K₂CO₃ and to achieve a sufficient reaction rate in acetonitrile.

  • Preparation: To a solution of imidazole (1.0 equivalent) in acetonitrile, add finely powdered potassium carbonate (1.2 equivalents).

  • Alkylation: Add benzyl chloride (1.05 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 70°C with vigorous stirring. Monitor the reaction by TLC over 24-72 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Evaporate the solvent in vacuo. The residue can be purified by column chromatography or by washing with a solvent like diethyl ether to remove less polar impurities.[2]

References

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Shaheen, M., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(15), 5841. Retrieved from [Link]

  • Tanabe, Y., et al. (1991). Process for preparation of 1-benzylimidazole compound. U.S. Patent No. 5,021,584.
  • Bonacci, S., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(23), 7176. Retrieved from [Link]

  • ResearchGate. (2015). How to remove unreacted benzil from the synthesized imidazole? Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

Sources

Optimization

Degradation pathway analysis of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol

Technical Support Center: Degradation Pathway Analysis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Welcome to the technical support center for the analysis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (BSIM)....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Pathway Analysis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Welcome to the technical support center for the analysis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (BSIM). This guide is designed for researchers, scientists, and drug development professionals actively engaged in studying the stability and degradation of this compound. Given its chemical structure, particularly the reactive sulfanyl (thiol) group, BSIM presents unique challenges during handling and analysis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to ensure the integrity and accuracy of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the degradation analysis of BSIM. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.

Q1: My BSIM standard solution loses potency rapidly, even when stored in the refrigerator. What is causing this instability?

A1: This is a classic issue for thiol-containing compounds. The primary cause is the rapid, uncatalyzed oxidation of the sulfanyl (-SH) group by dissolved oxygen in your solvent.[1] This oxidation is often accelerated by trace metal ions (e.g., Cu²⁺, Fe³⁺) which can be present in solvents or leached from glassware.[1][2]

  • Causality: The thiol group is easily oxidized to form a disulfide dimer. This dimer can then be further oxidized to various species like sulfinic and sulfonic acids, especially under more strenuous conditions. This process changes the chemical nature of your analyte, leading to a decrease in the parent compound's peak area during chromatographic analysis.

  • Immediate Solution:

    • Prepare Fresh Solutions: Always prepare BSIM solutions immediately before use. Avoid storing stock or working solutions for more than a few hours unless their stability has been rigorously proven.

    • Use High-Purity, Degassed Solvents: Purge your solvents (e.g., acetonitrile, methanol, water) with an inert gas like nitrogen or argon for 15-20 minutes before preparing solutions. This removes dissolved oxygen.

    • Consider Antioxidants: For certain applications (notably not for generating degradation profiles), adding a small amount of an antioxidant like N-acetylcysteine can help preserve the thiol group.[3] However, be aware this will interfere with the analysis of oxidative degradation pathways.

  • Preventative Measures:

    • Use amber glassware or vials to protect solutions from light, as photodegradation can also occur with imidazole moieties.[4]

    • Clean all glassware meticulously and consider a final rinse with a chelating agent solution (e.g., EDTA) to remove trace metal ions, followed by a rinse with high-purity water.

Q2: I'm performing a forced degradation study and see a cluster of new, early-eluting peaks in my HPLC chromatogram under oxidative stress conditions. How can I identify them?

A2: The early-eluting, more polar peaks are almost certainly the oxidized derivatives of the sulfanyl group. The primary tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Likely Degradants: The most common oxidative degradants for a thiol are the sulfenic acid (unstable), sulfinic acid, and the most stable, sulfonic acid (-SO₃H). These are significantly more polar than the parent compound and will thus have shorter retention times on a reversed-phase column. You may also see the disulfide dimer, which is less polar than the parent and would elute later.

  • Identification Workflow:

    • LC-MS Analysis: Analyze the stressed sample using an LC-MS system. The high-resolution mass data will provide accurate mass measurements for the parent ion and its degradants.

    • Mass Shift Calculation: Compare the mass-to-charge ratio (m/z) of the degradant peaks to the parent compound.

      • Sulfinic Acid: Expect a mass increase of +32 Da (addition of O₂).

      • Sulfonic Acid: Expect a mass increase of +48 Da (addition of O₃).

      • Disulfide Dimer: Expect a mass of (2 * Parent Mass - 2 Da).

    • MS/MS Fragmentation: Perform fragmentation (MS/MS) on both the parent compound and the degradant peaks. The fragmentation pattern of the core imidazole structure should remain similar, helping to confirm that the new peaks are indeed related degradants and not system contaminants.[5]

Q3: My peak shape for BSIM is tailing significantly on my C18 column. What can I do to improve it?

A3: Peak tailing for imidazole-containing compounds is often due to secondary interactions between the basic nitrogen atoms in the imidazole ring and residual acidic silanol groups on the silica-based stationary phase.[6]

  • Causality: The lone pair of electrons on the imidazole nitrogens can interact strongly with surface silanols (-Si-OH) on the HPLC column packing, causing some molecules to be retained longer than others and resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 3 and 4 using an additive like formic acid or phosphoric acid. At this pH, the imidazole nitrogen is protonated, which minimizes its interaction with the silanol groups.[7]

    • Use a Modern, End-Capped Column: Switch to a high-purity silica column with advanced end-capping (e.g., a modern C18 or a Phenyl-Hexyl column). These columns have fewer accessible silanol groups, reducing the opportunity for secondary interactions.

    • Check for Column Overload: Inject a lower concentration of your sample. If the peak shape improves, you may be overloading the column.[6]

    • Ensure Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should expect to see for BSIM?

A1: Based on its structure, BSIM is susceptible to several degradation pathways, which should be investigated in a forced degradation study as per ICH guidelines.[8][9]

  • Oxidative Degradation: This is the most significant pathway. The sulfanyl group is highly susceptible to oxidation, leading to the formation of a disulfide dimer, sulfinic acid, and sulfonic acid.[10]

  • Photolytic Degradation: Imidazole moieties can be sensitive to light.[4] Exposure to UV or high-intensity visible light can lead to complex degradation, potentially involving ring cleavage or modification.

  • Acidic/Basic Hydrolysis: While the imidazole ring is generally stable, extreme pH conditions may lead to degradation. The benzyl and methanol groups are typically stable to hydrolysis under mild conditions.

  • Thermal Degradation: High temperatures can provide the energy to initiate various degradation reactions.

Q2: What is a good starting point for an HPLC method to analyze BSIM and its degradants?

A2: A stability-indicating reversed-phase HPLC (RP-HPLC) method is required.[11] A good starting point would be:

  • Column: A modern, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust choice.[12][13]

  • Mobile Phase: A gradient elution is necessary to separate the non-polar parent compound from its more polar degradants.

    • Solvent A: 0.1% Formic Acid in Water (to control pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Detection: UV detection at a wavelength where BSIM has significant absorbance (e.g., 220-240 nm, requires experimental determination).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C to ensure reproducibility.

Q3: How can I prevent unintended oxidation of my sample during preparation for analysis?

A3: Careful sample handling is critical to maintain the native state of the compound.[14]

  • Work Quickly: Minimize the time between sample preparation and injection.

  • Use Degassed Solvents: As mentioned in the troubleshooting section, always use solvents that have been purged with an inert gas.

  • Control Temperature: Prepare samples on ice or at a reduced temperature to slow down the rate of oxidation.

  • pH Control: The rate of thiol oxidation can be pH-dependent. Preparing samples in a slightly acidic buffer (pH 4-6) can sometimes slow the rate of autoxidation compared to neutral or alkaline conditions.[1]

Visualized Pathways and Workflows

Postulated Oxidative Degradation Pathway of BSIM

The diagram below illustrates the primary oxidative degradation pathway of the sulfanyl group in (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol.

G parent (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (BSIM, -SH) dimer Disulfide Dimer (-S-S-) parent->dimer  Oxidation (e.g., O2) sulfenic Sulfenic Acid (-SOH) (Unstable Intermediate) parent->sulfenic Oxidation (e.g., H2O2) sulfinic Sulfinic Acid (-SO2H) sulfenic->sulfinic Further Oxidation sulfonic Sulfonic Acid (-SO3H) (Stable End Product) sulfinic->sulfonic Further Oxidation G cluster_stress 1. Stress Conditions cluster_analysis 2. Analysis cluster_eval 3. Evaluation acid Acid Hydrolysis (e.g., 0.1M HCl) hplc Stability-Indicating RP-HPLC-UV acid->hplc base Base Hydrolysis (e.g., 0.1M NaOH) base->hplc oxidative Oxidative (e.g., 3% H2O2) oxidative->hplc lcms LC-MS/MS for Identification oxidative->lcms Identify Unknowns thermal Thermal (e.g., 60°C) thermal->hplc photo Photolytic (ICH Q1B) photo->hplc mass_bal Mass Balance Calculation hplc->mass_bal pathway Degradation Pathway Elucidation lcms->pathway mass_bal->pathway method_val Method Validation pathway->method_val prep Prepare BSIM Solution prep->acid Expose to Stress prep->base Expose to Stress prep->oxidative Expose to Stress prep->thermal Expose to Stress prep->photo Expose to Stress control Unstressed Control prep->control Expose to Stress control->hplc

Caption: Workflow for Forced Degradation Study of BSIM.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance under various stress conditions to establish its degradation profile, in line with ICH Q1A guidelines. [8][15] Objective: To generate potential degradation products and assess the intrinsic stability of BSIM.

Materials:

  • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (BSIM)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system, Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of BSIM in acetonitrile.

  • Stress Conditions (Perform in parallel): For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution to achieve a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative: 3% H₂O₂. Incubate at room temperature for 2 hours.

    • Thermal: Reflux the solution in water at 80°C for 48 hours.

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Run a dark control in parallel.

  • Sample Quenching:

    • For Acid/Base samples, neutralize with an equimolar amount of NaOH/HCl, respectively.

    • For other samples, no quenching is needed unless the reaction is proceeding too rapidly.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of stressed samples to the unstressed control. Calculate the percentage degradation and perform a mass balance. Identify major degradants using LC-MS.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate BSIM from its potential degradation products and accurately quantify it.

Instrumentation & Parameters:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm) [16]
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min [12]
Column Temp. 25°C [12]
Injection Vol. 10 µL
Detector UV at 230 nm (verify optimal wavelength)
Run Time 35 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.01090
30.01090
30.1955
35.0955

Method Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating. [11][13]

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bari, S. B., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ramazani, A., et al. (2004). Crystal structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}- methanol, C18H17N3O3S. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. Antioxidants & Redox Signaling. Available at: [Link]

  • Winther, J. R., & Thorpe, C. (2014). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. Available at: [Link]

  • Al-Shabib, N. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Available at: [Link]

  • University of Rochester. (n.d.). How to Work with Thiols-General SOP. Department of Chemistry. Available at: [Link]

  • Tarbell, D. S. (1961). The Mechanism of Oxidation of Thiols to Disulfides. In Organic Sulfur Compounds (Vol. 1, pp. 97-102). Pergamon. (Note: Specific URL not available, but the principle is widely cited in thiol chemistry literature). A similar concept is discussed at: [Link]

  • Stolze, K., et al. (2019). Biodegradability of imidazole structures. Journal of Hazardous Materials. Available at: [Link]

  • Pate, K. M., et al. (2015). The role of metal ion binding in the antioxidant mechanisms of reduced and oxidized glutathione in metal-mediated oxidative DNA damage. Metallomics. Available at: [Link]

  • Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Reddy, G. S., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Study of Thiocolchicoside: Characterization of its Degradation Products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Vijaya, V., et al. (2011). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Kaur, N., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Boudreau, M. W., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. Available at: [Link]

  • Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Wang, H., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods. Available at: [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies to Assess the Stability of Drugs and Products. American Pharmaceutical Review. Available at: [Link]

  • Chipinda, I., et al. (2010). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology. Available at: [Link]

  • Gharat, S. (2024). A validated stability indicating HPLC method for the determination of clotrimazole. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sreenivasulu, R., & Kumar, A. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry. Available at: [Link]

  • Stoll, D. R., & Dolan, J. W. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Ghesquière, B., et al. (2014). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Analytical Chemistry. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). (1-BENZYL-2-SULFANYL-1H-IMIDAZOL-5-YL)METHANOL. Available at: [Link]

Sources

Troubleshooting

Strategies to avoid impurities in (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol preparation

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. As a Senior Application Scientist, my...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and achieve a high-purity final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. The underlying chemistry of each problem is explained, followed by actionable solutions.

Q1: My reaction to form the imidazole ring is sluggish and gives a low yield. What could be the cause?

Plausible Cause: Incomplete cyclization during the formation of the imidazole ring is a common issue. This can be due to several factors, including suboptimal reaction temperature, inadequate mixing, or issues with the quality of your starting materials. The reaction of an appropriate diamine precursor with a thiocarbonyl source is a critical step that requires careful control of reaction parameters.

Step-by-Step Solution:

  • Verify Starting Material Purity: Ensure your diamine precursor and thiocarbonyl source (e.g., carbon disulfide or a thiourea derivative) are of high purity. Impurities can interfere with the reaction.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point for cyclization without promoting side reactions.

  • Ensure Efficient Stirring: For heterogeneous reaction mixtures, vigorous stirring is crucial to ensure proper mixing of reactants.

  • Consider a Catalyst: Depending on the specific synthetic route, the addition of a suitable catalyst may be beneficial.

  • Solvent Choice: Ensure you are using an appropriate solvent that facilitates the dissolution of your starting materials and is suitable for the reaction temperature.

Q2: I am observing a significant amount of a disulfide by-product in my final product. How can I prevent this?

Plausible Cause: The sulfanyl group (-SH) in your target molecule is susceptible to oxidation, which leads to the formation of a disulfide impurity. This can occur during the reaction, work-up, or even during storage if the material is exposed to air (oxygen).

Step-by-Step Solution:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as sodium bisulfite, during the work-up to prevent oxidation.

  • Storage: Store the final product under an inert atmosphere and protect it from light.

Q3: My final product is difficult to purify by column chromatography. It seems to be streaking on the column. What can I do?

Plausible Cause: Streaking on a chromatography column is often due to the polarity of the compound, its interaction with the stationary phase, or the presence of highly polar impurities. The imidazole and sulfanyl groups in your target molecule can lead to strong interactions with silica gel.

Step-by-Step Solution:

  • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A common approach for imidazole-containing compounds is to use a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of a base, like triethylamine, to the eluent can help to reduce tailing by neutralizing acidic sites on the silica gel.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18).

  • Recrystallization: Before resorting to chromatography, attempt to purify the crude product by recrystallization. This can often remove a significant amount of impurities.

  • Acid-Base Extraction: Utilize the amphoteric nature of your compound. You can potentially purify it by dissolving the crude material in an acidic solution, washing with an organic solvent to remove non-polar impurities, and then basifying the aqueous layer to precipitate your product.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Q1: What is a reliable synthetic route to prepare (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol?

A common and effective approach involves a multi-step synthesis. A plausible route is the cyclization of a suitably substituted diamine with a thiocarbonyl source to form the 2-mercaptoimidazole core, followed by functional group manipulations to introduce the benzyl and hydroxymethyl groups. One possible starting material is 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole, which can then be further processed.[1]

Q2: What are the most likely impurities I should expect in my final product?

Besides the disulfide by-product mentioned in the troubleshooting guide, other potential impurities include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of your initial reactants in the final product.

  • Isomeric By-products: Depending on the precursors used, the formation of constitutional isomers is a possibility.[2]

  • Over-alkylation Products: If using alkylating agents, there is a risk of multiple alkylations on the imidazole ring or the sulfur atom.

Q3: Which analytical techniques are best for characterizing my final product and assessing its purity?

A combination of analytical techniques is recommended for full characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about your compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of your compound and quantifying any impurities.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups.

Parameter Recommended Conditions Notes
Reaction Temperature 40-80 °C (for imidazole ring formation)Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Reaction Time 4-24 hoursVaries depending on the specific substrates and conditions.
pH during Work-up Neutral to slightly basicMercaptoimidazoles can be sensitive to strongly acidic or basic conditions.
Purification Column chromatography or recrystallizationChoice of method depends on the nature and quantity of impurities.

Experimental Workflow & Diagrams

Proposed Synthetic Workflow

The following diagram illustrates a potential high-level workflow for the synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Start Starting Materials Step1 Imidazole Ring Formation Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Purification Purification Step2->Purification FinalProduct (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Purification->FinalProduct

Caption: High-level synthetic workflow.

General Purification Strategy

This diagram outlines a general strategy for purifying the crude product.

Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Pure Pure Product Chromatography->Pure

Caption: General purification strategy.

References

  • Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to TGR5 Agonist Activity: A Comparative Analysis

An In-Depth Comparative Guide to the Activity of TGR5 Agonists The Takeda G-protein-coupled receptor 5 (TGR5), a member of the GPCR superfamily, has emerged as a significant therapeutic target for metabolic and inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Activity of TGR5 Agonists

The Takeda G-protein-coupled receptor 5 (TGR5), a member of the GPCR superfamily, has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2] Activated by bile acids, TGR5 plays a pivotal role in regulating energy balance, glucose metabolism, and immune function.[1][3] Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone crucial for glycemic control, making TGR5 agonists highly sought after for the treatment of type 2 diabetes and obesity.[2][4][5]

This guide provides a comparative analysis of various TGR5 agonists, with a focus on the imidazole scaffold. While specific experimental data for "(1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol" is not extensively available in peer-reviewed literature, we will use the potent and well-characterized 2-thio-imidazole derivative, Compound 6g , as a representative of this promising chemical class. We will compare its activity against natural ligands, semi-synthetic derivatives, and other non-steroidal agonists, supported by experimental data and protocols.

The Central Role of TGR5 in Metabolic Regulation

TGR5 activation initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway.[6] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Elevated cAMP can then activate two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][7] In intestinal enteroendocrine L-cells, this signaling cascade is the primary mechanism for stimulating the release of GLP-1.[5][8] Beyond GLP-1 secretion, TGR5 activation also enhances energy expenditure in brown adipose tissue and exerts anti-inflammatory effects, highlighting its multifaceted therapeutic potential.[1][8][9]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Receptor Gas Gαs TGR5->Gas Activates Agonist TGR5 Agonist (e.g., Compound 6g, Bile Acids) Agonist->TGR5 Binds AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Response Physiological Responses: • GLP-1 Secretion • Increased Energy Expenditure • Anti-inflammatory Effects PKA->Response EPAC->Response

Caption: TGR5 receptor signaling cascade upon agonist binding.

Comparative Analysis of TGR5 Agonist Potency

The efficacy of a TGR5 agonist is primarily determined by its potency, often expressed as the half-maximal effective concentration (EC50). A lower EC50 value signifies higher potency. The development of synthetic agonists has led to compounds with significantly greater potency than natural bile acids.

Compound NameChemical ClassEC50 (hTGR5)EC50 (mTGR5)Selectivity vs. FXRKey Remarks
Compound 6g [4]2-Thio-imidazole57 pM62 pMHigh (EC50 > 6.4 µM)Exceptionally potent non-steroidal agonist with excellent oral bioavailability and in vivo glucose-lowering effects.[4]
INT-777 (S-EMCA) [2]Semi-synthetic Bile Acid~95 nMN/AHigh (abrogated FXR activity)A selective and potent semi-synthetic agonist that improves insulin sensitivity and reduces body weight in mouse models.[2][9]
Lithocholic Acid (LCA) [6][7]Natural Bile Acid0.53 µMN/AModerateOne of the most potent endogenous TGR5 agonists.[7][10]
Taurolithocholic Acid (TLCA) [6][7]Natural Bile Acid0.33 µMN/AModerateThe most potent endogenous TGR5 agonist.[6][7]
Oleanolic Acid [11][12]Natural Triterpenoid~1 µMN/ASelectiveA plant-derived agonist that also exhibits anti-inflammatory properties.[12]
Betulinic Acid [12]Natural Triterpenoid~1.5 µMN/ASelectiveA natural product identified as a selective TGR5 agonist.[12]
Chenodeoxycholic Acid (CDCA) [6]Natural Bile Acid4.43 µMN/ALow (Potent FXR Agonist)A primary bile acid with dual activity on TGR5 and FXR.[6]
Cholic Acid (CA) [6][8]Natural Bile Acid7.72 µMN/ALow (FXR Agonist)Attenuates diet-induced obesity in mice, demonstrating in vivo relevance of TGR5 activation.[8]
Expert Insights on Structure-Activity Relationships (SAR)

The data clearly demonstrates the evolution of TGR5 agonists. Natural bile acids, while physiologically relevant, have modest potency and often activate other receptors like FXR.[11] The development of semi-synthetic derivatives like INT-777 was a breakthrough, achieving high potency and selectivity by incorporating specific chemical moieties (6α-ethyl and 23(S)-methyl groups) that enhance TGR5 binding while sterically hindering interaction with FXR.[2]

The non-steroidal agonists represent the current frontier. The imidazole scaffold, exemplified by Compound 6g, has yielded molecules with picomolar potency, a significant leap forward.[4] SAR studies on this class revealed that incorporating polar heterocyclic groups can dramatically increase binding affinity and improve pharmacokinetic properties, leading to potent and orally efficacious drug candidates.[4]

Methodologies for Evaluating TGR5 Agonist Activity

The characterization of novel TGR5 agonists requires a robust and validated set of experimental protocols. The following workflows are standard in the field for moving from initial screening to in vivo proof-of-concept.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding 1. Receptor Binding Assay (Optional, e.g., Radioligand) cAMP 2. Functional cAMP Assay (Determine EC50) Binding->cAMP Selectivity 3. Selectivity Screening (e.g., FXR Luciferase Assay) cAMP->Selectivity PK 4. Pharmacokinetic Studies (Assess Bioavailability) Selectivity->PK Lead Candidate Selection OGTT 5. Efficacy Model (e.g., Oral Glucose Tolerance Test) PK->OGTT

Sources

Comparative

A Comparative Guide to (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Derivatives as Potential Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the imidazole scaffold remains a cornerstone in the development of novel therapeutic agents. Its i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the imidazole scaffold remains a cornerstone in the development of novel therapeutic agents. Its inherent biological activity and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide delves into a comparative study of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol derivatives, a promising class of compounds with the potential to address the growing challenge of fungal infections. While direct comparative studies on this specific scaffold are emerging, this document synthesizes available data on structurally related compounds to provide a predictive framework for structure-activity relationships (SAR) and guide future research endeavors.

The Rationale for Derivatization: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for many azole antifungal agents is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1] The (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol core combines key pharmacophoric features: the imidazole ring, known for its ability to coordinate with the heme iron in the active site of the demethylase, a flexible benzyl group that can explore hydrophobic pockets within the enzyme, and a reactive sulfanyl group at the 2-position, offering a versatile handle for further derivatization. The methanol group at the 5-position can also be modified to enhance solubility and pharmacokinetic properties.

The central hypothesis is that strategic modifications of the benzyl and sulfanyl moieties will modulate the binding affinity of these derivatives for lanosterol 14α-demethylase, thereby influencing their antifungal potency.

General Synthetic Strategy

While a specific, universally adopted synthesis for all derivatives of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is not extensively documented, a plausible synthetic route can be extrapolated from established methods for similar imidazole and benzimidazole derivatives.[3][4]

G cluster_synthesis Proposed Synthetic Pathway start Starting Materials (e.g., Substituted Benzylamines, Thiourea derivatives) intermediate1 Imidazole Ring Formation start->intermediate1 Cyclization intermediate2 Introduction of Sulfanyl Group intermediate1->intermediate2 Thionation intermediate3 Functionalization at C5-position (Introduction of Methanol) intermediate2->intermediate3 Formylation & Reduction final_product (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Derivatives intermediate3->final_product Derivatization at Sulfanyl Group

Caption: A generalized synthetic workflow for the preparation of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol derivatives.

Comparative Performance Analysis: A Predictive SAR Study

In the absence of direct head-to-head experimental data for a series of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol derivatives, we can infer potential structure-activity relationships based on studies of analogous 2-(benzylthio)-1H-benzimidazole and other imidazole derivatives.[1][5]

Impact of Benzyl Ring Substitution

Studies on related benzimidazole analogs have consistently shown that substitutions on the benzyl ring significantly influence antifungal activity.[1]

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (NO₂) or fluoro (F) groups, at the para-position of the benzyl ring has been shown to enhance antibacterial and, by extension, likely antifungal activity.[1] This is potentially due to favorable electronic interactions with the target enzyme.

  • Halogen Substitution: Halogen atoms, particularly fluorine and chlorine, are known to improve the metabolic stability and membrane permeability of drug candidates. Dichloro-substitution has also demonstrated good activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.[1]

Modifications of the 2-Sulfanyl Group

The sulfanyl group at the 2-position is a critical locus for derivatization. S-alkylation to introduce various alkyl or substituted aryl groups can significantly impact the compound's lipophilicity and steric profile, thereby affecting its ability to fit into the active site of the target enzyme.

Table 1: Predicted Antifungal Activity of Hypothetical (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Derivatives Based on SAR of Related Compounds

Derivative IDR¹ (on Benzyl Ring)R² (on Sulfanyl Group)Predicted MIC (µg/mL) vs. C. albicansRationale for Prediction
REF-1 HH>64Unsubstituted parent compound often shows low activity.[1]
DER-A1 4-NO₂H8 - 16EWG at para-position enhances activity.[1]
DER-A2 4-FH16 - 32Halogen substitution improves potency.[1]
DER-A3 2,4-diClH8 - 16Dihalogenation can lead to potent compounds.[1]
DER-B1 H-CH₃32 - 64Small alkyl substitution may offer moderate improvement.
DER-B2 4-NO₂-CH₂-Ph4 - 8Combination of an activated benzyl ring and a bulky thioether group could lead to strong binding.
DER-B3 4-F-CH₂(4-F-Ph)8 - 16Fluorinated benzyl groups on both nitrogen and sulfur may enhance activity and metabolic stability.

Note: The MIC (Minimum Inhibitory Concentration) values are hypothetical and intended for comparative purposes to guide experimental design. They are extrapolated from data on structurally related benzimidazole and imidazole derivatives.

Experimental Protocols for Performance Evaluation

To validate the predicted activities and establish a robust comparative dataset, the following experimental protocols are recommended.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2][6]

G cluster_mic Broth Microdilution Assay Workflow prep Prepare Serial Dilutions of Test Compounds inoc Inoculate with Standardized Fungal Suspension (e.g., Candida albicans) prep->inoc incubate Incubate at 35°C for 24-48 hours inoc->incubate read Determine MIC (Lowest concentration with no visible growth) incubate->read

Caption: A schematic representation of the broth microdilution method for determining the MIC of antifungal compounds.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the synthesized derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans ATCC 90028) according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Future Directions and Concluding Remarks

The (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol scaffold represents a promising starting point for the development of novel antifungal agents. The predictive SAR analysis presented in this guide, based on data from structurally related compounds, suggests that derivatization of the benzyl and sulfanyl moieties can significantly impact antifungal potency.

Future research should focus on the systematic synthesis and evaluation of a library of these derivatives to validate the proposed SAR. Further investigations into their mechanism of action, including enzyme inhibition assays against lanosterol 14α-demethylase and molecular docking studies, will provide a more comprehensive understanding of their therapeutic potential. The ultimate goal is to identify lead compounds with high efficacy, low toxicity, and favorable pharmacokinetic profiles for further preclinical and clinical development.

References

  • Katti, S. A., Gupta, V., Pingle, S. P., & Pingle, A. P. (2016). DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore, 7(1), 53-61. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis and in vitro antifungal evaluation of benzoimidazolyl-piperazinyl-phenylmethanone derivatives. Oriental Journal of Chemistry, 30(4). [Link]

  • Al-Ghorbani, M., Zabiulla, S. K., Sh, S., & Kumar, C. S. A. (2014). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian journal of pharmaceutical research : IJPR, 13(4), 1287–1297. [Link]

  • Pharmacophore. (2016). DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. [Link]

  • Łączkowski, K. Z., Misiura, K., Wujec, M., Dąbrowska, M., & Paneth, P. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Journal of basic microbiology, 61(8), 739–751. [Link]

  • ResearchGate. (2014). Synthesis and in vitro antifungal evaluation of benzoimidazolyl-piperazinyl-phenylmethanone derivatives. [Link]

  • Chen, W. D., Wang, Y., Li, Y. L., Wang, M. W., & Xie, X. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & medicinal chemistry, 32, 115972. [Link]

  • Der Pharma Chemica. (2015). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 7(1), 164-177. [Link]

  • MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1530. [Link]

  • MDPI. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 652. [Link]

  • National Center for Biotechnology Information. (2025). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Infection and Drug Resistance, 18, 269–281. [Link]

  • MDPI. (2012). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 17(10), 11979-11990. [Link]

  • National Center for Biotechnology Information. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 9(61), 35700–35717. [Link]

  • SciSpace. (2016). Synthesis and in vitro antifungal evaluation of 2-thioalkylaryl-benzimidazoles derivatives against Candida albicans. International Journal of Biological and Chemical Sciences, 10(2), 891. [Link]

  • ResearchGate. (2025). Synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivative; Their antibacterial and anticancer properties. [Link]

  • MDPI. (2022). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Molecules, 27(15), 4780. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis, Antibacterial and Antifungal Activities for Novel Derivatives of 2,2'-(((1-benzylbenzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol). Egyptian Journal of Chemistry. [Link]

  • National Institutes of Health. (2013). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 23(17), 4872–4876. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. [Link]

Sources

Validation

Comparative Guide to the Target Validation of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol

A Senior Application Scientist's Guide to Target Identification and Validation Strategies Introduction: (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol is a novel heterocyclic compound with potential therapeutic applicati...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Target Identification and Validation Strategies

Introduction: (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol is a novel heterocyclic compound with potential therapeutic applications. Its core 2-sulfanyl-imidazole structure is found in various molecules with diverse biological activities. However, the specific biological target of this particular compound is not yet fully elucidated in publicly available literature. This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to identify and validate the biological target of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol. We will compare state-of-the-art methodologies, providing both the theoretical basis for their selection and practical, step-by-step protocols. This guide is designed to be a self-validating system, emphasizing the use of orthogonal techniques to build a robust and compelling case for target engagement and validation.

Part 1: Initial Target Hypothesis Generation

Before embarking on extensive experimental validation, it is crucial to generate a well-reasoned hypothesis about the potential biological target(s) of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol. This can be achieved through a combination of computational and high-throughput screening approaches.

In Silico and Computational Approaches

Computational methods provide a rapid and cost-effective way to narrow down the vast number of potential protein targets. By leveraging the chemical structure of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol, we can predict its potential binding partners.

  • Molecular Docking: This technique predicts the preferred orientation of our compound when bound to a target protein. We can dock (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol against a library of protein structures, such as those in the Protein Data Bank (PDB), to identify proteins with high-affinity binding pockets.

  • Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features of our compound that are responsible for its biological activity. This model can then be used to screen for known proteins that accommodate this pharmacophore.

  • Similarity Searching: By searching chemical databases like ChEMBL and PubChem for compounds with similar structures to (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol, we can identify molecules with known biological targets. This can provide valuable clues about the potential targets of our compound.

cluster_0 In Silico Target Hypothesis Generation Compound (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol Structure Docking Molecular Docking (vs. PDB Library) Compound->Docking Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Similarity Similarity Searching (vs. ChEMBL, PubChem) Compound->Similarity Putative List of Putative Targets Docking->Putative Pharmacophore->Putative Similarity->Putative cluster_1 Biophysical Validation Workflow Putative Putative Target (e.g., Purified IDO1) TSA Thermal Shift Assay (TSA) - Measures ΔTm - Confirms direct binding Putative->TSA SPR Surface Plasmon Resonance (SPR) - Measures KD, kon, koff - Quantifies affinity and kinetics Putative->SPR ITC Isothermal Titration Calorimetry (ITC) - Measures ΔH, ΔS - Determines thermodynamics Putative->ITC Validated Validated Direct Interaction TSA->Validated SPR->Validated ITC->Validated

Caption: Orthogonal biophysical methods for validating direct target engagement.

Cell-Based Assays for Target Engagement and Phenotypic Effects

Confirming that the compound engages its target in a cellular environment and that this engagement leads to a measurable biological effect is the ultimate goal of target validation.

CETSA extends the principle of TSA to a cellular context. It measures the thermal stabilization of a target protein in intact cells or cell lysates upon compound binding. This is a powerful method for confirming target engagement in a more physiologically relevant setting.

The most definitive way to validate a target is to show that the compound's effect is dependent on the presence of the target protein.

  • CRISPR/Cas9 Knockout: By using CRISPR/Cas9 to create a cell line where the gene for the putative target (e.g., IDO1) is knocked out, we can test if the cellular phenotype observed with (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol is abolished.

  • RNAi Knockdown: Similarly, using siRNA or shRNA to reduce the expression of the target protein should lead to a corresponding decrease in the compound's efficacy.

cluster_2 Genetic Target Validation Logic Compound (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol WT_Cell Wild-Type Cells (Expressing Target) Compound->WT_Cell KO_Cell Knockout/Knockdown Cells (Target Absent) Compound->KO_Cell Phenotype Cellular Phenotype (e.g., Reduced Kynurenine) WT_Cell->Phenotype leads to No_Phenotype No Phenotype KO_Cell->No_Phenotype leads to

Caption: Logic of using genetic methods for definitive target validation.

If the target is an enzyme, we can measure the levels of its substrate or product in cells to confirm that the compound is inhibiting its activity. For example, if IDO1 is the target, we can measure the levels of its substrate, tryptophan, and its product, kynurenine, in cell culture supernatants using LC-MS. A successful engagement of IDO1 by our compound should lead to a decrease in kynurenine levels.

Part 3: Comparison with an Alternative Compound

To contextualize the performance of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol, it is essential to compare it against a known inhibitor of the validated target. For our hypothetical target, IDO1, we will use Epacadostat, a well-characterized clinical-stage IDO1 inhibitor.

Comparative Performance Summary:

Parameter(1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanolEpacadostat (Comparator)Rationale
In Vitro Potency (IC50) 0.5 µM0.2 µMMeasures direct inhibition of the purified enzyme.
Binding Affinity (K_D) 150 nM70 nMQuantifies the strength of the drug-target interaction.
Cellular Potency (EC50) 1.2 µM0.8 µMMeasures the compound's efficacy in a cellular context.
Selectivity High selectivity against other dioxygenasesHigh selectivity against other dioxygenasesImportant for minimizing off-target effects.

This is hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to the identification and validation of the biological target of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol. By combining in silico, biophysical, and cell-based methods, researchers can build a compelling case for a specific drug-target interaction. The emphasis on orthogonal assays is critical for ensuring the trustworthiness and reproducibility of the findings.

Following successful target validation, future directions would include lead optimization to improve potency and drug-like properties, in-depth selectivity profiling against a broader panel of targets, and ultimately, in vivo studies in relevant animal models to assess efficacy and safety.

References

  • Protein Data Bank (PDB): An open-access database of 3D structural data for large biological molecules. [Link]

  • ChEMBL: A manually curated chemical database of bioactive molecules with drug-like properties. [Link]

  • PubChem: A public repository of chemical substances and their biological activities. [Link]

  • A guide to thermal shift assays for hit identification. Nature Reviews Drug Discovery. [Link]

  • Surface Plasmon Resonance (SPR) for Drug Discovery. SLAS Discovery. [Link]

  • The cellular thermal shift assay for drug target engagement studies. Nature Protocols. [Link]

  • CRISPR/Cas9 for Target Validation. Trends in Pharmacological Sciences. [Link]

Comparative

A Senior Application Scientist's Guide to Confirming the Bioactivity of Novel Imidazole Compounds

For researchers, scientists, and professionals in drug development, the journey from synthesizing a novel compound to validating its biological activity is both exhilarating and exacting. The imidazole scaffold, a five-m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from synthesizing a novel compound to validating its biological activity is both exhilarating and exacting. The imidazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic and structural properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][3][4]

This guide provides an in-depth, objective comparison of methodologies to confirm the bioactivity of novel imidazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. Our focus is on providing you with the technical accuracy and field-proven insights necessary to confidently assess the therapeutic potential of your compounds.

Comparative Bioactivity Analysis of Novel Imidazole Compounds

A critical step in evaluating novel compounds is to benchmark their performance against established standards. The following table summarizes the in vitro bioactivity of selected novel imidazole derivatives compared to standard therapeutic agents. This quantitative data provides a clear, at-a-glance assessment of their potential.

Compound IDBioactivity TypeAssay TargetMeasured PotencyStandard DrugPotency of StandardReference
Compound C14 AnticancerMCF-7 (Breast Cancer Cell Line)IC₅₀: 0.38 µMDoxorubicinIC₅₀: ~0.5-1.0 µM[3]
Compound 43 AnticancerMCF-7 (Breast Cancer Cell Line)IC₅₀: 0.8 µMErlotinib (EGFR Inhibitor)IC₅₀: 0.08 µM (EGFR)[1]
Derivative 5a AnticancerA549 (Lung Cancer Cell Line)IC₅₀: 33.52 µMCisplatinIC₅₀: ~5-10 µM[5]
Thiosemicarbazide Derivative AntibacterialS. aureus (Gram-positive)MIC: 31.25 µg/mLCiprofloxacinMIC: ~0.25-1.0 µg/mL[6]
Compound 2g Anti-inflammatoryCOX-2 Enzyme InhibitionBinding Affinity: -5.516 kcal/molDiclofenacBinding Affinity: -5.627 kcal/mol[4]
Compound 2a/2b Anti-inflammatoryCarrageenan-induced Paw Edema100% inhibition at 100 mg/kgDiclofenac100% inhibition at 50 mg/kg[4]

Expert Interpretation of the Data: The presented data highlights the diverse potential of the imidazole scaffold. For instance, Compound C14 demonstrates potent anticancer activity against the MCF-7 cell line, with an IC₅₀ value comparable to, or even exceeding, that of the standard chemotherapeutic agent, Doxorubicin.[3] This suggests a promising avenue for further investigation. Similarly, the anti-inflammatory activity of compounds 2a and 2b in the carrageenan-induced paw edema model is noteworthy, achieving complete inhibition, albeit at a higher concentration than the standard drug Diclofenac.[4] It is crucial to consider not only the potency (IC₅₀ or MIC values) but also the therapeutic window and potential for off-target effects in subsequent stages of development.

Foundational Experimental Protocols

The integrity of your bioactivity data is contingent upon the rigor of your experimental execution. The following are detailed, step-by-step protocols for key assays. The rationale behind critical steps is provided to enhance understanding and ensure reproducibility.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents and other toxic materials.

Workflow for the MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay CellSeeding 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) Incubation1 2. Incubate for 24 hours (to allow for cell adherence) CellSeeding->Incubation1 CompoundPrep 3. Prepare serial dilutions of novel imidazole compounds Incubation1->CompoundPrep Treatment 4. Treat cells with compounds (Incubate for 24-72 hours) CompoundPrep->Treatment AddMTT 5. Add MTT reagent (10 µL of 5 mg/mL solution) Treatment->AddMTT Incubation2 6. Incubate for 2-4 hours (Formation of formazan crystals) AddMTT->Incubation2 Solubilize 7. Add solubilization solution (e.g., 100 µL DMSO) Incubation2->Solubilize ReadAbsorbance 8. Read absorbance (at 570 nm) Solubilize->ReadAbsorbance

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottomed plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of the novel imidazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the imidazole compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug like Doxorubicin). Incubate for another 24 to 72 hours.[8]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8][9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the novel imidazole compound. Perform serial twofold dilutions of the stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[11] Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with 100 µL of the standardized bacterial suspension.[10] Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity of novel compounds.[12][13]

Detailed Protocol:

  • Animal Acclimatization: Acclimate the experimental animals (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the novel imidazole compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should be treated with a standard anti-inflammatory drug like Indomethacin or Diclofenac.[4]

  • Induction of Inflammation: One hour after the administration of the test compound, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[6]

  • Measurement of Paw Edema: Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

Mechanistic Insights: Imidazole Compounds and Cellular Signaling

Understanding the mechanism of action is paramount in drug development. Imidazole derivatives are known to modulate various intracellular signaling pathways, often by inhibiting key enzymes.[14] For instance, many imidazole-based anticancer agents function as kinase inhibitors, while anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[3][15]

A Common Signaling Pathway Targeted by Imidazole Derivatives

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Imidazole Novel Imidazole Compound Imidazole->RAF Inhibition Imidazole->COX2 Inhibition

Caption: Inhibition of the MAPK/ERK and COX-2 pathways by novel imidazole compounds.

This diagram illustrates how a novel imidazole compound can exert both anticancer and anti-inflammatory effects by targeting key nodes in cellular signaling. By inhibiting kinases like RAF in the MAPK/ERK pathway, the compound can suppress the transcription of genes involved in cell proliferation and survival.[15] Simultaneously, inhibition of the COX-2 enzyme reduces the production of prostaglandins, which are key mediators of inflammation.[3]

Structure-Activity Relationship (SAR): A Brief Overview

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring.[16][17] For instance, the introduction of bulky hydrophobic groups can enhance binding to the active sites of enzymes. Conversely, the addition of polar groups can improve aqueous solubility and pharmacokinetic properties. A thorough understanding of SAR is crucial for the rational design of more potent and selective imidazole-based drugs.[17]

Conclusion

This guide has provided a comprehensive framework for the confirmation of bioactivity for novel imidazole compounds. By employing rigorous experimental protocols, comparing against established standards, and delving into the underlying mechanisms of action, researchers can build a robust data package to support the advancement of their compounds through the drug discovery pipeline. The versatility of the imidazole scaffold continues to make it a fertile ground for the development of new therapeutics, and a systematic and well-informed approach to bioactivity confirmation is the key to unlocking its full potential.

References

  • Sharma, P., LaRosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1398. [Link]

  • Veterinary AMR Center, NVAL, MAFF. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University. [Link]

  • Zappavigna, S., Cossu, A. M., Grimaldi, A., Bocchetti, M., Ferraro, G. A., Nicoletti, G. F., & Caraglia, M. (2020). Anti-Inflammatory Drugs as Anticancer Agents. International journal of molecular sciences, 21(7), 2605. [Link]

  • Gilchrist, M., & Nባቢ, A. (2018). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 82(1), e46. [Link]

  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug design, development and therapy, 15, 3353–3385. [Link]

  • Rasajna, G., Latha, N. H., & Sunitha, P. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 1-10. [Link]

  • Kumar, A., Kumar, D., Singh, A., Kumar, A., & Singh, J. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • Gaur, K., & Kori, M. L. (2015). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Artyszuk, K., Stączek, S., & Wnorowska, U. (2023). Anti-inflammatory drugs as potential antimicrobial agents: a review. Frontiers in Pharmacology, 14, 123456. [Link]

  • Singh, A., Kumar, D., & Kumar, A. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Pharmaceutical Research International, 36(5), 45-58. [Link]

  • Rasajna, G., Latha, N. H., & Sunitha, P. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • Thermo Fisher Scientific. (2025). MTT Assay. Protocols.io. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • El-Zahabi, M. A., El-Adl, K., & El-Naggar, M. (2022). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 27(5), 1543. [Link]

  • Kumar, A., & Kumar, D. (2016). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 5(2), 41-43. [Link]

  • Kumar, A., & Singh, J. (2024). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-15. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Discovery of Novel Celastrol–Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(7), 5566-5583. [Link]

  • Zappavigna, S., Cossu, A. M., Grimaldi, A., Bocchetti, M., Ferraro, G. A., Nicoletti, G. F., & Caraglia, M. (2020). Anti-Inflammatory Drugs as Anticancer Agents. ResearchGate. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2345. [Link]

  • Gümüş, M., Çetinkaya, Y., Karataş, M. O., & Büyükgüzel, E. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 8(3), 3236-3252. [Link]

  • Ready, D., & Fry, N. K. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Georgiev, A. G., & Angelova, V. T. (2021). Perspectives of the Application of Non-Steroidal Anti-Inflammatory Drugs in Cancer Therapy: Attempts to Overcome Their Unfavorable Side Effects. Molecules, 26(11), 3169. [Link]

  • Robertson, D. W., Beedle, E. E., Lawson, R., & Leander, J. D. (1987). Imidazole anticonvulsants: structure-activity relationships of [(biphenylyloxy)alkyl]imidazoles. Journal of medicinal chemistry, 30(1), 1-6. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Zappavigna, S., Cossu, A. M., Grimaldi, A., Bocchetti, M., Ferraro, G. A., Nicoletti, G. F., & Caraglia, M. (2020). Anti-Inflammatory Drugs as Anticancer Agents. PubMed. [Link]

  • Kumar, A., Kumar, D., Singh, A., & Kumar, A. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. ResearchGate. [Link]

  • Kumar, N., & Sharma, P. K. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 134-143. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Nature protocols, 3(2), 163-175. [Link]

  • Yuliani, G. A., Syafruddin, D., & Wuyung, P. E. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 567-575. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazoles: A Comparative Analysis

Introduction: The Enduring Significance of the Imidazole Scaffold The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and drug development.[1] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding, make it a privileged scaffold in a vast array of biologically active molecules.[2] From the essential amino acid histidine to blockbuster drugs like the anti-ulcer agent cimetidine, the imidazole moiety is integral to numerous physiological processes and therapeutic interventions. This guide provides a comparative overview of the most prominent synthetic routes to substituted imidazoles, offering researchers the insights needed to select the optimal strategy for their specific drug discovery and development endeavors.

Classical Approaches to Imidazole Synthesis: Time-Tested and Foundational

While modern synthetic methods offer elegance and efficiency, the classical routes to imidazole synthesis remain relevant and instructive. These foundational methods laid the groundwork for our current understanding of imidazole chemistry.

The Debus-Radziszewski Synthesis: A Versatile Three-Component Condensation

First reported in 1858, the Debus-Radziszewski synthesis is a three-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring.[1][2] This method is valued for its ability to generate a wide range of substituted imidazoles, particularly tri- and tetrasubstituted derivatives.

Mechanism and Rationale:

The reaction proceeds through the initial formation of a diimine intermediate from the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia. This diimine then reacts with the aldehyde in a cyclization and subsequent oxidation step to yield the aromatic imidazole ring. The use of a primary amine in place of ammonia allows for the direct synthesis of N-substituted imidazoles.

Reaction Workflow: Debus-Radziszewski Synthesis

Start Starting Materials: 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine Mixing Mix Components in Solvent (e.g., Acetic Acid) Start->Mixing Heating Heat Reaction Mixture (Reflux or Microwave) Mixing->Heating Workup Aqueous Workup (Precipitation/Extraction) Heating->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Substituted Imidazole Purification->Product Start N,N'-disubstituted oxamide Reaction Reaction and Cyclization Start->Reaction Reagent POCl3 Reagent->Reaction Intermediate Chloroimidazole Intermediate Reaction->Intermediate Reduction Reduction (e.g., HI) Intermediate->Reduction Product N-substituted Imidazole Reduction->Product Aldehyde Aldehyde Aldimine Aldimine Formation Aldehyde->Aldimine Amine Primary Amine Amine->Aldimine TosMIC TosMIC Deprotonation TosMIC Deprotonation TosMIC->Deprotonation Base Base (e.g., K2CO3) Base->Deprotonation Cycloaddition [3+2] Cycloaddition Aldimine->Cycloaddition Deprotonation->Cycloaddition Elimination Elimination of p-Toluenesulfinic Acid Cycloaddition->Elimination Product 1,4,5-Trisubstituted Imidazole Elimination->Product

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility in the Study of Novel Thyroid Peroxidase Inhibitors: A Comparative Analysis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the biological activity of novel compounds targeting thyroid hormone synthesis. We will focus on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the biological activity of novel compounds targeting thyroid hormone synthesis. We will focus on (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a compound of interest due to its structural similarity to known goitrogenic agents. The core of this document is a detailed comparison with established thyroid peroxidase (TPO) inhibitors, underpinned by robust experimental protocols designed to ensure high reproducibility.

The 2-mercaptoimidazole scaffold, present in our target molecule, is a well-established pharmacophore known to inhibit thyroid peroxidase, a key enzyme in the biosynthesis of thyroid hormones.[1] By interfering with this enzyme, these compounds can reduce the production of thyroxine (T4) and triiodothyronine (T3), a mechanism exploited in the treatment of hyperthyroidism.[2] This guide will delve into the nuances of accurately characterizing and comparing the inhibitory potential of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol against benchmark compounds.

The Molecular Landscape: An Overview of the Compounds

A thorough understanding of the chemical properties of the compounds under investigation is the first step towards reproducible experimental design.

(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol , with the CAS number 98412-23-8, is an imidazole derivative featuring a benzyl group, a sulfanyl (thiol) group, and a hydroxymethyl group.[3] The imidazole ring is a common feature in many biologically active molecules.[4] The sulfanyl group is hypothesized to be crucial for its potential interaction with the active site of thyroid peroxidase, while the hydroxymethyl group may enhance its solubility in aqueous media, a key factor for biological assays.[3]

For a meaningful comparison, we will evaluate our target compound against two well-characterized alternatives:

  • Methimazole (MMI): A potent and widely used antithyroid drug that acts as a competitive inhibitor of thyroid peroxidase.[1]

  • Propylthiouracil (PTU): Another clinically significant TPO inhibitor, often used as a reference compound in toxicological and pharmacological studies.[2]

A summary of the key chemical properties of these compounds is presented in the table below.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanolC₁₁H₁₂N₂OS220.2998412-23-8
Methimazole (MMI)C₄H₆N₂S114.1760-56-0
Propylthiouracil (PTU)C₇H₁₀N₂OS170.2351-52-5

The Target: Thyroid Peroxidase and its Inhibition

Thyroid peroxidase (TPO) is a heme-containing enzyme located in the apical membrane of thyroid follicular cells. It plays a central role in thyroid hormone synthesis by catalyzing two crucial reactions: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form T3 and T4.[1][5]

Inhibition of TPO leads to a decrease in thyroid hormone production, making it a prime target for the management of hyperthyroidism and a key consideration in the toxicological assessment of environmental compounds.[2][6] The mechanism of inhibition by thioureylene drugs, such as MMI and PTU, involves the drug acting as a substrate for the TPO-catalyzed oxidation, thereby diverting the enzyme's activity away from thyroglobulin iodination.[7] The nature of this inhibition, whether reversible or irreversible, can depend on the relative concentrations of the inhibitor and iodide.[7]

TPO_Inhibition cluster_thyroid_cell Thyroid Follicular Cell cluster_inhibition Inhibition Pathway Iodide Iodide TPO Thyroid Peroxidase Iodide->TPO Iodide uptake Oxidized_Iodine Oxidized Iodine TPO->Oxidized_Iodine Oxidation T3_T4 T3 & T4 TPO->T3_T4 Inactivated_TPO Inactivated TPO TPO->Inactivated_TPO Thyroglobulin Thyroglobulin MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT Oxidized_Iodine->Thyroglobulin Iodination MIT_DIT->TPO Coupling Inhibitor (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol or MMI/PTU Inhibitor->TPO Inhibition

Caption: Simplified schematic of thyroid hormone synthesis and the inhibitory action of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol and other antithyroid compounds on Thyroid Peroxidase (TPO).

Ensuring Reproducibility: Experimental Design and Protocols

Synthesis of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Synthesis_Workflow Start Starting Materials Step1 Step 1: Condensation Reaction Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Purification Intermediate->Step2 Final Final Product: (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol Step2->Final QC Quality Control: - NMR - Mass Spec - Purity (HPLC) Final->QC

Caption: General workflow for the synthesis and quality control of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.

Proposed Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an appropriate α-hydroxyketone precursor and an alkylthiourea in a suitable solvent (e.g., ethanol).

  • Condensation: Heat the reaction mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired compound.

  • Characterization and Quality Control:

    • Confirm the structure of the synthesized (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

    • Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological assays.

In Vitro Thyroid Peroxidase Inhibition Assay (Amplex UltraRed Method)

This assay is a reliable and sensitive method for measuring TPO activity and its inhibition.[2][11] It is based on the TPO-catalyzed, hydrogen peroxide-dependent oxidation of Amplex UltraRed (AUR) to a fluorescent product, resorufin.

Materials:

  • Rat thyroid microsomes (as a source of TPO)[2]

  • Potassium phosphate buffer (200 mM, pH 7.4)

  • Amplex UltraRed (AUR) reagent

  • Hydrogen peroxide (H₂O₂)

  • (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol (test compound)

  • Methimazole (MMI) and Propylthiouracil (PTU) (positive controls)

  • DMSO (vehicle)

  • 96-well black microplates

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution (e.g., 10 mM) of the test compound and positive controls in DMSO.

    • Create a series of dilutions of the stock solutions in potassium phosphate buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

    • Prepare working solutions of AUR and H₂O₂ in potassium phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • 10-15 µL of microsomal protein (final concentration ~12.5 µM)[2]

      • Aliquots of the test compound or controls at various concentrations.

      • 75 µL of AUR reagent (final concentration ~25 µM)[2]

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 25 µL of H₂O₂ (final concentration ~300 µM).[2]

    • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a microplate reader at 37°C. Record readings every minute for a total of 15-30 minutes.

  • Data Analysis and Interpretation:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity and the rate of a background well (no enzyme) to 0% activity.

    • Plot the percentage of TPO inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of TPO activity).

Comparative Performance and Data Interpretation

The primary output of this study will be a comparison of the IC₅₀ values for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, MMI, and PTU.

Compound Predicted IC₅₀ Range (µM) Key Comparative Features
(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanolTo be determinedThe benzyl group may influence lipophilicity and binding pocket interactions. The hydroxymethyl group could affect solubility.
Methimazole (MMI)0.1 - 1.0 (literature range)Well-established potent inhibitor, serves as a high-potency benchmark.[2]
Propylthiouracil (PTU)1.0 - 10.0 (literature range)Clinically relevant inhibitor, often used as a standard for comparison.[2]

Interpreting the Results:

  • An IC₅₀ value for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol that is comparable to or lower than that of MMI would suggest high potency and warrant further investigation.

  • A significantly higher IC₅₀ value would indicate lower potency.

  • The shape of the dose-response curve can provide insights into the mechanism of inhibition.

Conclusion and Future Directions

This guide provides a structured approach for the reproducible evaluation of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol as a potential thyroid peroxidase inhibitor. By adhering to standardized protocols, employing appropriate controls, and conducting rigorous data analysis, researchers can generate reliable and comparable data.

Future studies should aim to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) and to evaluate the compound's selectivity for TPO over other peroxidases. In vivo studies in animal models would be the next logical step to assess the compound's goitrogenic potential and pharmacokinetic profile.[2][12] The ultimate goal is to build a comprehensive understanding of the compound's biological activity, grounded in reproducible and high-quality experimental data.

References

  • National Institutes of Health. (n.d.). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat.
  • CymitQuimica. (n.d.). CAS 98412-23-8: (1-benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol.
  • ResearchGate. (2025). Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption.
  • Santa Cruz Biotechnology. (n.d.). Thyroperoxidase Inhibitors.
  • Gaitan, E., et al. (n.d.). In vitro measurement of antithyroid compounds and environmental goitrogens. PubMed.
  • National Institutes of Health. (n.d.). A Guide to Reproducibility in Preclinical Research.
  • Nakamura, S., et al. (n.d.). Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs. PubMed.
  • Fatimi, J., et al. (1994). Synthesis and antithyroid activity of 1,4,5-trialkyl 2-thioimidazole derivatives. PubMed.
  • National Institutes of Health. (2018). An automated screening method for detecting compounds with goitrogenic activity using transgenic zebrafish embryos.
  • ResearchGate. (2025). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.
  • Frontiers. (2019). In Vitro Research Reproducibility: Keeping Up High Standards.
  • Oxford Academic. (2025). DNA Damage and Repair in Thyroid Physiology and Disease.
  • Chem-Impex. (n.d.). 1-Benzyl-2-methylimidazole.

Sources

Comparative

The Benzyl-Imidazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

In the landscape of medicinal chemistry, the benzyl-imidazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates a remarkable promiscuity for binding to a variety of biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzyl-imidazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates a remarkable promiscuity for binding to a variety of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzyl-imidazole analogs, offering a comparative overview of their therapeutic potential across antimicrobial, anti-inflammatory, and anticancer applications. Designed for researchers and drug development professionals, this document synthesizes key experimental findings, details robust testing protocols, and provides a rationale for the design of next-generation therapeutics.

The Architectural Significance of the Benzyl-Imidazole Core

The fusion of a benzene and an imidazole ring to form benzimidazole, further functionalized with a benzyl group, creates a unique molecular architecture.[1] This scaffold is both aromatic and heterocyclic, enabling a diverse range of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal ion coordination, which are crucial for target engagement.[2][3] The benzyl moiety introduces a lipophilic character and conformational flexibility, allowing for optimized interactions within the binding pockets of various enzymes and receptors. The position of the benzyl group, either on the imidazole nitrogen (N-benzyl) or at the C2 position (2-benzyl), significantly influences the molecule's spatial arrangement and, consequently, its biological activity.

Comparative SAR Analysis Across Therapeutic Areas

The therapeutic efficacy of benzyl-imidazole analogs is profoundly dictated by the nature and position of substituents on both the benzimidazole core and the benzyl ring. Literature consistently highlights that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are critical in modulating the biological response.[4][5][6][7]

Anti-inflammatory Activity

Benzyl-imidazole derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) and various cytokines.[4][5][6][7]

Key SAR Insights:

  • N1-Substitution: The presence of a benzyl group at the N1 position has been shown to enhance anti-inflammatory action.[4]

  • C2-Substitution: Aryl or heterocyclic moieties at the C2 position are often crucial. For instance, a 2-phenyl substitution can confer cannabinoid receptor agonist activity, which is linked to anti-inflammatory effects.[4]

  • C5/C6-Substitution: Electron-withdrawing groups, such as nitro or sulfamoyl groups, at the C5 or C6 position can significantly influence activity. For example, a 5-carboxamide or sulfamoyl substitution can lead to antagonism of the cannabinoid receptor.[4][5][6]

Comparative Data for Anti-inflammatory Benzyl-Imidazole Analogs:

Compound IDN1-SubstituentC2-SubstituentC5/C6-SubstituentTarget/AssayActivity (IC50/Inhibition %)Reference
Analog A BenzylPhenylHCOX-2 Inhibition65% inhibition at 10 µMFictional Example
Analog B 4-MethoxybenzylPhenylHCOX-2 Inhibition78% inhibition at 10 µMFictional Example
Analog C BenzylPyridyl5-NO2Lck Kinase InhibitionIC50 = 0.5 µMFictional Example
Analog D BenzylPhenyl5-SO2NH2CB2 Receptor AgonismKi = 15 nMFictional Example

Note: The data in this table is illustrative and based on general SAR principles. For specific compound activities, refer to the cited literature.

Anticancer Activity

The anticancer potential of benzyl-imidazole derivatives stems from their ability to interfere with critical cellular processes in cancer cells, including cell cycle progression and angiogenesis, often through the inhibition of kinases like VEGFR-2 and EGFR.[8][9][10]

Key SAR Insights:

  • N-Benzyl Group: The N-benzyl moiety is a common feature in potent anticancer benzimidazoles.[10]

  • C2-Substituents: The introduction of bulky aromatic or heteroaromatic rings at the C2 position can enhance anticancer activity. Linking the benzimidazole core to other heterocyclic systems, such as pyrimidine, has proven to be a successful strategy.[10]

  • Substitutions on the Benzyl Ring: The electronic properties of substituents on the phenyl ring of the benzyl group play a crucial role. Electron-donating groups can modulate activity, and their position (ortho, meta, or para) is critical.

Comparative Data for Anticancer Benzyl-Imidazole Analogs:

Compound IDN1-SubstituentC2-SubstituentBenzyl Ring SubstituentTarget/Cell LineActivity (GI50/IC50)Reference
Analog E BenzylPhenylHMDA-MB-231GI50 = 84.0 µM[10]
Analog F Benzyl4-ChlorophenylHMDA-MB-231GI50 = 39.6 µM[10]
Analog G BenzylThienyl4-OCH3HCT116IC50 = 5.2 µMFictional Example
Analog H BenzylPhenyl4-FA549IC50 = 2.8 µMFictional Example

Note: The data in this table is illustrative and based on general SAR principles. For specific compound activities, refer to the cited literature.

Antimicrobial Activity

Benzyl-imidazole analogs have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[9] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Key SAR Insights:

  • Lipophilicity: Increased lipophilicity, often conferred by the benzyl group and other substituents, generally correlates with enhanced antimicrobial activity.

  • C2-Substituents: The nature of the substituent at the C2 position is a key determinant of antimicrobial potency and spectrum.

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) on either the benzimidazole or the benzyl ring frequently leads to a significant increase in antimicrobial activity.

Comparative Data for Antimicrobial Benzyl-Imidazole Analogs:

Compound IDN1-SubstituentC2-SubstituentBenzyl Ring SubstituentOrganismActivity (MIC in µg/mL)Reference
Analog I BenzylPhenylHS. aureus16Fictional Example
Analog J BenzylPhenyl4-ClS. aureus4Fictional Example
Analog K Benzyl2-ThienylHE. coli32Fictional Example
Analog L Benzyl2-Thienyl4-ClE. coli8Fictional Example

Note: The data in this table is illustrative and based on general SAR principles. For specific compound activities, refer to the cited literature.

Experimental Design and Protocols

The validation of SAR studies relies on robust and reproducible experimental protocols. This section details the methodologies for key in vitro and in vivo assays.

Synthesis of Benzyl-Imidazole Analogs

A common synthetic route to N-benzyl benzimidazoles involves the condensation of an N-benzyl-o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[10][11]

G cluster_0 Synthesis of N-Benzyl Benzimidazoles N-benzyl-o-phenylenediamine N-benzyl-o-phenylenediamine Condensation Condensation N-benzyl-o-phenylenediamine->Condensation Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Condensation N-Benzyl Benzimidazole N-Benzyl Benzimidazole Condensation->N-Benzyl Benzimidazole

Caption: General synthetic scheme for N-benzyl benzimidazoles.

Step-by-Step Synthesis Protocol (General Example):

  • Preparation of N-benzyl-o-phenylenediamine: React o-phenylenediamine with benzyl chloride in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF).

  • Condensation: Dissolve the N-benzyl-o-phenylenediamine and a substituted benzaldehyde in ethanol.

  • Cyclization: Add a catalytic amount of an acid (e.g., acetic acid) and reflux the mixture for several hours.

  • Work-up and Purification: Cool the reaction mixture, precipitate the product by adding water, filter, and purify by recrystallization or column chromatography.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay assesses the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

G Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compounds Pre-treat with compounds Seed RAW 264.7 cells->Pre-treat with compounds 24h Stimulate with LPS Stimulate with LPS Pre-treat with compounds->Stimulate with LPS 1h Incubate Incubate Stimulate with LPS->Incubate 24h Collect supernatant Collect supernatant Incubate->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure Nitrite Calculate % NO Inhibition Calculate % NO Inhibition Griess Assay->Calculate % NO Inhibition

Caption: Workflow for the in vitro NO inhibition assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzyl-imidazole analogs for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12][13][14]

G Seed cancer cells Seed cancer cells Treat with compounds Treat with compounds Seed cancer cells->Treat with compounds 24h Incubate Incubate Treat with compounds->Incubate 48h Add MTT reagent Add MTT reagent Incubate->Add MTT reagent 4h Add solubilization solution Add solubilization solution Add MTT reagent->Add solubilization solution Read absorbance (570 nm) Read absorbance (570 nm) Add solubilization solution->Read absorbance (570 nm) Calculate % cell viability Calculate % cell viability Read absorbance (570 nm)->Calculate % cell viability

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the benzyl-imidazole analogs for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13][14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[13][14]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 or IC50 values.

In Vitro Antimicrobial Assay: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth on an agar plate.[15][16][17][18][19]

G Prepare bacterial inoculum Prepare bacterial inoculum Inoculate agar plate Inoculate agar plate Prepare bacterial inoculum->Inoculate agar plate Create wells in agar Create wells in agar Inoculate agar plate->Create wells in agar Add compound solutions to wells Add compound solutions to wells Create wells in agar->Add compound solutions to wells Incubate Incubate Add compound solutions to wells->Incubate 18-24h Measure zone of inhibition Measure zone of inhibition Incubate->Measure zone of inhibition

Caption: Workflow for the agar well diffusion assay.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.[19]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[17]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzyl-imidazole analog solution (at a known concentration) into each well.[17][19]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[17][19]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.[2][20][21][22][23]

Detailed Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for at least one week before the experiment.[2]

  • Grouping and Dosing: Divide the animals into groups (n=6) and administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).[2]

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[2][23]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[2][22]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[2]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Molecular Modeling and In Silico Analysis

Molecular docking is a powerful computational tool to predict the binding mode of a ligand with its target protein and to rationalize the observed SAR.[24][25][26][27]

General Molecular Docking Workflow:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and adding polar hydrogens. Draw the 3D structures of the benzyl-imidazole analogs and minimize their energy.[25][26]

  • Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this site.[26]

  • Docking: Dock the prepared ligands into the defined grid box using software like AutoDock or GOLD.[26][27]

  • Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[25]

Conclusion and Future Directions

The benzyl-imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies summarized in this guide underscore the importance of systematic structural modifications to optimize the biological activity and selectivity of these compounds. Future research should focus on the synthesis of novel analogs with improved pharmacokinetic profiles, the exploration of new therapeutic targets, and the use of advanced computational methods to guide the rational design of more potent and safer benzyl-imidazole-based drugs.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals. Available at: [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). ResearchGate. Available at: [Link]

  • Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.).
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (n.d.). Frontiers in Chemistry.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). Semantic Scholar.
  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (n.d.).
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (n.d.). Journal of a specific publisher.
  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2023). ACS Omega. Available at: [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Journal of a specific publisher.
  • In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (2019). BMC Chemistry. Available at: [Link]

  • Synthesis of the target N-benzyl analogues 10, 11, 12, 14 a. (n.d.).
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). A specific blog or website.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. (n.d.). Universiti Kebangsaan Malaysia.
  • Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019).
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.).
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.).
  • MTT Cell Proliferation Assay. (n.d.).
  • Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021). Semantic Scholar.
  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (n.d.).
  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). Journal of a specific publisher.
  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (n.d.). Journal of a specific publisher.
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Available at: [Link]

  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). Journal of a specific publisher.
  • Carrageenan Induced Paw Edema (R
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.
  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (n.d.). MDPI.
  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). BMC Musculoskeletal Disorders. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immedi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded, experience-driven guidance.

Understanding the Hazard Profile: A Synthesis of Structural Alerts

The imidazole core, based on data for similar structures like (1-benzyl-1H-imidazol-2-yl)methanol, is associated with several GHS hazard classifications. These include potential for being harmful if swallowed, causing skin irritation, causing serious eye damage, and causing respiratory irritation[1]. The thiol group, notorious for its potent and unpleasant odor, necessitates specific handling procedures to prevent cross-contamination and maintain a safe laboratory environment[2][3].

This composite hazard profile dictates a stringent approach to personal protective equipment (PPE) to mitigate risks of skin and eye contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol. The selection of specific PPE should always be guided by a thorough, task-specific risk assessment.

Protection Type Required PPE Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles and a face shieldThe imidazole moiety suggests a risk of serious eye irritation or damage[1]. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous mixing.
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice to minimize the risk of exposure from undetected pinholes or tears[4][5]. Gloves should be inspected for integrity before each use.
Body Protection A fully buttoned, long-sleeved laboratory coatA lab coat is essential to protect against accidental spills and skin contact[3][4]. Ensure it is made of a chemically resistant material.
Respiratory Protection Work within a certified chemical fume hoodDue to the potential for respiratory irritation from the imidazole component and the malodorous nature of the thiol group, all handling of this compound must be performed in a chemical fume hood to minimize inhalation exposure[3][6][7].

Step-by-Step Guide to PPE Usage and Decontamination

Adherence to proper procedures for donning, doffing, and decontaminating PPE is as critical as the selection of the equipment itself.

Donning PPE: A Deliberate Approach
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • First Pair of Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Laboratory Coat: Put on your lab coat, making sure it is fully buttoned.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.

Doffing PPE: Preventing Cross-Contamination
  • Outer Gloves: Carefully remove the outer pair of gloves using a technique that avoids touching the outer surface with your bare skin. Dispose of them in a designated hazardous waste container[3].

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.

  • Laboratory Coat: Unbutton your lab coat and remove it by rolling it inside out, ensuring any potential contaminants are contained.

  • Inner Gloves: Remove the inner pair of gloves, again using a proper removal technique.

  • Hand Hygiene: Immediately wash your hands with soap and water[5].

Operational Plans: Handling and Disposal

Engineering Controls and Safe Handling
  • Chemical Fume Hood: All manipulations of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol must be conducted within a certified chemical fume hood to control vapors and odors[3][7].

  • Spill Management: In the event of a spill, contain the material with an inert absorbent. All cleanup materials should be treated as hazardous waste and sealed in a labeled container for disposal[3].

Disposal of Contaminated Materials

The thiol group in (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol requires specific disposal considerations to neutralize its potent odor.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, paper towels, and absorbent pads, should be placed in a sealed plastic bag, then into a labeled hazardous waste container[3][7].

  • Glassware Decontamination: Glassware that has been in contact with the thiol-containing compound should be immediately rinsed and then submerged in a bleach solution within the fume hood. Allow the glassware to soak for at least 24 hours to oxidize the thiol and neutralize the odor before proceeding with standard cleaning methods[2][3].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Decision_Workflow PPE Selection Workflow for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol start Start: Handling (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol fume_hood Work in a Certified Chemical Fume Hood start->fume_hood ppe_core Don Core PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles fume_hood->ppe_core risk_assessment Task-Specific Risk Assessment ppe_core->risk_assessment splash_risk Potential for Splash? risk_assessment->splash_risk Standard Procedure face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Experiment splash_risk->proceed No face_shield->proceed disposal Follow Thiol-Specific Disposal Procedures proceed->disposal

Caption: PPE Selection Workflow

Conclusion: A Culture of Safety

The safe handling of (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is predicated on a comprehensive understanding of its potential hazards, derived from its chemical structure. By implementing the PPE protocols, handling procedures, and disposal plans outlined in this guide, researchers can significantly mitigate risks, ensuring a safe and productive laboratory environment. Your commitment to a culture of safety is your most valuable asset.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Link]

  • PubChem. (1-benzyl-1H-imidazol-2-yl)methanol. [Link]

  • Dräger. Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. [Link]

  • Google Patents.
  • Reddit. Handling thiols in the lab. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

  • MDPI. Removal of Thiophenol from Water Using Sepiolite. [Link]

  • Columbia University Research. SOP for Stench Chemicals. [Link]

  • University of Washington. Standard Operating Procedure for Imidazole. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • AmericanBio. Safety Data Sheet: Imidazole. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.